2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXFKAYCPIYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659677 | |
| Record name | {[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889952-88-9 | |
| Record name | {[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidinoxyacetic Acid Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its ability to impart favorable physicochemical properties to drug candidates, such as enhanced solubility.[1][2] This five-membered saturated heterocycle is a prevalent motif in a myriad of natural products and FDA-approved drugs.[3][4] Within this privileged class of structures, 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, particularly its (S)-enantiomer (CAS Number: 895126-64-4), has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures.[5][6]
The strategic utility of this compound lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers robust protection during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization. The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many pharmaceutical agents. Finally, the ether linkage at the 3-position of the pyrrolidine ring introduces a key pharmacophoric element and a degree of conformational constraint. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The properties of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 895126-64-4 | [5][6] |
| Molecular Formula | C11H19NO5 | [7] |
| Molecular Weight | 245.27 g/mol | [7] |
| Appearance | Off-white to light yellow powder | [8] |
| Purity | Typically ≥98% | [8] |
| Storage | Keep in a cool place | [8] |
Synthesis of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid: A Step-by-Step Protocol
The synthesis of the title compound typically starts from a chiral precursor, (S)-N-Boc-3-hydroxypyrrolidine. The following is a representative, detailed protocol for the etherification reaction to introduce the acetic acid moiety.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid.
Experimental Protocol:
Step 1: Deprotonation of (S)-N-Boc-3-hydroxypyrrolidine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
Step 2: Williamson Ether Synthesis
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the tert-Butyl Ester
-
Dissolve the purified (S)-tert-butyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the desired product, (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, which can be used in the next step without further purification or can be purified by crystallization or preparative HPLC if necessary.
Applications in Drug Discovery and Medicinal Chemistry
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidinoxyacetic acid moiety can act as a surrogate for other chemical groups, imparting unique conformational and electronic properties to the final compound.
Diagram of the Role of the Building Block in Drug Discovery
Caption: Role of the title compound as a versatile intermediate in synthesis.
While specific, publicly disclosed examples of this exact building block leading to a named clinical candidate are often proprietary, its structural motif is found in numerous patented compounds. For instance, similar pyrrolidine derivatives are key components in the synthesis of inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for the treatment of various neurological disorders.[9] The chirality of the 3-position is often crucial for achieving high potency and selectivity.[3]
Safety and Handling
As a fine chemical intended for research and development use, (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid should be handled with appropriate care in a laboratory setting.[9]
-
General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves and safety glasses.[6]
-
First Aid :
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
It is important to note that detailed toxicological properties have not been thoroughly investigated, and this compound should be handled as a potentially hazardous substance.[4][6] Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
Conclusion
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry and orthogonally reactive functional groups make it an attractive starting material for the synthesis of complex and novel drug candidates. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the pursuit of new therapeutic agents.
References
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. PubChem. [Link]
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The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Soest H J. [Link]
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Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
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2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid. PubChemLite. [Link]
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A Technical Guide to the Physicochemical Properties of 1-Boc-3-Pyrrolidineacetic Acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the precise control and understanding of a molecule's physicochemical properties are paramount to its success as a therapeutic agent.[1][2][3] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[4] This guide provides an in-depth technical examination of 1-Boc-3-Pyrrolidineacetic acid (CAS 175526-97-3), a chiral building block frequently utilized in the synthesis of novel pharmaceutical candidates.[5][6]
The structure features a pyrrolidine ring, a common motif in pharmacologically active compounds, substituted with an acetic acid group and protected by a tert-butyloxycarbonyl (Boc) group.[6] The Boc protecting group is a critical element in multi-step syntheses, as it allows for the selective reaction of other functional groups by temporarily masking the reactivity of the pyrrolidine nitrogen.[7] This guide will delve into the core physicochemical attributes of this molecule—specifically its ionization constant (pKa), lipophilicity (LogP), and aqueous solubility—providing both theoretical context and validated experimental protocols for their determination.
Molecular Profile and Core Physicochemical Data
A foundational understanding of a compound begins with its basic molecular and physical data. These parameters are the building blocks for predicting its behavior in more complex biological systems. The essential properties of 1-Boc-3-Pyrrolidineacetic acid are summarized below.
Table 1: Core Physicochemical Properties of 1-Boc-3-Pyrrolidineacetic Acid
| Property | Value | Source |
|---|---|---|
| Chemical Structure | ![]() |
N/A |
| CAS Number | 175526-97-3 | [8][9] |
| Molecular Formula | C₁₁H₁₉NO₄ | [8][9] |
| Molecular Weight | 229.27 g/mol | [8][9] |
| Physical Form | Solid | [9] |
| Predicted pKa | 4.65 ± 0.10 | [10] |
| Predicted Boiling Point | 357.4 ± 15.0 °C at 760 mmHg | [9][11] |
| Predicted Density | 1.151 ± 0.06 g/cm³ |[10][11] |
Note: Many physical properties for this specific reagent are computationally predicted and should be confirmed experimentally.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Scientific Rationale
The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters in drug development. It defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[12] For 1-Boc-3-Pyrrolidineacetic acid, the carboxylic acid moiety is the primary ionizable group. Its pKa value dictates the molecule's charge state across the physiological pH range (e.g., stomach, intestine, blood), which in turn profoundly affects its solubility, permeability across biological membranes, and binding affinity to its target protein.[3][4] A predicted pKa of ~4.65 suggests that the molecule will be predominantly in its charged, deprotonated (carboxylate) form at the physiological pH of blood serum (~7.4).[10][13]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a high-precision technique and a gold standard for experimentally determining pKa values.[14] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.[12][14]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy.[15]
-
Sample Preparation: Accurately weigh and dissolve a sample of 1-Boc-3-Pyrrolidineacetic acid in a suitable solvent to create a solution of known concentration (e.g., 1 mM).[15] If aqueous solubility is limited, a co-solvent like methanol may be used, though results would need to be extrapolated back to a fully aqueous environment.
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[15] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[15]
-
Titration Process: Begin titrating the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH value after each addition, allowing the reading to stabilize.[15]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the inflection point of this curve, where the slope is steepest.[12] The pKa is determined by identifying the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[15] This corresponds to the midpoint of the buffer region on the curve, where pH = pKa according to the Henderson-Hasselbalch equation.[12]
Workflow Visualization: pKa Determination
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Scientific Rationale
Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, which is essential for adequate absorption and bioavailability after oral administration. [16]Poor solubility can lead to unreliable results in in-vitro assays and challenging formulation development. [17][18]It is important to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the solubility of a compound precipitating out of a supersaturated solution (often from a DMSO stock). It is a high-throughput method used for early-stage compound screening. [16][17]* Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a lower-throughput but more accurate measure, crucial for lead optimization and pre-formulation studies. [18][19][20]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
A. Kinetic Solubility Assay (Shake-Flask/Plate-Based Method)
-
Stock Solution: Prepare a high-concentration stock solution of 1-Boc-3-Pyrrolidineacetic acid in 100% DMSO (e.g., 20 mM). [21]2. Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate. [21][22]3. Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation. [17][21]4. Separation: Filter the resulting suspension using a solubility filter plate to remove any precipitated solid. [21]5. Quantification: Determine the concentration of the dissolved compound in the filtrate using a detection method like UV-Vis spectroscopy or LC-MS/MS against a calibration curve. [17] B. Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid (powder) 1-Boc-3-Pyrrolidineacetic acid to a vial containing the aqueous buffer (e.g., PBS at pH 7.4). [19]This ensures a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it in a shaker or on a roller system at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [19][20]3. Phase Separation: After incubation, allow the suspension to settle. Filter the supernatant to remove all undissolved solid particles. [18]4. Quantification: Analyze the clear filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound. [23]This concentration represents the thermodynamic solubility.
Workflow Visualization: Solubility Determination
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A Technical Guide to the Spectroscopic Characterization of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the theoretical and practical aspects of characterizing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By detailing predicted spectral data, established experimental protocols, and the underlying scientific principles, this guide serves as an in-depth resource for the unambiguous identification and quality assessment of this compound.
Introduction: The Significance of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic Acid
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the versatile carboxylic acid and ether functionalities, makes it an attractive component for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses, a critical feature for the construction of complex molecular architectures.
Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and stability of this compound, thereby guaranteeing the reliability and reproducibility of downstream applications. This guide provides a detailed roadmap for achieving this through the synergistic application of NMR, FTIR, and MS.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is essential for its effective handling and analysis.
| Property | Value | Source |
| CAS Number | 895126-64-4 | [1] |
| Molecular Formula | C₁₁H₁₉NO₅ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| Monoisotopic Mass | 245.12633 Da | [2] |
| Appearance | Off-white to light yellow powder | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. |
Synthesis and Potential Impurities: A Chemist's Perspective
A plausible and common synthetic route to (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is the Williamson ether synthesis. This reaction involves the deprotonation of (S)-1-Boc-3-hydroxypyrrolidine with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative, such as ethyl bromoacetate, followed by saponification of the ester.
Caption: Proposed synthetic pathway for the target molecule.
Understanding this synthetic pathway is crucial for identifying potential process-related impurities that may be observed in spectroscopic analysis:
-
Unreacted Starting Materials: Residual (S)-1-Boc-3-hydroxypyrrolidine and ethyl bromoacetate.
-
Byproducts of Elimination: If a stronger, more hindered base is used, or if the reaction is performed at elevated temperatures, E2 elimination could lead to the formation of Boc-protected pyrrolene derivatives.
-
Incomplete Saponification: Presence of the ethyl ester intermediate.
-
Residual Solvents: Traces of the reaction solvent (e.g., THF, DMF).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, both ¹H and ¹³C NMR are indispensable.
Theoretical Principles of NMR
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.
-
Chemical Shift (δ): This is the position of an NMR signal relative to a standard (typically tetramethylsilane, TMS). It is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electronegative atoms, like oxygen, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus, leading to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), provides information about the number of adjacent, non-equivalent nuclei and the dihedral angle between them.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a fingerprint of the proton environments within the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| a (t-Butyl) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are magnetically isolated. |
| b, c (Pyrrolidine CH₂) | 1.8 - 2.2 | Multiplets (m) | 2H | Diastereotopic protons on the carbon adjacent to the chiral center. |
| d, e, f, g (Pyrrolidine CH₂) | 3.2 - 3.6 | Multiplets (m) | 4H | Protons on the pyrrolidine ring adjacent to the nitrogen, deshielded by the nitrogen and the Boc group. |
| h (Pyrrolidine CH-O) | ~4.2 | Multiplet (m) | 1H | The proton on the chiral center, deshielded by the adjacent oxygen atom. |
| i (O-CH₂-COOH) | ~4.1 | Singlet (s) | 2H | Protons of the methylene group adjacent to the ether oxygen and the carboxylic acid. |
| j (COOH) | >10 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid, which is often broad and may exchange with residual water in the solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 (t-Butyl CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| 2, 3 (Pyrrolidine CH₂) | ~30-40 | Aliphatic carbons of the pyrrolidine ring. |
| 4, 5 (Pyrrolidine CH₂) | ~45-55 | Pyrrolidine carbons adjacent to the nitrogen, deshielded. |
| 6 (Pyrrolidine CH-O) | ~70-80 | The chiral carbon, significantly deshielded by the ether oxygen. |
| 7 (Boc Quaternary C) | ~80 | The quaternary carbon of the Boc group. |
| 8 (O-CH₂-COOH) | ~65-75 | The methylene carbon, deshielded by the adjacent oxygen. |
| 9 (Boc C=O) | ~155 | The carbonyl carbon of the carbamate. |
| 10 (COOH) | ~170-180 | The carbonyl carbon of the carboxylic acid. |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between solvents like CDCl₃ and DMSO-d₆ depends on the sample's solubility. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize them and allows for the observation of the acidic proton.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the pyrrolidine region.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles of FTIR Spectroscopy
Covalent bonds in a molecule are not static; they are constantly vibrating at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to an increase in the amplitude of the vibration. The main types of vibrations are stretching (a change in bond length) and bending (a change in bond angle). For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 2500-3300 | Carboxylic Acid O-H | Stretch | Broad, Strong |
| 2850-3000 | C-H (Aliphatic) | Stretch | Medium-Strong |
| ~1740 | Carbamate C=O (Boc) | Stretch | Strong |
| ~1710 | Carboxylic Acid C=O | Stretch | Strong |
| 1000-1300 | C-O (Ether and Carboxylic Acid) | Stretch | Strong |
Experimental Protocol for FTIR Spectroscopy
A common and convenient method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FTIR.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.
Causality Behind Experimental Choices:
-
ATR Technique: ATR is chosen for its minimal sample preparation requirements and its suitability for both solid and liquid samples. It provides high-quality spectra with good reproducibility.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the target compound, Electrospray Ionization (ESI) is the preferred method.
Theoretical Principles of Electrospray Ionization (ESI)
ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, thereby reducing fragmentation and typically preserving the molecular ion. The process involves:
-
Nebulization: The sample, dissolved in a suitable solvent, is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets.
-
Desolvation: A drying gas (e.g., nitrogen) causes the solvent to evaporate from the droplets, increasing the charge density on their surface.
-
Ion Ejection: As the droplets shrink, the coulombic repulsion between the charges on the surface becomes unsustainable, leading to the ejection of gas-phase ions.
Predicted Mass Spectrum
In positive ion mode ESI-MS, the primary observed species will be the protonated molecule, [M+H]⁺. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed, especially if there are traces of these salts in the sample or solvent.
| Ion | Predicted m/z |
| [M+H]⁺ | 246.1336 |
| [M+Na]⁺ | 268.1155 |
| [M+K]⁺ | 284.0895 |
A characteristic fragmentation pathway for Boc-protected amines in the gas phase is the loss of the tert-butyl group or isobutylene, and/or the entire Boc group. Therefore, fragment ions corresponding to [M+H-56]⁺ (loss of isobutylene) or [M+H-100]⁺ (loss of the Boc group) may be observed, particularly if in-source fragmentation is induced.
Experimental Protocol for ESI-MS
Caption: Workflow for ESI-MS data acquisition.
Causality Behind Experimental Choices:
-
Dilute Solution: A low concentration is used to prevent saturation of the detector and to promote efficient ionization.
-
Methanol/Acetonitrile: These are common solvents for ESI as they are polar and volatile, facilitating the formation of charged droplets and their subsequent desolvation.
Conclusion: A Synergistic Approach to Characterization
The comprehensive spectroscopic characterization of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is achieved through the integrated analysis of data from NMR, FTIR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. NMR elucidates the precise connectivity and stereochemistry of the molecule, FTIR confirms the presence of key functional groups, and MS verifies the molecular weight and provides insights into fragmentation patterns. By following the protocols and understanding the theoretical principles outlined in this guide, researchers can confidently establish the identity and purity of this important synthetic building block, thereby ensuring the integrity of their scientific endeavors.
References
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PubChem. 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid. [Link]
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An In-depth Technical Guide to Pyrrolidine-Based Linkers: From Rational Design to Application in Targeted Therapeutics
Abstract
The linker component of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of their success, profoundly influencing stability, efficacy, and pharmacokinetic properties. While early linkers focused on simple conjugation, the field has evolved to demand more sophisticated designs that offer precise control over the molecule's spatial orientation and physicochemical characteristics. This guide provides an in-depth exploration of pyrrolidine-based linkers, a class of linkers gaining prominence for the unique advantages conferred by the pyrrolidine scaffold. We will delve into the rationale behind their discovery, key synthetic strategies, and detailed protocols for their application, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.
The Evolving Role of Linkers in Targeted Drug Delivery
The fundamental concept of an ADC or a PROTAC is elegantly simple: a targeting moiety (an antibody or a small molecule ligand) is connected to a therapeutic payload (a cytotoxic agent or an E3 ligase ligand) via a chemical linker.[1][] This tripartite structure aims to deliver a potent molecule specifically to the site of disease, thereby maximizing efficacy while minimizing systemic toxicity.[3]
However, the linker is far from a passive connector. It is an active modulator of the conjugate's properties.[4] An ideal linker must balance the paradoxical requirements of being exceptionally stable in systemic circulation to prevent premature payload release, yet susceptible to cleavage or degradation upon reaching the target cell.[3][5] The chemical nature of the linker dictates crucial parameters such as solubility, aggregation propensity, and the all-important drug-to-antibody ratio (DAR) in ADCs.[6][7] In PROTACs, the linker's length, rigidity, and geometry are paramount for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[1][]
Caption: Fundamental structures of an ADC and a PROTAC.
The Pyrrolidine Scaffold: A Three-Dimensional Advantage
The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[9] Its prevalence is evidenced by its incorporation into more than 20 FDA-approved drugs, where it serves as a cornerstone of the active molecule.[10][11] The value of this scaffold stems from its inherent structural properties:
-
sp³-Rich Three-Dimensionality: Unlike flat, aromatic rings, the puckered, non-planar structure of the pyrrolidine ring allows for a much richer exploration of three-dimensional chemical space.[11][12] This "escape from flatland" is a widely recognized strategy for improving the physicochemical properties of drug candidates, often leading to better solubility and metabolic profiles.[11]
-
Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, allowing for the precise spatial orientation of substituents. This stereocontrol is critical for optimizing interactions with biological targets, such as the enantioselective binding to proteins.[11][12]
-
Improved Physicochemical Properties: The saturated, heterocyclic nature of the pyrrolidine scaffold can enhance solubility and reduce lipophilicity compared to purely aliphatic or aromatic linkers. This is particularly advantageous when working with highly hydrophobic payloads, helping to mitigate aggregation issues in the final conjugate.[13]
By incorporating this scaffold into a linker, we move beyond simple chains and introduce a rigid, defined, and tunable structural element.
Rationale and Discovery: Why Pyrrolidine-Based Linkers?
The development of pyrrolidine-based linkers was a logical progression driven by the limitations of first-generation linker technologies like simple alkyl and polyethylene glycol (PEG) chains. While effective, these flexible linkers can adopt a multitude of conformations, which can be detrimental. In the context of PROTACs, excessive flexibility can introduce a significant entropic penalty to the formation of the required ternary complex, thereby reducing degradation efficiency.[1]
The introduction of a rigid scaffold like pyrrolidine addresses this challenge directly. The constrained nature of the ring reduces the number of accessible conformations, which can pre-organize the two ends of the linker into a bioactive orientation.[13] This conformational rigidity is thought to lower the entropic barrier to binding and promote the formation of a stable and productive ternary complex.[1] Furthermore, saturated heterocycles like piperidine and piperazine (close relatives of pyrrolidine) have been successfully incorporated into linkers to increase stability and improve pharmacokinetic properties.[1][13]
Data Presentation: Comparative Properties of Linker Scaffolds
| Property | Alkyl Chain Linkers | Polyethylene Glycol (PEG) Linkers | Pyrrolidine-Based Linkers |
| Conformational Flexibility | High | High | Low to Moderate (Tunable) |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Moderate to High |
| Structural Control | Low (Length only) | Moderate (Length, branching) | High (Stereochemistry, rigidity) |
| Metabolic Stability | Generally high | Generally high | Generally high |
| Key Advantage | Simplicity, stability | Excellent solubility, biocompatibility[] | 3D structure, conformational rigidity[9][13] |
| Primary Application | Basic spacing | Improving solubility of hydrophobic payloads | PROTACs, sterically demanding conjugates |
Synthetic Strategies for Pyrrolidine-Based Linkers
The synthesis of a bifunctional pyrrolidine linker requires a robust strategy to construct the core ring with orthogonal handles for subsequent elaboration. One of the most powerful and versatile methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[10][14] This method allows for excellent control over stereochemistry and substitution patterns.
Experimental Protocol: Synthesis of a Bifunctional Pyrrolidine Linker Core
This protocol describes a representative synthesis of a protected (3S,4R)-3-amino-4-hydroxymethyl-pyrrolidine derivative, a versatile core that can be further functionalized. The causality behind key steps is explained.
Objective: To synthesize a pyrrolidine core with orthogonally protected amine and alcohol functionalities, suitable for linker elaboration.
Pillar of Trustworthiness: This protocol is self-validating through clear checkpoints. The success of each step is confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding to the next, ensuring the integrity of the final product.
Methodology:
-
Step 1: Formation of the Azomethine Ylide Precursor.
-
Procedure: To a solution of (S)-N-benzylglycine methyl ester (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add paraformaldehyde (1.2 eq). Stir the mixture for 30 minutes.
-
Causality: This step forms the iminium ion precursor in situ. N-benzylglycine provides the initial stereocenter and the nitrogen and alpha-carbon for the ylide.
-
-
Step 2: [3+2] Cycloaddition.
-
Procedure: To the reaction mixture from Step 1, add (E)-tert-butyl 3-(acryloyloxy)prop-2-enoate (1.1 eq) followed by silver acetate (AgOAc, 0.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours.
-
Causality: Silver acetate catalyzes the formation of the azomethine ylide from the iminium precursor. The ylide then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkene. The specific alkene is chosen to install the precursors for the future amine and alcohol functionalities. The stereochemistry of the starting materials directs the stereochemical outcome of the cycloadduct.[15]
-
-
Step 3: Purification of the Cycloadduct.
-
Procedure: Filter the reaction mixture through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes).
-
Causality: Chromatography is essential to isolate the desired diastereomer of the pyrrolidine product from starting materials and any side products.
-
-
Step 4: Reductive Cleavage and Protection.
-
Procedure: Dissolve the purified cycloadduct (1.0 eq) in methanol and transfer to a hydrogenation vessel. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and palladium on carbon (10 wt. %). Pressurize the vessel with hydrogen (H₂, 50 psi) and shake for 24 hours.
-
Causality: Catalytic hydrogenation serves two purposes: it reduces the ester groups to primary alcohols and cleaves the N-benzyl protecting group. The inclusion of Boc₂O ensures that the newly liberated secondary amine is immediately protected as a tert-butyl carbamate (Boc), preventing side reactions. This provides an orthogonally protected amine.
-
-
Step 5: Final Purification.
-
Procedure: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the resulting diol by flash column chromatography to yield the N-Boc protected pyrrolidine diol.
-
Causality: This final purification ensures the core building block is of high purity for subsequent, often sensitive, conjugation reactions.
-
Caption: Workflow for synthesizing a bifunctional pyrrolidine core.
Application in Antibody-Drug Conjugates: Conjugation Protocol
Once the bifunctional pyrrolidine linker core is synthesized and attached to the payload (e.g., via esterification or etherification of one of the hydroxyl groups), the final step is conjugation to the antibody. Thiol-maleimide coupling is a widely used and robust method for this purpose, targeting cysteine residues on the antibody.[][16]
Experimental Protocol: Site-Specific Thiol-Maleimide Conjugation
This protocol describes the conjugation of a hypothetical pyrrolidine-linker-payload equipped with a maleimide group to a cysteine-engineered antibody.
Objective: To achieve a stable, covalent linkage between the antibody and the pyrrolidine-linked payload with a controlled drug-to-antibody ratio (DAR).
Pillar of Trustworthiness: The protocol's success is validated quantitatively by chromatographic analysis (e.g., HIC-HPLC) to determine the final DAR and the homogeneity of the ADC product.
Methodology:
-
Step 1: Antibody Reduction.
-
Procedure: To a solution of the cysteine-engineered monoclonal antibody (e.g., 5 mg/mL in PBS, pH 7.4), add a solution of tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (a ~20-fold molar excess over antibody thiols). Incubate at 37 °C for 1-2 hours.
-
Causality: TCEP is a potent and selective reducing agent that cleaves the interchain disulfide bonds of the antibody, exposing the free cysteine thiols required for conjugation. It is preferred over agents like DTT as it does not contain a thiol itself, thus not interfering with the subsequent maleimide reaction.[16]
-
-
Step 2: Buffer Exchange.
-
Procedure: Remove the excess TCEP from the reduced antibody solution using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Causality: This step is critical. Residual TCEP would react with and quench the maleimide group on the linker-payload, preventing conjugation. EDTA is included to chelate any trace metal ions that could catalyze re-oxidation of the thiols.
-
-
Step 3: Conjugation Reaction.
-
Procedure: Immediately after buffer exchange, add the pyrrolidine-linker-payload-maleimide (dissolved in a co-solvent like DMSO, typically <10% of the final reaction volume) to the reduced antibody solution. A slight molar excess of the linker-payload (e.g., 1.5 eq per thiol) is typically used. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or 4 °C overnight.
-
Causality: The free thiol groups on the reduced antibody perform a Michael addition to the electron-deficient double bond of the maleimide group, forming a stable thioether (thiosuccinimide) bond.[] Performing the reaction promptly after reduction minimizes re-oxidation of the antibody's disulfide bonds.
-
-
Step 4: Quenching and Purification.
-
Procedure: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging into the final formulation buffer.
-
Causality: Quenching prevents the remaining reactive maleimides from cross-linking antibodies or reacting with other proteins. Purification is essential to produce a well-defined therapeutic agent free of process-related impurities.
-
Caption: General workflow for ADC conjugation via thiol-maleimide coupling.
Characterization and Validation
A robust analytical framework is required to validate the synthesis and conjugation protocols.
-
Linker Synthesis: The identity and purity of the synthesized pyrrolidine linker and its payload conjugate are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification.
-
ADC Characterization: The final ADC product is characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and the distribution of drug-loaded species. Species with higher drug loads are more hydrophobic and elute later.
-
Aggregation and Purity: Size Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) and un-conjugated antibody.
-
Identity Confirmation: Mass spectrometry (after deglycosylation) can be used to confirm the mass of the light and heavy chains, verifying the covalent attachment of the linker-payload.
-
Future Perspectives
The exploration of pyrrolidine-based linkers is part of a broader trend towards more sophisticated, structurally-defined linkers in targeted therapeutics. Future innovations will likely focus on developing pyrrolidine scaffolds with novel substitution patterns to fine-tune properties like solubility, stability, and cleavage kinetics. As our understanding of the structural biology of PROTAC ternary complexes grows, we can expect the rational design of pyrrolidine linkers that are precisely tailored to optimize the geometry of these complexes for maximal degradation efficacy. The versatility and tunable nature of the pyrrolidine scaffold ensure it will remain a valuable tool in the design of next-generation ADCs and PROTACs.
References
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Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]
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Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space Source: PubMed Central (PMC) URL: [Link]
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Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines Source: White Rose Research Online URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
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Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC) URL: [Link]
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Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]
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Title: Pyrrolidine synthesis via ring contraction of pyridines Source: PubMed Central (PMC) URL: [Link]
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Title: Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL: [Link]
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Title: (PDF) Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]
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Title: Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation Source: PubMed Central (PMC) URL: [Link]
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Title: An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) Source: AxisPharm URL: [Link]
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Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: PubMed Central (PMC) URL: [Link]
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Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed URL: [Link]
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Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: PubMed Central (PMC) URL: [Link]
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Title: Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Source: Springer URL: [Link]
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An In-Depth Technical Guide to Boc-Pyrrolidine Derivatives: Structure, Nomenclature, and Applications in Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional structure and synthetic tractability make it a valuable component in the design of novel therapeutics.[3][4] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen atom provides a robust and versatile intermediate, the Boc-pyrrolidine derivative, which has become indispensable in modern drug discovery. This guide offers a comprehensive exploration of the chemical structure, systematic IUPAC nomenclature, and diverse applications of Boc-pyrrolidine derivatives for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic strategies and provide detailed experimental protocols for key transformations, underscoring the pivotal role of these compounds in the synthesis of complex pharmaceutical agents.
The Significance of the Pyrrolidine Scaffold and Boc Protection
The five-membered saturated heterocyclic pyrrolidine ring is a cornerstone of many biologically active compounds.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Furthermore, the presence of stereogenic centers on the pyrrolidine ring introduces chirality, a critical factor in determining the efficacy and safety of drug candidates.[3][5]
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[6][7] Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, while being readily removable under acidic conditions.[6][8] This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine. The Boc group's ability to control the reactivity of the pyrrolidine nitrogen is fundamental to the utility of Boc-pyrrolidine derivatives as versatile building blocks.[1]
Chemical Structure and IUPAC Nomenclature of Boc-Pyrrolidine Derivatives
Unveiling the Core Structures
The fundamental structure of a Boc-pyrrolidine derivative consists of a pyrrolidine ring where the nitrogen atom is covalently bonded to a tert-butoxycarbonyl group. The IUPAC name for the simplest member of this class is tert-butyl pyrrolidine-1-carboxylate .[9]
Diagram 1: General Structure of a Boc-Pyrrolidine Derivative
Caption: General chemical structure of a substituted Boc-pyrrolidine derivative.
A Systematic Approach to IUPAC Nomenclature
The systematic naming of Boc-pyrrolidine derivatives follows the established rules of IUPAC nomenclature. The core principle is to identify the parent heterocycle (pyrrolidine) and then name the substituent attached to the nitrogen atom.
Key IUPAC Naming Conventions:
-
Parent Name: The base name is "pyrrolidine."
-
Substituent on Nitrogen: The tert-butoxycarbonyl group attached to the nitrogen (position 1) is named as a "pyrrolidine-1-carboxylate" ester. The alkyl part of the ester, tert-butyl, precedes this.
-
Numbering the Ring: The numbering of the pyrrolidine ring begins at the nitrogen atom as position 1 and proceeds around the ring.
-
Substituents on the Ring: Any other substituents on the carbon atoms of the pyrrolidine ring are named and numbered according to standard IUPAC rules. Their positions are indicated by numbers (2, 3, 4, or 5).
-
Stereochemistry: The stereochemical configuration of any chiral centers is designated using (R) or (S) prefixes.
Illustrative Examples:
| Structure | IUPAC Name |
| N-Boc-pyrrolidine | tert-butyl pyrrolidine-1-carboxylate[9] |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate |
| 1-Boc-3-pyrrolidinol | tert-butyl 3-hydroxypyrrolidine-1-carboxylate[10] |
| N-Boc-3-pyrrolidinone | tert-butyl 3-oxopyrrolidine-1-carboxylate[11][12] |
| N-Boc-pyrrolidine-3-carboxylic acid | 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid[13] |
Synthesis and Reactivity of Boc-Pyrrolidine Derivatives
The synthesis of Boc-pyrrolidine derivatives is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with precision and control.
Boc Protection of Pyrrolidine: A Fundamental Transformation
The most common method for preparing Boc-pyrrolidine derivatives is the reaction of a pyrrolidine with di-tert-butyl dicarbonate (Boc₂O).[14] This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproduct.[14]
Diagram 2: Boc Protection of Pyrrolidine Workflow
Caption: A typical experimental workflow for the Boc protection of a pyrrolidine derivative.
Experimental Protocol: Synthesis of tert-butyl pyrrolidine-1-carboxylate [15]
-
Dissolution: Dissolve pyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C and slowly add triethylamine (TEA) (1.05 eq).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) to the stirring solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Reactivity of the Boc-Pyrrolidine Scaffold
The Boc-protected pyrrolidine ring exhibits a rich and versatile reactivity profile, allowing for functionalization at various positions. A notable example is the asymmetric deprotonation of N-Boc-pyrrolidine at the C2 position using organolithium bases in the presence of a chiral ligand like (-)-sparteine.[16][17][18] This enantioselective lithiation enables the introduction of a wide range of electrophiles at the C2 position with high stereocontrol, providing access to valuable chiral building blocks.[19][20]
Boc Deprotection: Unveiling the Amine
The removal of the Boc group is a critical step in many synthetic sequences, liberating the pyrrolidine nitrogen for further functionalization.[1] This is typically achieved under acidic conditions.
Common Boc Deprotection Methods
| Reagent/Method | Solvent | Temperature | Typical Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | >90%[7] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | >90%[7] |
| Oxalyl Chloride | Methanol | Room Temperature | Up to 90%[21] |
| Hot Water | Water | 90-100 °C | Excellent[8] |
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [6]
-
Dissolution: Dissolve the Boc-protected pyrrolidine derivative in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution (typically a 1:1 v/v mixture of DCM and TFA).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash with brine, dry the organic layer, and concentrate to obtain the crude product.
-
Purification: Purify the crude product as needed.
The Role of Boc-Pyrrolidine Derivatives in Drug Discovery
Boc-pyrrolidine derivatives are invaluable building blocks in the synthesis of a wide array of pharmaceutical agents.[1][5] Their structural diversity and synthetic accessibility allow for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[1]
Key Therapeutic Areas
The pyrrolidine scaffold is found in drugs targeting a broad spectrum of diseases, including:
-
Kinase Inhibitors: (S)-3-Acetyl-1-Boc-pyrrolidine is a key starting material for the synthesis of potent Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for the treatment of inflammatory diseases.[1]
-
Neurological Disorders: The chiral nature of many Boc-pyrrolidine derivatives is crucial for developing drugs that target the central nervous system with high specificity.[5]
-
Infectious Diseases: The pyrrolidine ring is a common motif in antiviral and antibacterial agents.[5]
Case Study: Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor Intermediate
A significant application of Boc-pyrrolidine derivatives is in the synthesis of pyridopyrazine compounds, which are potent Syk inhibitors.[1] The synthesis often involves the condensation of a functionalized Boc-pyrrolidine, such as (S)-3-acetyl-1-Boc-pyrrolidine, with an aminopyrazine derivative.[1]
Diagram 3: Logical Flow in Syk Inhibitor Synthesis
Caption: Simplified synthetic pathway to Syk inhibitors utilizing a Boc-pyrrolidine building block.
This synthetic strategy highlights the utility of the Boc group in masking the pyrrolidine nitrogen while the acetyl group is used to construct the core heterocyclic system. Subsequent removal of the Boc group allows for further diversification of the molecule to optimize its pharmacological properties.[1]
Spectroscopic Characterization
The structural elucidation and purity assessment of Boc-pyrrolidine derivatives are routinely performed using a combination of spectroscopic techniques.
Table of Spectroscopic Data for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate[22][23]
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.46 ppm), and characteristic multiplets for the pyrrolidine ring protons.[22] |
| ¹³C NMR | A carbonyl signal for the carbamate (~155.0 ppm) and a signal for the quaternary carbon of the tert-butyl group (~79.3 ppm).[22] |
| IR | A strong absorption band for the C=O stretch of the carbamate group (around 1690 cm⁻¹). |
| HRMS | The calculated exact mass for the sodium adduct ([C₁₀H₁₉NO₃+Na]⁺) is 224.1257, which can be used for experimental comparison.[22] |
Conclusion
Boc-pyrrolidine derivatives represent a class of exceptionally versatile and valuable intermediates in modern organic synthesis and drug discovery. The strategic use of the Boc protecting group provides chemists with the ability to control the reactivity of the pyrrolidine nitrogen, enabling the selective functionalization of the pyrrolidine scaffold. The principles of IUPAC nomenclature provide a clear and systematic way to describe these complex molecules. The detailed experimental protocols for the synthesis and deprotection of Boc-pyrrolidine derivatives, coupled with their broad applicability in the construction of pharmacologically active compounds, solidify their status as indispensable tools for researchers and scientists in the pharmaceutical industry. The continued exploration of the reactivity and applications of these building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved from [Link]
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The Strategic Sourcing and Application of Chiral Pyrrolidine Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1] The true power of the pyrrolidine motif, however, is most profoundly realized when its stereochemistry is precisely controlled. Chiral pyrrolidine building blocks offer a gateway to navigating the three-dimensional space of biological targets with unparalleled specificity, profoundly influencing a molecule's pharmacological profile. The strategic incorporation of a chiral pyrrolidine can enhance binding affinity, improve pharmacokinetic properties, and ultimately, dictate the success of a therapeutic candidate. This guide provides a comprehensive overview of the commercial landscape of chiral pyrrolidine building blocks, delves into the key synthetic strategies for their preparation, and offers practical guidance for their selection and application in drug discovery programs.
Navigating the Commercial Landscape: A Curated Overview of Available Scaffolds
The commercial availability of a diverse array of chiral pyrrolidine building blocks has significantly accelerated the pace of drug discovery. Leading suppliers have developed extensive catalogs of these valuable intermediates, catering to a wide range of synthetic needs. Below is a categorized, albeit not exhaustive, overview of some of the most frequently utilized and commercially available chiral pyrrolidine scaffolds.
Major Suppliers:
A robust supply chain for chiral building blocks is critical for the seamless progression of research and development projects. Several companies specialize in the synthesis and distribution of these key intermediates. Notable suppliers include:
-
Sigma-Aldrich (Merck): Offers a vast and well-documented catalog of chiral building blocks, including a wide variety of functionalized pyrrolidines.[2]
-
TCI Chemicals: Provides a comprehensive selection of chiral reagents and building blocks, with a strong portfolio of pyrrolidine derivatives.[3][4]
-
Acros Organics (Thermo Fisher Scientific): A reliable source for a broad range of organic synthesis chemicals, including chiral pyrrolidine intermediates.[5][6]
-
Enamine: Known for its extensive collection of building blocks for drug discovery, Enamine offers a diverse array of chiral pyrrolidines.[7]
-
Specialized and Custom Synthesis Providers: A number of companies also offer custom synthesis of novel chiral pyrrolidine derivatives to meet specific project requirements.
Categorization of Commercially Available Chiral Pyrrolidine Building Blocks:
The commercially available chiral pyrrolidines can be broadly categorized based on their substitution patterns and functional groups. This categorization aids in the rational selection of a building block for a specific synthetic target.
Table 1: Representative Commercially Available Chiral Pyrrolidine Building Blocks
| Category | Representative Structures | Common Applications & Key Features |
| Prolinols and Derivatives | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | Precursors to Corey-Bakshi-Shibata (CBS) catalysts for asymmetric reductions.[8][9] Widely used in organocatalysis.[1] |
| Aminopyrrolidines | (R)-3-(Boc-amino)pyrrolidine (S)-3-(Boc-amino)pyrrolidine | Introduction of a chiral amino group. Versatile intermediates for the synthesis of enzyme inhibitors and receptor ligands.[10] |
| Hydroxypyrrolidines | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (trans-4-Hydroxy-L-proline) | Chiral pool starting material. Precursor for a wide range of functionalized pyrrolidines. |
| 2,5-Disubstituted Pyrrolidines | (2R,5R)-2,5-Dimethylpyrrolidine | C2-symmetric scaffolds for chiral ligands in asymmetric catalysis. |
Synthetic Strategies: Accessing the Chiral Pyrrolidine Core
While a significant number of chiral pyrrolidines are commercially available, researchers often need to synthesize custom-decorated scaffolds. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, scalability, and stereochemical purity.
The Chiral Pool Approach: Nature's Starting Materials
The use of readily available, enantiomerically pure natural products as starting materials, known as the "chiral pool," is a time-tested and robust strategy. L-proline and its derivatives, such as 4-hydroxy-L-proline, are inexpensive and versatile starting points for the synthesis of a vast array of chiral pyrrolidines.[11]
Diagram 1: Chiral Pool Synthesis of a Functionalized Pyrrolidine
Caption: A generalized workflow for the synthesis of chiral pyrrolidines from L-proline.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric catalysis has revolutionized the synthesis of chiral molecules, and pyrrolidines are no exception. Several powerful methods have been developed to construct the pyrrolidine ring with high enantioselectivity.
-
Organocatalysis: Chiral pyrrolidine derivatives themselves are potent organocatalysts for a variety of asymmetric transformations, including Michael additions and aldol reactions, which can be used to construct highly functionalized chiral pyrrolidines.[12][13]
-
Transition-Metal Catalysis: Metal-catalyzed reactions, such as asymmetric hydrogenation and C-H amination, provide efficient routes to enantiomerically enriched pyrrolidines.[11]
Diagram 2: Organocatalytic Asymmetric Michael Addition
Caption: A simplified catalytic cycle for the synthesis of chiral pyrrolidines via organocatalytic Michael addition.
Detailed Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic methodologies, this section presents detailed, step-by-step protocols for the preparation of two widely used chiral pyrrolidine building blocks.
Protocol 1: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol is adapted from a procedure published in Organic Syntheses.[14]
Objective: To synthesize (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol from an N-protected pyrrolidine precursor.
Materials:
-
(R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 1-L round-bottomed flask equipped with a magnetic stirrer, add absolute ethanol (325 mL) and NaOH (27.0 g, 675 mmol). Stir until the NaOH is dissolved.
-
Add (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (22.0 g, 62.3 mmol) to the flask.[14]
-
Fit the flask with a reflux condenser and heat the resulting suspension to reflux for 2.5 hours.
-
Cool the suspension to room temperature and remove the solvents under reduced pressure.
-
Partition the residue between water (250 mL) and diethyl ether (250 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 200 mL).
-
Combine the organic phases, wash with brine (200 mL), and dry over MgSO₄.
-
Filter the solution and remove the solvents under reduced pressure to afford the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of (R)-3-(Boc-amino)pyrrolidine
This protocol outlines a two-step synthesis starting from a benzyl-protected precursor.[15]
Step 1: Boc Protection of (R)-N-Benzyl-3-aminopyrrolidine
Objective: To protect the amino group of (R)-N-benzyl-3-aminopyrrolidine with a Boc group.
Materials:
-
(R)-N-Benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve (R)-N-benzyl-3-aminopyrrolidine in THF.
-
Add triethylamine to the solution.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Step 2: Debenzylation to Afford (R)-3-(Boc-amino)pyrrolidine
Objective: To remove the N-benzyl protecting group.
Materials:
-
Product from Step 1
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Boc-protected compound from Step 1 in ethanol.[15]
-
Add 10% Pd/C to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.[15]
-
Filter the mixture through Celite to remove the catalyst and wash with ethyl acetate.
-
Concentrate the filtrate under vacuum to obtain the final product.[15]
Strategic Selection of Chiral Pyrrolidine Building Blocks: A Decision-Making Framework
The selection of the appropriate chiral pyrrolidine building block is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. The following framework outlines key considerations for researchers.
Diagram 3: Decision Tree for Chiral Pyrrolidine Building Block Selection
Caption: A decision-making framework for selecting a chiral pyrrolidine building block.
Conclusion: Empowering Drug Discovery through Strategic Application
Chiral pyrrolidine building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their strategic application enables the synthesis of complex, stereochemically defined molecules with tailored pharmacological properties. The expanding commercial availability of these scaffolds, coupled with the continuous development of novel and efficient synthetic methodologies, empowers researchers to explore chemical space with greater precision and creativity. A thorough understanding of the commercial landscape, synthetic routes, and a strategic approach to building block selection are paramount to leveraging the full potential of chiral pyrrolidines in the quest for new and effective therapeutics.
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Whitepaper: The Stereochemical Imperative: A Guide to Pyrrolidine Acetic Acid Derivatives in Modern Drug Design
Abstract: The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its structural versatility and presence in numerous FDA-approved drugs. When functionalized with an acetic acid moiety, it becomes a powerful pharmacophore for targeting a diverse range of biological systems. However, the true potential of this scaffold can only be unlocked through a rigorous understanding and application of stereochemistry. The non-planar, flexible nature of the pyrrolidine ring, combined with multiple potential stereocenters, means that different stereoisomers of the same molecule can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides an in-depth technical exploration of the stereochemistry of pyrrolidine acetic acid derivatives. We will dissect the foundational principles of chirality in drug action, detail stereoselective synthetic and analytical strategies, and examine case studies that underscore the profound impact of three-dimensional structure on biological activity. This document is intended for researchers, chemists, and drug development professionals dedicated to the rational design of next-generation therapeutics.
Section 1: The Stereochemical Imperative in Drug Design
The Principle of Chirality and Biological Recognition
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental pillar of drug design. Many molecules, including the pyrrolidine acetic acid derivatives central to this guide, are chiral. This means they exist as non-superimposable mirror images known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their behavior in the chiral environment of the human body—replete with chiral proteins, enzymes, and receptors—can be profoundly different. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1]
The Easson-Stedman Hypothesis: A Three-Point Attachment Model
The classical Easson-Stedman hypothesis provides a simple yet powerful model to explain the differential activity of enantiomers. It postulates that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor at a minimum of three specific points. Only one enantiomer can achieve this optimal three-point binding, while its mirror image can, at best, achieve a two-point interaction, resulting in a significantly weaker or non-existent biological effect. This principle is the bedrock of stereospecific drug-receptor interactions.
Caption: Easson-Stedman model showing optimal three-point binding for the eutomer.
The Evolving Regulatory Landscape
Reflecting the scientific understanding of stereoisomers, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the development of chiral drugs.[2] In 1992, the FDA issued guidance emphasizing the need to characterize the pharmacological and toxicological profiles of individual enantiomers.[3][4] This has driven a significant industry trend away from marketing racemic mixtures (50:50 mixtures of enantiomers) towards the development of single-enantiomer drugs.[2] This approach, often termed "chiral switching," aims to provide therapies with improved efficacy, selectivity, and safety profiles.[4] Sponsors of New Drug Submissions must now justify the choice to develop a racemate over a single enantiomer, providing detailed data on the properties of each stereoisomer.[2][5]
Section 2: The Pyrrolidine Acetic Acid Scaffold: A Privileged Structure
Structural Features and Conformational Dynamics
The five-membered pyrrolidine ring is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to a wide range of biological targets.[6][7] Its utility stems from several key features:
-
sp³-Richness: The saturated, non-aromatic nature of the ring provides a three-dimensional geometry that allows for more precise exploration of pharmacophore space compared to flat, aromatic systems.[8][9]
-
Stereogenic Centers: The pyrrolidine ring can possess up to four stereocenters, leading to a large number of possible stereoisomers and enabling fine-tuning of its 3D shape.[8]
-
Conformational Flexibility: The ring is not planar and undergoes a phenomenon known as "pseudorotation," where it exists in a dynamic equilibrium of "envelope" and "twist" conformations. This flexibility allows it to adapt its shape to fit various binding pockets.[8][9]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor (as an N-H group) or acceptor (when substituted), often enhancing aqueous solubility and other desirable drug-like properties.[10]
The Acetic Acid Moiety as a Key Pharmacophore
The addition of an acetic acid group, typically at the C2 or C3 position, introduces a critical pharmacophoric element. This carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a target's active site. This interaction often serves as a primary anchor for molecular binding.
How Stereochemistry Governs Conformation and Activity
The stereochemical relationship between substituents on the pyrrolidine ring is paramount because it dictates the ring's preferred conformation (puckering) and, consequently, the spatial orientation of the crucial acetic acid side chain. For example, a cis or trans relationship between substituents can lock the acetic acid group into a pseudo-axial or pseudo-equatorial position. This seemingly subtle change has a profound impact on whether the molecule can effectively bind its target.[8] As demonstrated in a study on G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF₃ substituent on the pyrrolidine scaffold forces the C2-acetic acid group into a pseudo-axial conformation, which was identified as the primary pharmacophore for potent agonism.[8]
Section 3: Stereoselective Synthesis and Separation Strategies
Achieving stereochemical purity is a critical challenge in drug development. The choice between synthesizing a single enantiomer directly (asymmetric synthesis) or separating a racemic mixture (resolution) is a key strategic decision based on factors like cost, scale, and efficiency.
Caption: Comparison of stereoselective synthesis versus racemic synthesis followed by separation.
Stereoselective Synthetic Methods
Directly synthesizing the desired enantiomer is often the most elegant and efficient approach.[11][12] Common strategies include:
-
Chiral Pool Synthesis: This method utilizes naturally occurring, enantiomerically pure starting materials. For pyrrolidine derivatives, L-proline and 4-hydroxyproline are exceptionally common and valuable chiral building blocks.[12][13][14]
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to steer a reaction towards the formation of one enantiomer over the other. For pyrrolidine synthesis, methods like organocatalytic Michael additions and 1,3-dipolar cycloadditions are particularly powerful for setting stereocenters with high enantioselectivity.[15][16]
-
Enantioselective C-H Amination: Advanced methods, such as the enantioselective Hofmann-Löffler-Freytag reaction, allow for the direct conversion of C-H bonds into C-N bonds to form chiral pyrrolidines, offering novel and efficient synthetic routes.[17]
Chiral Separation (Resolution) Techniques
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process is known as resolution.
| Technique | Principle | Primary Use | Advantages | Disadvantages |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Analytical & Preparative | High resolution, broad applicability, well-established. | High cost of CSPs and solvents, limited throughput for prep scale. |
| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[18] | Preparative | Cost-effective for large scale, well-understood classical method. | Trial-and-error to find suitable resolving agent and solvent, can be labor-intensive. |
| Enzymatic Resolution | Use of stereoselective enzymes (e.g., lipases) to selectively react with one enantiomer, allowing for separation of the reacted and unreacted forms.[18] | Preparative | High enantioselectivity, mild reaction conditions ("green chemistry"). | Limited to specific functional groups, enzyme cost and stability can be issues. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[18] | Analytical | Extremely high efficiency, very small sample requirement. | Very low capacity, not suitable for preparative scale. |
Experimental Protocol: Analytical Chiral HPLC Separation
This protocol outlines a self-validating system for determining the enantiomeric excess (e.e.) of a pyrrolidine acetic acid derivative.
-
Objective: To separate and quantify the enantiomers of a target compound.
-
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based like Chiralpak IA, IB, etc.).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Racemic standard of the target compound.
-
Sample of the synthesized (potentially enantiomerically enriched) compound.
-
-
Method Development (Validation Step 1):
-
Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.
-
Start with a standard mobile phase (e.g., 90:10 n-hexane:isopropanol) at a flow rate of 1.0 mL/min.[19]
-
Inject the racemic standard and monitor at a suitable UV wavelength (e.g., 210 nm).[19]
-
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks. The goal is two distinct peaks of roughly equal area. This validates that the method can separate the enantiomers.
-
-
Sample Analysis:
-
Prepare a solution of the test sample at the same concentration as the standard.
-
Inject the test sample using the optimized method.
-
Record the chromatogram.
-
-
Data Interpretation & Calculation (Validation Step 2):
-
Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard run.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
The self-validating nature comes from the initial successful separation of the racemate, which proves the method's capability, followed by the quantitative analysis of the unknown sample against this established method.
-
Section 4: Stereochemical Characterization and Analysis
Unambiguously determining the three-dimensional structure of a synthesized molecule is non-negotiable. A combination of analytical techniques is required to confirm the relative and absolute stereochemistry and to quantify its enantiomeric purity.
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Methodological & Application
Application Note & Protocol: Seamless Integration of Boc-Pyrrolidine Linkers with Warhead Ligands for Targeted Therapeutics
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic conjugation of a linker to a warhead ligand is a cornerstone in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a spacer but a critical component that dictates the stability, solubility, and release mechanism of the therapeutic agent.[1][2][] This guide provides a detailed protocol for the efficient coupling of a Boc-pyrrolidine linker to a warhead ligand, a common structural motif in advanced therapeutic modalities.[4][5] We delve into the rationale behind experimental choices, offering a robust, self-validating protocol grounded in established chemical principles.
Introduction: The Pivotal Role of the Linker
In the architecture of targeted therapies, the linker connects a targeting moiety (like an antibody or a small molecule binder) to a potent "warhead" or payload.[2][6] Its design is crucial for the overall success of the therapeutic, influencing stability in circulation, preventing premature payload release, and ensuring efficient delivery to the target site.[1][][7]
The Boc-pyrrolidine moiety is a versatile building block in linker synthesis. The pyrrolidine ring can introduce conformational rigidity, which can be advantageous for optimizing the spatial orientation of the warhead and the targeting ligand, thereby enhancing the formation of a stable ternary complex in the case of PROTACs.[5][8] The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle for the pyrrolidine's secondary amine, allowing for controlled, sequential synthesis.
This application note will focus on the formation of a stable amide bond between a Boc-pyrrolidine linker possessing a terminal carboxylic acid and a warhead ligand presenting a primary or secondary amine.
Pre-Coupling Considerations & Reagent Selection
The success of the coupling reaction hinges on the careful selection of reagents and a thorough understanding of the reactive partners.
Activation of the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid on the Boc-pyrrolidine linker must first be "activated" to a more electrophilic species.[10]
Several classes of coupling reagents are available, each with its own mechanism and advantages:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, facilitating easier purification.[12] To enhance efficiency and suppress side reactions like racemization, carbodiimide reactions are often supplemented with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[12][13] These additives form a more stable active ester intermediate.[13]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.[14][15] HATU is particularly effective for coupling sterically hindered amines or acids.[14] The mechanism involves the formation of a highly reactive OAt-active ester.[16]
The Warhead Ligand
The warhead ligand must possess a nucleophilic amine (primary or secondary) available for reaction with the activated linker. It is crucial to ensure that other functional groups on the warhead are either unreactive under the coupling conditions or are appropriately protected.
Solvent and Base Selection
The choice of solvent is critical. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used to prevent hydrolysis of the activated intermediate.[17][18] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component, thereby increasing its nucleophilicity.[18][19]
Experimental Protocol: Amide Coupling of Boc-Pyrrolidine-COOH to an Amine-Containing Warhead
This protocol details a general procedure using HATU as the coupling reagent, which is known for its high efficiency and low rates of racemization.[14]
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| Boc-Pyrrolidine-Linker-COOH | ≥95% Purity | MedChemExpress[4] |
| Amine-Warhead Ligand | ≥95% Purity | Project Specific |
| HATU | ≥98% Purity | Sigma-Aldrich |
| DIPEA | Anhydrous, ≥99.5% | Sigma-Aldrich |
| DMF | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | Reagent Grade | Standard Lab Supply |
| Saturated aq. NaHCO₃ | Reagent Grade | Standard Lab Supply |
| Brine | Reagent Grade | Standard Lab Supply |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | Standard Lab Supply |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| Solvents for Chromatography | HPLC Grade | Fisher Scientific |
Step-by-Step Coupling Procedure
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-pyrrolidine-linker-COOH (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. This step allows for the formation of the OAt-active ester.[16][17]
-
Coupling: Add a solution of the amine-warhead ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent) is consumed. Reaction times can vary from 1 to 12 hours depending on the reactivity of the substrates.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure Boc-protected conjugate.
Workflow Diagram:
Caption: Workflow for HATU-mediated coupling of a Boc-pyrrolidine linker to a warhead.
Post-Coupling: Boc Deprotection (Optional)
If the subsequent synthetic steps require a free amine on the pyrrolidine linker, the Boc group can be removed under acidic conditions.
Deprotection Protocol
-
Dissolution: Dissolve the purified Boc-protected conjugate in an anhydrous solvent like DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution (a common ratio is 25-50% TFA in DCM).[20]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The product is often obtained as a TFA salt, which can be used directly or neutralized with a mild base.[20][21]
Deprotection Mechanism Diagram:
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Characterization of the Final Conjugate
Confirmation of the successful coupling and purity of the final product is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the conjugate.[22][23] The appearance of characteristic peaks for both the linker and the warhead, and the disappearance of the starting material peaks, provides strong evidence of successful coupling.[24]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized conjugate, verifying its elemental composition.[25]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Hydrolysis of the activated intermediate due to moisture.- Low nucleophilicity of the amine.- Steric hindrance.[17] | - Increase the amount of coupling reagent (e.g., 1.5 eq HATU).- Ensure all reagents and solvents are strictly anhydrous.[18]- Increase the amount of base (e.g., 3.0 eq DIPEA).- Increase reaction temperature or time. For highly hindered substrates, consider converting the acid to an acyl chloride using SOCl₂ or oxalyl chloride.[26] |
| Multiple Side Products | - Side reactions of the activated ester.- Epimerization at a chiral center adjacent to the carboxylic acid. | - Add HOBt or OxymaPure to the reaction to suppress side reactions and racemization.[17]- Lower the reaction temperature. |
| Starting Material Remains | - Insufficient equivalents of one reagent.- Reaction has not reached completion. | - Check stoichiometry carefully. Consider using a slight excess of the non-limiting reagent.[27]- Extend the reaction time. |
| Difficulty in Purification | - Byproducts from the coupling reagent (e.g., DCU from DCC).- Similar polarity of product and starting materials. | - If using DCC, filter the reaction mixture to remove the insoluble DCU byproduct.[11]- Optimize the chromatographic separation conditions (try different solvent systems or stationary phases). |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the coupling of Boc-pyrrolidine linkers to amine-containing warhead ligands. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired conjugate. The use of robust analytical techniques for characterization is paramount to ensure the quality and integrity of these critical components for the next generation of targeted therapeutics.
References
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]
-
Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
- Nam, K., Kimura, T., & Kishida, A. (2007). Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. Macromolecular bioscience, 8(1), 32-37.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
McCallum, J. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]
-
La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]
- Singh, A. K., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(04), 315-320.
-
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]
- Li, H., et al. (2020). Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. Acta Pharmaceutica Sinica B, 10(8), 1361-1374.
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
- Sharma, G., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Green and Sustainable Chemistry, 2(2), 70-73.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC medicinal chemistry, 11(1), 8-24.
- D'Oca, M. G. M., et al. (2010). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 75(22), 7793-7796.
- Chen, B., & Boerneke, M. A. (2019). NMR Characterization of RNA Small Molecule Interactions. Molecules (Basel, Switzerland), 24(17), 3075.
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
ResearchGate. (2023). Classification of most common linkers used in PROTAC design based on their chemical structure. Retrieved from [Link]
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- 27. reddit.com [reddit.com]
Applications of Pyrrolidine Derivatives in Targeted Protein Degradation: A Guide for Researchers
Foreword: The Dawn of a New Therapeutic Modality
Targeted Protein Degradation (TPD) is revolutionizing drug discovery by offering a powerful new approach to neutralize disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to completely eliminate the target protein.[1][3][4] This is achieved through innovative molecules that act as a bridge between a target protein and the cellular protein disposal system.[3][4] At the heart of this technology are small molecules that can recruit the cellular machinery responsible for protein degradation, and among the most successful of these are derivatives of the five-membered nitrogen-containing ring, pyrrolidine.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrrolidine derivatives in the exciting field of Targeted Protein Degradation. We will delve into the core principles of this technology, explore the key classes of pyrrolidine-based degraders, and provide detailed, field-proven protocols for their synthesis, characterization, and application.
Section 1: The Principle of PROTACs and the Pivotal Role of Pyrrolidine
The most prominent application of pyrrolidine derivatives in TPD is in the design of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]
The pyrrolidine scaffold is a cornerstone in the development of potent E3 ligase ligands. Specifically, derivatives of hydroxyproline, a substituted pyrrolidine, have been instrumental in creating highly specific ligands for the von Hippel-Lindau (VHL) E3 ligase . Similarly, substituted pyrrolidine-containing structures are found in the immunomodulatory imide drugs (IMiDs) like pomalidomide and lenalidomide, which are potent recruiters of the Cereblon (CRBN) E3 ligase .[5]
The fundamental mechanism of a pyrrolidine-based PROTAC is elegantly simple yet powerful. By simultaneously binding to the target protein and the E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity forces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome, the cell's protein shredder.[1]
Caption: Mechanism of pyrrolidine-PROTAC-mediated protein degradation.
Section 2: Key Pyrrolidine-Based E3 Ligase Ligands
The success of a PROTAC hinges on the quality of its E3 ligase ligand. Pyrrolidine derivatives have given rise to two of the most widely used classes of E3 ligase recruiters.
VHL Ligands: The Hydroxyproline Core
The von Hippel-Lindau (VHL) E3 ligase is a popular choice for PROTAC design. Small molecule VHL ligands are derived from the structure of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α). These ligands feature a critical hydroxyproline core that forms key hydrogen bonds within the VHL binding pocket.
| Ligand | Key Features |
| VH032 | A widely used VHL ligand with good binding affinity. |
| VH101 | An analogue of VH032 with modifications for linker attachment. |
| VH298 | A potent VHL ligand with improved physicochemical properties. |
CRBN Ligands: The Glutarimide Moiety
Cereblon (CRBN) is another extensively utilized E3 ligase in PROTAC development. The ligands for CRBN are based on the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These molecules contain a glutarimide moiety that is essential for binding to CRBN. The pyrrolidine ring is part of the larger isoindolinone scaffold in these molecules.
| Ligand | Key Features |
| Pomalidomide | A potent CRBN ligand with well-established use in PROTACs.[5] |
| Lenalidomide | Another effective CRBN ligand, often used as an alternative to pomalidomide. |
| Thalidomide | The parent compound of the IMiD family, also used in PROTAC design. |
Section 3: Protocols for the Synthesis and Evaluation of Pyrrolidine-Based PROTACs
This section provides detailed, step-by-step protocols for the key stages of developing and characterizing pyrrolidine-based PROTACs.
Protocol: Synthesis of a Functionalized Pomalidomide Ligand for PROTAC Assembly
This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, which is a versatile building block for PROTAC synthesis via "click chemistry".[5]
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
1,5-dibromopentane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[5]
Step 2: Azidation
-
To a solution of the product from Step 1 (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pomalidomide-C5-azide.[5]
Protocol: General Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the amide coupling of an amine-functionalized linker on an E3 ligase ligand with a carboxylic acid-functionalized warhead.
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of VH032 or pomalidomide)
-
Carboxylic acid-functionalized warhead (ligand for the target protein)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF or DCM as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
Caption: A simplified workflow for the synthesis of PROTAC molecules.
Protocol: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to quantify the formation of the PROTAC-induced ternary complex.[6][7][8]
Materials:
-
His-tagged target protein
-
Biotinylated E3 ligase (e.g., VHL or CRBN complex)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the His-tagged target protein, biotinylated E3 ligase, and the PROTAC dilutions.
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
Add the Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 to each well.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader, with excitation at 340 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.[2]
Protocol: Western Blotting for Cellular Protein Degradation
This is a standard protocol to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol: HiBiT Assay for High-Throughput Cellular Degradation
The HiBiT assay is a sensitive and quantitative method for measuring protein degradation in live cells, suitable for high-throughput screening.[9][10] This protocol assumes the use of a cell line where the target protein is endogenously tagged with the HiBiT peptide.[9][10]
Materials:
-
HiBiT-tagged cell line
-
LgBiT protein (can be co-expressed or added exogenously)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
PROTAC of interest
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC for the desired time course.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Mix the plate on a plate shaker for 10-20 minutes at room temperature.
-
Measure the luminescence on a luminometer. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein remaining in the cells.
-
Calculate the percentage of degradation relative to vehicle-treated cells.
Data Analysis: Determining DC₅₀ and Dₘₐₓ
From the dose-response data obtained from Western blotting or HiBiT assays, two key parameters can be determined:
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of degradation achieved by the PROTAC.
These values are typically calculated by fitting the data to a four-parameter logistic regression model using software such as GraphPad Prism.
| Parameter | Description | Significance |
| DC₅₀ | Concentration for 50% degradation | A measure of the PROTAC's potency. A lower DC₅₀ indicates higher potency. |
| Dₘₐₓ | Maximum degradation achieved | A measure of the PROTAC's efficacy. A higher Dₘₐₓ indicates greater degradation. |
Protocol: In Vivo Evaluation of PROTAC Efficacy in Mouse Models
This protocol provides a general outline for assessing the in vivo efficacy of a pyrrolidine-based PROTAC in a mouse xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for xenograft
-
PROTAC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume.
-
Group Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
PROTAC Administration: Administer the PROTAC and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).[11]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Pharmacodynamic (PD) Analysis: In a satellite group of mice, administer a single dose of the PROTAC and collect tumors at different time points to assess target protein degradation by Western blotting or other methods.[11]
Section 4: Physicochemical Properties and Future Perspectives
While pyrrolidine-based PROTACs have shown immense promise, their development is not without challenges. PROTACs are typically large molecules with high molecular weight and polar surface area, which can lead to poor oral bioavailability and cell permeability.[12][13]
Key Physicochemical Properties to Consider:
| Property | Desired Range for Oral Bioavailability |
| Molecular Weight (MW) | < 950 Da[7] |
| Lipophilicity (logD at pH 7.4) | 1.1 - 4.8[7] |
| Topological Polar Surface Area (TPSA) | < 140 Ų |
| Number of Rotatable Bonds | ≤ 10 |
| Number of Hydrogen Bond Donors (HBD) | ≤ 4 |
Future research in this field will likely focus on:
-
Developing novel pyrrolidine-based E3 ligase ligands: Expanding the repertoire of E3 ligases that can be hijacked by PROTACs.
-
Improving the drug-like properties of PROTACs: Optimizing linkers and ligands to enhance oral bioavailability and cell permeability.
-
Exploring new applications of pyrrolidine-based degraders: Moving beyond oncology to other disease areas such as neurodegenerative and inflammatory diseases.
The field of targeted protein degradation is rapidly evolving, and pyrrolidine derivatives will undoubtedly continue to play a central role in the development of this exciting new class of medicines.
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available at: [Link]
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. Available at: [Link]
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High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. Available at: [Link]
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High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. Available at: [Link]
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Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC. Available at: [Link]
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An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. PubMed. Available at: [Link]
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. Available at: [Link]
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Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Available at: [Link]
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Synthon modularity in crystal structure prediction: designing pomalidomide polymorphs and co-crystals. Royal Society of Chemistry. Available at: [Link]
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A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. ResearchGate. Available at: [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. Available at: [Link]
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An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. Available at: [Link]
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Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. Available at: [Link]
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Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Available at: [Link]
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PMC. Available at: [Link]
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Ubiquitination Assay. Profacgen. Available at: [Link]
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Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Publications. Available at: [Link]
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Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. PMC. Available at: [Link]
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Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Semantic Scholar. Available at: [Link]
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Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas. Available at: [Link]
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Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Available at: [Link]
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Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial.... ResearchGate. Available at: [Link]
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Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. NIH. Available at: [Link]
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Property-based optimisation of PROTACs. PMC. Available at: [Link]
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Structural and Physicochemical Features of Oral PROTACs. ResearchGate. Available at: [Link]
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(a) Our initial approach for automated PROTAC synthesis via amide coupling. ResearchGate. Available at: [Link]
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Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications. Available at: [Link]
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The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. Available at: [Link]
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rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Available at: [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available at: [Link]
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From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. Available at: [Link]
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PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]
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Experimental procedure for incorporating ether linkers into degraders
Application Notes & Protocols
Topic: Experimental Procedure for Incorporating Ether Linkers into Degraders
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The chemical linker connecting the POI ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[2][3] Ether-based linkers, particularly those incorporating polyethylene glycol (PEG) motifs, are frequently employed due to their ability to enhance aqueous solubility, provide conformational flexibility, and modulate pharmacokinetic properties.[4][5] This guide provides a comprehensive overview of the design principles, synthetic strategies, and detailed experimental protocols for the successful incorporation of ether linkers into novel degrader molecules.
Introduction: The Critical Role of the Ether Linker
A PROTAC is a heterobifunctional molecule comprising three components: a warhead, an E3 ligase ligand, and a connecting linker.[6] While the two ligands provide binding specificity, the linker is not merely a passive spacer. Its composition, length, and attachment points profoundly impact the PROTAC's biological activity.[3][7]
Ether linkers, especially PEG chains, offer several distinct advantages:
-
Enhanced Solubility: The repeating ethylene glycol units are hydrophilic, which can significantly improve the water solubility of large, often hydrophobic PROTAC molecules.[8][] This is crucial for handling in aqueous buffers for in vitro assays and can improve bioavailability.[10]
-
Conformational Flexibility: Flexible PEG or alkyl-ether chains allow the warhead and E3 ligase ligand to adopt an optimal orientation for the formation of a productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient ubiquitination.[4][11]
-
Modulation of Physicochemical Properties: By varying the number of ether units, researchers can systematically tune key properties like the topological polar surface area (TPSA) and lipophilicity (cLogP), which in turn affect cell permeability and oral absorption.[10][12]
-
Synthetic Tractability: A wide variety of bifunctional ether-based linkers are commercially available, and their synthesis is often straightforward, facilitating the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies.[12][13]
The diagram below illustrates the general workflow for constructing a PROTAC, highlighting the central role of the linker in connecting the two key recognition elements.
Caption: Modular workflow for PROTAC synthesis and validation.
Synthetic Strategies for Ether Linker Incorporation
The modular nature of PROTACs allows for their assembly through various synthetic routes. The choice of strategy often depends on the available functional handles on the warhead and E3 ligase ligand, and the desired linker structure.
Williamson Ether Synthesis
This classical C-O bond-forming reaction is a robust method for attaching an ether linker to a phenolic or alcoholic functional group on a ligand. It involves the deprotonation of a hydroxyl group with a base (e.g., K₂CO₃, Cs₂CO₃, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., Br, I, OTs) on the linker.
Causality: The choice of base is critical; stronger bases like NaH are used for less acidic alcohols, while milder bases like K₂CO₃ are sufficient for more acidic phenols. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction.
The diagram below illustrates this key reaction.
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Application Notes and Protocols for the Synthesis of PROTACs for Oncology Using Pyrrolidine Linkers
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in oncology drug discovery, moving from occupancy-driven inhibition to event-driven, catalytic degradation of oncoproteins.[1] The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[2][3][4][5] While flexible polyethylene glycol (PEG) and alkyl chains have been widely used, they often confer undesirable physicochemical properties such as high hydrophobicity and metabolic instability.[6][7] This guide details the strategic application of pyrrolidine-based linkers, a scaffold that offers enhanced conformational rigidity and improved physicochemical properties, for the synthesis of next-generation oncology PROTACs. We provide a comprehensive overview of the design rationale, detailed synthetic protocols, and characterization methodologies for researchers engaged in the development of novel protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for targeted protein degradation.[8][9] They consist of three covalently linked components: a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand that recruits the cellular degradation machinery, and a linker that bridges the two.[2] The PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[8][10]
The linker is not merely a spacer; its length, rigidity, and chemical composition are paramount.[5] It must orient the two ligands in a spatially favorable manner to enable the formation of a stable and productive ternary complex. The quest for linkers that improve upon the limitations of simple alkyl and PEG chains has led to the exploration of more sophisticated scaffolds.
The Pyrrolidine Advantage in PROTAC Linker Design
The pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a superior linker scaffold for several key reasons:
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclic nature of pyrrolidine restricts conformational freedom. This pre-organizes the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing its stability and degradation efficiency.[7]
-
Improved Physicochemical Properties: Saturated heterocycles like pyrrolidine can improve aqueous solubility and reduce the lipophilicity of the final PROTAC molecule compared to isosteric alkyl chains, which is crucial for overcoming challenges with cell permeability and oral bioavailability.[2]
-
Tunable Exit Vectors: The stereochemistry and substitution patterns on the pyrrolidine ring are well-defined. This allows for precise, three-dimensional control over the exit vectors—the points where the warhead and E3 ligase ligand are attached. This vectorial control is critical for optimizing the geometry of the ternary complex.
-
Synthetic Accessibility: A rich history of synthetic chemistry provides robust and varied routes to functionalized pyrrolidine building blocks, often starting from commercially available chiral precursors like proline and hydroxyproline.[11][12]
Strategic Workflow for Pyrrolidine-Based PROTAC Synthesis
A modular, convergent synthesis strategy is the most efficient approach for building a library of PROTACs for structure-activity relationship (SAR) studies. This involves preparing the three key fragments—the functionalized warhead, the E3 ligase ligand, and the bifunctional pyrrolidine linker—and then coupling them in a stepwise manner.
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Introduction: The Privileged Status of Pyrrolidines in Medicinal Chemistry
An Application Guide and Protocols for the Scalable Synthesis of Chiral Pyrrolidines in Pharmaceutical Development
The pyrrolidine ring is a cornerstone of modern pharmaceutical design. As a saturated five-membered nitrogen heterocycle, its unique structural and physicochemical properties—including conformational rigidity, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions—make it a "privileged scaffold".[1][2][3] This means its presence is statistically significant in a vast array of FDA-approved drugs and clinical candidates, spanning therapeutic areas from oncology and antivirals to central nervous system disorders.[4][5]
The therapeutic efficacy of these molecules is almost invariably linked to their specific stereochemistry. A single chiral center within the pyrrolidine core can dramatically alter a drug's binding affinity, selectivity, and pharmacokinetic profile. Consequently, the development of robust, efficient, and scalable methods for synthesizing enantiomerically pure pyrrolidines is a critical objective in pharmaceutical process chemistry. This guide provides an in-depth analysis of field-proven strategies, explains the causality behind methodological choices, and offers detailed protocols for key transformations.
Strategic Approaches to Asymmetric Pyrrolidine Synthesis
The optimal synthetic strategy depends on the desired substitution pattern, required scale, and economic constraints. Three dominant and scalable approaches have emerged: Organocatalysis, Metal-Catalyzed Cycloadditions, and Biocatalysis.
Asymmetric Organocatalysis: The Proline Revolution
The discovery that natural amino acids, particularly L-proline, can catalyze asymmetric transformations marked the dawn of modern organocatalysis.[6][7][8] This approach is highly attractive for pharmaceutical manufacturing due to its operational simplicity, low toxicity (avoiding heavy metal contaminants), and the ready availability of the catalysts.
Mechanistic Rationale: Proline and its derivatives typically operate through one of two primary activation modes: enamine or iminium ion catalysis. In the classic proline-catalyzed aldol reaction, the catalyst's secondary amine condenses with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde electrophile in a highly face-selective manner, controlled by the stereochemistry of the proline catalyst. The carboxylic acid moiety of proline is crucial, acting as an intramolecular Brønsted acid to activate the electrophile and facilitate a well-organized, hydrogen-bonded transition state.[9][10]
Workflow for Catalyst Selection and Optimization:
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Use of Boc-protected amino acids as hydrophobic tags for protein degradation
Application Note & Protocols
Topic: Use of Boc-Protected Amino Acids as Hydrophobic Tags for Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, enabling the elimination of disease-causing proteins.[1] Hydrophobic tagging (HyT) is a distinct TPD strategy that induces protein degradation by attaching a hydrophobic moiety to a protein of interest, mimicking a misfolded state and co-opting the cell's natural protein quality control (PQC) machinery.[2][3][4] This application note details the use of N-tert-butyloxycarbonyl (Boc)-protected amino acids as versatile and effective hydrophobic tags. We elucidate the mechanism of action, provide guidance on experimental design, and present detailed protocols for inducing and validating the degradation of target proteins in a cellular context. This approach offers a streamlined and potent alternative to more complex degrader systems, expanding the toolkit for researchers in basic science and drug discovery.
Introduction: A New Modality in Targeted Protein Degradation
Conventional pharmacology relies on small molecule inhibitors that block the function of a target protein. While successful, this "occupancy-driven" model faces limitations, particularly for proteins lacking enzymatic activity or well-defined binding pockets, often deemed "undruggable."[5] Targeted Protein Degradation (TPD) technologies, such as Proteolysis-Targeting Chimeras (PROTACs), have overcome this by hijacking the ubiquitin-proteasome system (UPS) to eliminate the entire target protein.[6]
Hydrophobic tagging (HyT) represents a mechanistically distinct and increasingly attractive TPD strategy.[1] Instead of recruiting an E3 ligase like PROTACs, HyT involves linking a protein's ligand to a hydrophobic chemical group.[3][5] This modification increases the surface hydrophobicity of the target protein, causing it to be recognized as misfolded or partially denatured by the cell's PQC systems.[4][7][8] This triggers degradation through pathways like the UPS or autophagy.[3][6]
Among the various chemical moieties used as hydrophobic tags—such as adamantane, fluorene, and norbornene—N-Boc-protected amino acids have emerged as a novel, effective, and synthetically accessible class.[1][5][9] The Boc protecting group provides a bulky, lipophilic handle that, when appended to an amino acid scaffold and linked to a target-specific ligand, can potently induce degradation. Recent studies have demonstrated the utility of various Boc-amino acids, such as Boc-protected histidine (Boc₂His) and Boc₃-protected arginine (B₃A), in degrading clinically relevant targets like BCR-ABL and histone deacetylases (HDACs).[1][10][11][12]
Mechanism of Action
The core principle of Boc-amino acid hydrophobic tagging is the deliberate induction of a state that mimics protein misfolding.
-
Binding and Hydrophobicity Exposure: A bifunctional molecule, consisting of a ligand for the protein of interest (POI) linked to a Boc-protected amino acid, binds to the POI. This appends the bulky, hydrophobic Boc group(s) to the protein's surface.
-
Recognition as "Misfolded": Hydrophobic residues are typically buried within a protein's core.[7] Their exposure on the surface is a key signal for the cellular PQC machinery that a protein is improperly folded or damaged.[3][7] The appended Boc-tag mimics this state.
-
Chaperone Engagement & Ubiquitination: The PQC system, often involving heat shock proteins like Hsp70 and Hsp90, recognizes these exposed hydrophobic patches.[1][3] This chaperone system can then recruit E3 ubiquitin ligases, which tag the POI with polyubiquitin chains (primarily K48-linked), marking it for destruction.[13]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a multi-subunit protease complex that unfolds, deubiquitinates, and degrades the protein into small peptides.[6][14]
-
Alternative Pathways: Some Boc-amino acid tags, notably Boc₃Arg, may induce degradation through ubiquitin-independent pathways. Evidence suggests these tags can localize target proteins directly to the 20S core proteasome for degradation.[9][11]
Caption: Mechanism of Boc-Amino Acid Hydrophobic Tagging.
Experimental Design & Key Considerations
Designing a successful hydrophobic tagging experiment requires careful consideration of several factors to ensure the observed degradation is specific and on-target.
-
Selection of Boc-Amino Acid: The choice of amino acid can influence degradation potency. While various Boc-amino acids can function as tags, studies have shown differences in efficacy. For example, in degrading the BCR-ABL protein, a degrader with Boc-protected histidine (Boc₂His) was found to be the most potent among 20 different options.[1] It is often empirical, and screening a small library of different Boc-amino acids (e.g., Boc-His, Boc-Arg, Boc-Phe, Boc-Leu) is recommended.
-
Ligand Selection: The ligand must bind to the POI with sufficient affinity to ensure the Boc-tag is localized to the protein surface. Both covalent and non-covalent ligands can be effective.[12]
-
Linker Chemistry: The linker connecting the ligand and the Boc-amino acid should be stable and of an appropriate length to present the hydrophobic tag effectively without disrupting ligand binding.
-
Essential Controls:
-
Vehicle Control: (e.g., DMSO) to establish baseline protein levels.
-
Ligand-Only Control: The untagged ligand should be tested to confirm that the observed effect is not due to target inhibition alone.
-
Inactive Epimer/Analog Control: A structurally similar molecule that does not bind the target but contains the Boc-tag should be used to rule out non-specific hydrophobic effects.
-
Proteasome Inhibitor Co-treatment: To confirm that degradation is proteasome-dependent, cells should be co-treated with the degrader and a proteasome inhibitor (e.g., MG132, Bortezomib). A rescue of protein levels indicates proteasome-mediated degradation.[11][12]
-
Protocol: In Vitro Validation of Protein Degradation by Western Blot
This protocol outlines a standard workflow for treating cultured cells with a Boc-amino acid-tagged degrader and assessing the degradation of a target protein via Western blotting.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing the protein of interest (POI).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Boc-Amino Acid Degrader Compound: Stock solution in DMSO (e.g., 10 mM).
-
Untagged Ligand Control: Stock solution in DMSO (e.g., 10 mM).
-
Proteasome Inhibitor (Optional): MG132 or Bortezomib stock in DMSO (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE reagents: Gels, running buffer, Laemmli sample buffer.
-
Western Blotting reagents: Transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against POI, primary antibody against a loading control (e.g., GAPDH, β-Actin), HRP-conjugated secondary antibody, and chemiluminescent substrate (ECL).
Step-by-Step Methodology
-
Cell Seeding:
-
One day before the experiment, seed cells in multi-well plates (e.g., 12-well or 6-well) at a density that will result in 70-80% confluency on the day of treatment. For example, plate 250,000 cells per well in a 12-well plate.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the Boc-amino acid degrader and controls in fresh cell culture medium. A typical final concentration range for initial screening is 0.01 µM to 10 µM.
-
Aspirate the old medium from the cells and add the medium containing the compounds. Include a vehicle-only (DMSO) control.
-
For proteasome inhibition control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader compound.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). A 16-24 hour incubation is often sufficient to observe significant degradation.
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.[15]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[15]
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x (e.g., add 5 µL of 4x buffer to 15 µL of lysate containing 20-30 µg of protein).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.[15]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH).
-
Caption: Experimental Workflow for Western Blot Analysis.
Data Analysis & Expected Results
The primary output is a Western blot image showing bands corresponding to the POI and the loading control.
-
Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands. Normalize the band intensity of the POI to its corresponding loading control band intensity.
-
Expected Outcome: A dose-dependent decrease in the band intensity of the POI should be observed in cells treated with the Boc-amino acid degrader compared to the vehicle control. The untagged ligand should not cause a significant decrease in protein levels. Co-treatment with a proteasome inhibitor should "rescue" the protein from degradation, resulting in band intensity similar to the control.
Table 1: Representative Data for a Boc-His-Tagged BCR-ABL Degrader
| Compound | Concentration (µM) | % BCR-ABL Remaining (vs. Vehicle) |
|---|---|---|
| Vehicle (DMSO) | - | 100% |
| Degrader-X | 0.1 | 75% |
| Degrader-X | 1.0 | 28% |
| Degrader-X | 10.0 | <10% |
| Ligand-Only | 10.0 | 95% |
| Degrader-X + MG132 | 1.0 | 92% |
(Note: Data are illustrative, based on trends reported in the literature[1])
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | - Insufficient compound potency or concentration.- Cell line is not sensitive.- Ligand affinity is too low.- Degradation occurs via a different pathway. | - Increase concentration range and/or incubation time.- Confirm target expression in the cell line.- Verify ligand binding through a separate assay.- Test for lysosomal degradation by co-treating with inhibitors like Bafilomycin A1. |
| High background on Western blot | - Insufficient blocking.- Antibody concentration too high.- Insufficient washing. | - Increase blocking time or change blocking agent (e.g., BSA instead of milk).[17]- Titrate primary and secondary antibodies.- Increase the number and duration of wash steps. |
| Degradation seen with ligand-only control | - The ligand itself induces degradation (a known phenomenon for some molecules, e.g., SERDs). | - This is a valid result. The Boc-tag may still enhance the degradation. Compare the Dmax and DC₅₀ of the ligand vs. the degrader. |
| Protein levels increase | - Compound may be inhibiting baseline protein turnover.- Cellular stress response upregulating protein synthesis. | - Perform a time-course experiment to observe earlier time points.- Check for markers of cellular stress. |
Conclusion
The use of Boc-protected amino acids as hydrophobic tags offers a powerful, modular, and synthetically tractable strategy for inducing targeted protein degradation. This approach circumvents the need for complex E3 ligase recruiters, relying instead on the cell's endogenous protein quality control machinery. By following the protocols and considerations outlined in this guide, researchers can effectively validate and utilize this technology to probe protein function and develop novel therapeutic agents against a wide range of challenging disease targets.
References
-
Hydrophobic Tag Degradation: A Novel Approach in Targeted Protein Degradation. (2025). OMICS International. [Link]
-
Small-Molecule Hydrophobic Tagging Induced Degradation of HaloTag Fusion Proteins. (n.d.). Semantic Scholar. [Link]
-
Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives. (n.d.). Europe PMC. [Link]
-
Hydrophobic tagging: A promising paradigm for targeted protein degradation. (2023). Frontiers in Pharmacology. [Link]
-
Targeted Degradation of DNA/RNA Binding Proteins via Covalent Hydrophobic Tagging. (2023). CCS Chemistry. [Link]
-
Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. (2025). European Journal of Medicinal Chemistry. [Link]
-
Schematic diagram of targeted protein degradation with hydrophobic... (n.d.). ResearchGate. [Link]
-
Protein degradation analysis by western blot. (n.d.). Bio-protocol. [Link]
-
The hydrophobic tagging (HyT) technology. (A) The strategy of protein... (n.d.). ResearchGate. [Link]
-
Hydrophobic Tag Tethering Degradation, The Emerging Targeted Protein Degradation Strategy. (2022). Bentham Science. [Link]
-
Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. (2017). Nature Communications. [Link]
-
Inhibitor Mediated Protein Degradation. (2012). Chemistry & Biology. [Link]
-
Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. (2025). ResearchGate. [Link]
-
An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022). STAR Protocols. [Link]
-
Ten Tips for Successful Westerns. (n.d.). 2BScientific. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions. (2024). ACS Omega. [Link]
-
Protein aggregation and degradation mechanisms in neurodegenerative diseases. (2018). International Journal of Molecular Sciences. [Link]
-
Protein Degradation. (n.d.). The Cell: A Molecular Approach. 2nd edition. [Link]
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- 1. Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]
- 6. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor Mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein aggregation and degradation mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. 2bscientific.com [2bscientific.com]
Application Note & Protocols: Selective Synthesis of Pyrrolidinones via Piperidine Ring Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Pyrrolidinone Synthesis
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Its prevalence drives the continuous search for efficient and selective synthetic methodologies. While numerous de novo syntheses exist, a compelling and increasingly explored strategy is the skeletal rearrangement of larger, readily available N-heterocycles. This guide focuses on the ring contraction of piperidine derivatives—a six-membered ring—into the valuable five-membered pyrrolidinone core.
This transformation, a type of skeletal editing, is not merely a synthetic curiosity; it offers a powerful route to novel pyrrolidinone analogues from diverse piperidine precursors. The challenge lies in controlling the reaction's regioselectivity and chemoselectivity to achieve the desired product in high yield. This document provides an in-depth analysis of key methodologies, explaining the mechanistic rationale behind experimental choices and presenting detailed, field-proven protocols for laboratory application.
Core Methodologies for Piperidine Ring Contraction
The conversion of a piperidine to a pyrrolidinone hinges on the generation of a reactive intermediate that can trigger a skeletal rearrangement. The most successful strategies involve oxidative processes that form a key iminium ion, which then undergoes ring contraction.
Oxidative Rearrangement with Hypervalent Iodine Reagents
One of the most robust methods for piperidine ring contraction involves oxidative rearrangement using hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PhI(OAc)₂).[1] This approach is valued for its mild conditions and predictable outcomes.
Mechanistic Rationale: The reaction is initiated by the oxidation of the piperidine nitrogen, leading to the formation of a transient N-acyliminium ion or a related reactive species. This electrophilic intermediate is susceptible to nucleophilic attack. The key rearrangement step involves the migration of a carbon atom from the piperidine ring to the electron-deficient center, resulting in the contraction of the six-membered ring to a five-membered one. The process ultimately yields a stable pyrrolidinone derivative after subsequent steps. The mechanism is supported by experimental evidence and density-functional theory calculations.[1]
Workflow: Oxidative Ring Contraction
Caption: General workflow for oxidative ring contraction of piperidines.
Cascade Reaction: Deformylative Functionalization
A sophisticated approach involves a one-pot cascade reaction that transforms N-substituted piperidines into pyrrolidin-2-ones through a series of sequential steps.[2] This method highlights how reaction conditions can be finely tuned to control the final product.
Mechanistic Rationale: This domino process is initiated by the formation of a pyrrolidine-2-carbaldehyde intermediate from the starting piperidine. This is followed by oxidation to a carboxylic acid, subsequent decarboxylation, and a final ipso-oxidation step to furnish the pyrrolidin-2-one.[2] A fascinating aspect of this methodology is its tunable selectivity. By carefully selecting the oxidant and additives, the reaction can be directed to produce either pyrrolidin-2-ones or, through a different pathway involving dehydrogenation and iodination, 3-iodopyrroles from the same starting materials.[2]
Workflow: Cascade Reaction Selectivity
Caption: Divergent pathways from a common intermediate.
Photochemical Ring Contraction
Photochemistry offers a unique and powerful tool for inducing skeletal rearrangements that are often inaccessible through thermal methods. For piperidine derivatives, photomediated reactions can provide a direct route to pyrrolidinones.
Mechanistic Rationale: This strategy often leverages a Norrish Type II reaction pathway, particularly for N-acyl piperidines.[3] Upon photoexcitation, the carbonyl group abstracts a hydrogen atom from the γ-carbon of the piperidine ring, generating a 1,4-biradical intermediate. This intermediate can then undergo cyclization followed by cleavage to yield a pyrrolidinone and an alkene. The choice of solvent is critical, as it can influence hydrogen bonding and the stability of intermediates, thereby affecting reaction yield and diastereoselectivity.[3]
Comparative Overview of Methodologies
The choice of synthetic strategy depends on the available starting materials, desired substitution patterns on the final pyrrolidinone, and tolerance to specific reaction conditions.
| Methodology | Key Reagents/Conditions | Substrate Scope | Typical Yields | Key Advantages |
| Oxidative Rearrangement | PhI(OAc)₂, NaBH₄, H₂O[1] | Broad scope for N-H and N-substituted piperidines.[1] | Moderate to Good | Mild conditions, reliable, well-understood mechanism. |
| Cascade Reaction | Specific oxidant and additive combinations (e.g., I₂/TBHP)[2] | N-substituted piperidines.[2] | Good to Excellent | High selectivity, one-pot efficiency, tunable outcomes.[2] |
| Photochemical Contraction | UV irradiation (e.g., 254 nm), Benzene (solvent)[3] | N-acyl piperidines (e.g., N-tosyl).[3] | Variable, can be high | Access to unique rearrangements, metal-free. |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Oxidative Ring Contraction of N-H Piperidine
This protocol is adapted from methodologies employing hypervalent iodine reagents for the ring contraction of N-H piperidines.[1]
Materials and Reagents:
-
Substituted N-H Piperidine (1.0 mmol)
-
Phenyliodine diacetate (PhI(OAc)₂) (1.2 mmol)
-
Sodium borohydride (NaBH₄) (2.0 mmol) for reductive trapping
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Methanol (MeOH), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add the N-H piperidine derivative (1.0 mmol) and anhydrous DCM (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add PhI(OAc)₂ (1.2 mmol) portion-wise over 5 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully add anhydrous MeOH (5 mL) followed by the slow, portion-wise addition of NaBH₄ (2.0 mmol). Caution: Gas evolution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidinone.
Protocol 2: Selective Synthesis of a Pyrrolidin-2-one via Cascade Reaction
This protocol is based on the selective deformylative functionalization of N-aryl piperidines.[2]
Materials and Reagents:
-
N-aryl piperidine-2-carbaldehyde derivative (0.5 mmol)
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O (1.5 mmol)
-
Iodine (I₂) (0.05 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed reaction tube, combine the N-aryl piperidine-2-carbaldehyde derivative (0.5 mmol), Iodine (10 mol%), and DCE (5 mL).
-
Add TBHP (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ solution (10 mL) to reduce excess iodine.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure pyrrolidin-2-one.
Conclusion and Outlook
The selective synthesis of pyrrolidinones from piperidine derivatives represents a sophisticated application of skeletal rearrangement chemistry. Oxidative methods, particularly those employing hypervalent iodine reagents or cascade processes, provide reliable and often high-yielding pathways to these valuable scaffolds. Photochemical methods, while sometimes lower yielding, open doors to transformations not achievable by other means. For the drug development professional, these ring contraction strategies offer a powerful tool to expand chemical diversity, enabling the creation of novel pyrrolidinone libraries from readily accessible piperidine starting materials. Future research will likely focus on developing catalytic and enantioselective versions of these reactions to further enhance their synthetic utility.
References
-
Takashima, M., Miyoshi, M., Sako, M., & Arisawa, M. (n.d.). Oxidative Rearrangement Approach for the Ring Contraction of N−H Piperidines to Pyrrolidines. ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Royal Society of Chemistry. Available at: [Link]
-
McLeod, M. D. et al. (2021). Photomediated ring contraction of saturated heterocycles. Science. Available at: [Link]
-
Toste, F. D. et al. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
One-pot photoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidine
Application Note & Protocol
One-Pot Photoenzymatic Synthesis of Chiral N-Boc-3-Hydroxypyrrolidine
Abstract
Chiral 3-hydroxypyrrolidine scaffolds are pivotal building blocks in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional synthetic routes to these compounds often involve multiple steps, harsh reagents, and costly chiral resolutions. This application note details a streamlined, one-pot photoenzymatic cascade that transforms simple, unfunctionalized pyrrolidine into enantiopure N-Boc-3-hydroxypyrrolidine. By integrating a regioselective photochemical C-H oxyfunctionalization with an in situ N-protection and a highly stereoselective enzymatic carbonyl reduction, this method achieves high conversions (up to 90%) and excellent enantiomeric excess (>99%) under mild, operationally simple conditions.[1][2] This guide provides the scientific principles, detailed experimental protocols, and critical insights necessary for successful implementation.
Introduction: A Modern Approach to a Privileged Scaffold
The N-Boc-3-hydroxypyrrolidine motif is a "privileged scaffold" in drug discovery, appearing in a wide array of pharmacologically active compounds, from kinase inhibitors to treatments for neurological disorders.[1] Its value lies in the rigid, three-dimensional structure and the chiral hydroxyl group, which serves as a critical handle for molecular recognition and further functionalization.
Conventional synthetic strategies often begin with chiral starting materials or employ asymmetric catalysts, which can be complex and expensive. An alternative is the kinetic resolution of racemic mixtures, but this approach is inherently limited to a maximum theoretical yield of 50%.[1] The convergence of photocatalysis and biocatalysis offers a powerful solution, enabling the creation of complex chiral molecules from simple precursors with high efficiency and selectivity.[3][4] This guide details a one-pot chemoenzymatic process that exemplifies this synergy, starting from inexpensive pyrrolidine.[1][2]
Principle of the Photoenzymatic Cascade
This synthesis is designed as a sequential, three-stage cascade within a single reaction vessel, eliminating the need for intermediate isolation and purification. This approach significantly improves atom economy and operational efficiency. The entire process unfolds from a simple, unfunctionalized cyclic amine to a highly valuable, enantiopure building block.
The three core stages are:
-
Regioselective Photo-oxyfunctionalization: A photocatalyst is used to selectively activate and oxidize the C3 position of the pyrrolidine ring, generating 3-pyrrolidinone.
-
In Situ N-Boc Protection: The intermediate ketone is immediately protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-3-pyrrolidinone. This step is crucial for stabilizing the intermediate and ensuring compatibility with the subsequent enzymatic step.
-
Stereoselective Biocatalytic Reduction: A Ketoreductase (KRED) enzyme asymmetrically reduces the prochiral ketone to the desired chiral alcohol with high enantiopurity.
Figure 1: Overall workflow of the one-pot photoenzymatic cascade.
Causality Behind the Experimental Design
-
Why a One-Pot System? The primary motivation is efficiency. Isolating the 3-pyrrolidinone intermediate is challenging due to its reactivity and polarity. Performing the N-Boc protection in situ immediately traps this intermediate as a more stable N-Boc-3-pyrrolidinone, which is the ideal substrate for the subsequent enzymatic step.[1][5]
-
Why Photocatalysis for C-H Activation? Traditional methods for C-H functionalization often require harsh oxidants or pre-functionalized substrates. Visible-light photocatalysis provides a mild and highly regioselective method to generate the key ketone intermediate directly from the inexpensive starting material.[1][2]
-
Why Biocatalysis for Asymmetric Reduction? Achieving high enantioselectivity in carbonyl reduction is a classic challenge in organic synthesis. Ketoreductases (KREDs) are exceptionally proficient at this, delivering nearly perfect enantiomeric excess (>99% ee) under ambient conditions (neutral pH, room temperature) in aqueous media.[1][6] Their substrate specificity ensures that only the N-Boc-3-pyrrolidinone is reduced, leaving other functional groups untouched.
In-Depth Mechanistic View: The KRED Catalytic Cycle
The heart of the stereoselectivity in this process is the Ketoreductase (KRED). These enzymes belong to the oxidoreductase class and utilize a nicotinamide cofactor, typically NADPH (Nicotinamide Adenine Dinucleotide Phosphate), as a hydride source.[7]
The catalytic cycle involves two key processes:
-
Substrate Reduction: The prochiral N-Boc-3-pyrrolidinone binds to the enzyme's active site in a specific orientation dictated by the protein's chiral environment. The reduced cofactor, NADPH, then delivers a hydride (H⁻) to one face of the carbonyl, producing the chiral alcohol and the oxidized cofactor, NADP⁺.
-
Cofactor Regeneration: The enzymatic reduction is stoichiometric with respect to the expensive NADPH cofactor. To make the process catalytic, a regeneration system is essential. A common and efficient method is to use a second enzyme, such as Glucose Dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose, in the process reducing NADP⁺ back to NADPH. This closed-loop system allows a small, catalytic amount of the nicotinamide cofactor to facilitate many turnovers.
Figure 2: The enzymatic cycle for the KRED-mediated reduction, including cofactor regeneration.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
-
Substrates & Reagents: Pyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), D-Glucose, Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO).
-
Photocatalyst: Rose Bengal or other suitable photosensitizer.
-
Enzymes: A suitable Ketoreductase (e.g., KREDs from the Codex® KRED screening kit). A Glucose Dehydrogenase (GDH) for cofactor regeneration.
-
Cofactor: NADP⁺ (or NADPH).
-
Buffers: Potassium phosphate buffer (50 mM, pH 7.0), HEPES buffer (50 mM, pH 8.0).
-
Equipment: Schlenk flask or similar reaction vessel, high-power blue LED lamp (e.g., 450 nm), magnetic stirrer, temperature controller, centrifuge, GC-MS system, Chiral HPLC system.
Protocol: One-Pot Synthesis
This protocol is adapted from the methodology reported by Wu, et al.[1][2]
Step A: Photochemical Oxyfunctionalization and In Situ Protection
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add pyrrolidine (e.g., 1.42 mmol, 1.0 eq) and the chosen photocatalyst (e.g., Rose Bengal, 1-2 mol%).
-
Solvent Addition: Add acetonitrile (MeCN) as the solvent to achieve a substrate concentration of approximately 400 mM.
-
Oxygenation: Seal the flask and sparge with pure oxygen (O₂) for 10-15 minutes while stirring.
-
Photoreaction: Place the flask in front of a blue LED lamp and irradiate at room temperature. Monitor the reaction progress by taking aliquots and analyzing via GC-MS for the formation of 3-pyrrolidinone. The reaction typically takes several hours.
-
In Situ Protection: Once the starting material is consumed, stop the irradiation. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture. Stir at room temperature until the formation of N-Boc-3-pyrrolidinone is complete (monitor by GC-MS).
-
Solvent Removal: Remove the acetonitrile under reduced pressure to yield the crude N-Boc-3-pyrrolidinone intermediate.
Step B: Biocatalytic Asymmetric Reduction
-
Enzyme Solution Preparation: In a separate vessel, prepare the biocatalytic reaction mixture. To a 50 mM potassium phosphate buffer (pH 7.0), add the KRED (e.g., 1 mg/mL), GDH (e.g., 1 mg/mL), NADP⁺ (e.g., 1 mM), and D-Glucose (e.g., 100 mM).
-
Reaction Initiation: Dissolve the crude N-Boc-3-pyrrolidinone from Step A in a minimal amount of a co-solvent like DMSO (e.g., up to 7% v/v final concentration) to aid solubility.[1]
-
Add this solution to the enzyme mixture. The crude intermediate from the first step should be diluted to a final concentration suitable for the enzyme (e.g., 10-50 mM).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking or stirring for 20-24 hours.[1]
-
Reaction Quenching and Workup: Stop the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Vortex thoroughly to extract the product.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation. Collect the organic layer. Repeat the extraction of the aqueous layer twice more.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral N-Boc-3-hydroxypyrrolidine.
Product Analysis
-
Conversion Analysis: Determine the conversion of N-Boc-3-pyrrolidinone to N-Boc-3-hydroxypyrrolidine using GC-MS analysis of the crude product.
-
Enantiomeric Excess (ee) Analysis: Determine the enantiomeric excess of the final product using a chiral HPLC system equipped with a suitable chiral column (e.g., Chiralcel OD-H or similar).
Data & Expected Results
The following table summarizes typical reaction conditions and expected outcomes based on published data.[1] The choice of KRED is critical as it determines the stereochemical outcome ((R) vs. (S)-product).
| Parameter | Condition | Rationale / Comment |
| Photoreaction | ||
| Substrate Conc. | 400 mM Pyrrolidine | Higher concentrations can be efficient but may require optimization. |
| Solvent | Acetonitrile (MeCN) | A common solvent for photocatalysis. |
| Temperature | Room Temperature | Mild conditions are a key advantage of this method. |
| Bioreduction | ||
| Enzyme | Ketoreductase (KRED) | Specific enzyme choice dictates enantioselectivity. |
| pH | 7.0 - 8.0 | Optimal pH depends on the specific KRED used.[1] |
| Co-solvent | DMSO (≤ 7% v/v) | Improves substrate solubility without significantly inhibiting the enzyme.[1] |
| Temperature | 30 °C | A common operating temperature for mesophilic enzymes.[1] |
| Expected Outcome | ||
| Conversion | Up to 90% | High efficiency for a multi-step one-pot process.[2] |
| Enantiomeric Excess | >99% ee | Demonstrates the exceptional selectivity of the biocatalyst.[1][2] |
Troubleshooting and Key Considerations
-
Low Conversion in Photoreaction: Ensure efficient oxygen sparging and a sufficiently powerful light source. Impurities in the starting material or solvent can quench the photocatalyst.
-
Low Conversion in Bioreduction:
-
Enzyme Inactivation: The crude intermediate from the photoreaction may contain residual photocatalyst or byproducts that inhibit the enzyme. A simple filtration or workup before the enzymatic step might be necessary in some cases.
-
Cofactor Regeneration Failure: Ensure the GDH is active and sufficient glucose is present. The pH must be suitable for both the KRED and the GDH.
-
Substrate Inhibition: High concentrations of the ketone substrate or the DMSO co-solvent can inhibit or denature the enzyme.[1] Test a range of substrate concentrations.
-
-
Low Enantioselectivity: This is almost always due to the choice of KRED. Screen a panel of different KREDs to find one with high selectivity for N-Boc-3-pyrrolidinone. Ensure no racemic background reduction is occurring.
Conclusion
The one-pot photoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidine represents a significant advance in sustainable chemical manufacturing. By telescoping three distinct chemical and biological transformations into a single, efficient process, this method provides rapid access to a high-value pharmaceutical intermediate from a simple, inexpensive starting material. The protocol is characterized by its mild conditions, operational simplicity, and, most importantly, the exceptional stereocontrol afforded by the enzymatic catalyst. This powerful synergy between light and enzymes paves the way for developing greener and more efficient synthetic routes to complex chiral molecules.
References
- Modular Access to Chiral Amines via Imine Reductase-Based Photoenzymatic C
-
Wu, S., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
-
Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Journal of the American Chemical Society. [Link]
-
Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. PubMed. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications. [Link]
-
Hyster, T. K. (2022). Photoenzymatic Catalysis - Using Light to Reveal New Enzyme Functions. YouTube. [Link]
-
Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Royal Society of Chemistry. [Link]
-
Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. NIH. [Link]
-
Five modes of photoenzymatic reaction. ResearchGate. [Link]
-
Deracemization through photochemical E/Z isomerization of enamines. ResearchGate. [Link]
-
Catalytic Deracemization Reactions. Journal of the American Chemical Society. [Link]
-
Hyster, T. K. (2020). Photobiocatalytic Strategies for Organic Synthesis. PubMed Central. [Link]
-
Photoenzymatic Approaches in Organic Synthesis. ResearchGate. [Link]
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Catalytic Deracemization Reactions. Journal of the American Chemical Society. [Link]
-
One-pot chemo- and photo-enzymatic linear cascade processes. Digital CSIC. [Link]
-
Photoenzymatic Catalysis in a New Light: Gluconobacter “Ene”-Reductase Conjugates Possessing High-Energy Reactivity with Tunable Low-Energy Excitation. Journal of the American Chemical Society. [Link]
-
Photochemical Deracemization of Allenes and Subsequent Chirality Transfer. NIH. [Link]
-
Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ChemRxiv. [Link]
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Royal Society of Chemistry. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate. [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. NIH. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. PubMed Central. [Link]
Sources
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- 3. Photobiocatalytic Strategies for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pivotal Role of Linker Length and Composition in PROTAC Target Selectivity
Introduction: Beyond a Simple Spacer
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3][4] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological properties.[3][5][6][7] This guide provides an in-depth exploration of how linker length and composition govern PROTAC-mediated ternary complex formation and, consequently, target selectivity. We will delve into the underlying principles, offer strategic guidance for linker design, and provide detailed protocols for the experimental validation of your PROTAC candidates.
The central tenet of PROTAC action is the formation of a productive ternary complex between the POI and an E3 ligase.[2][8] The linker's length, rigidity, and chemical makeup dictate the spatial arrangement and proximity of these two proteins, profoundly influencing the stability and cooperativity of the ternary complex.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances ternary complex stability and subsequent ubiquitination of the POI.[2] Conversely, a suboptimal linker can lead to steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[2]
The Influence of Linker Length on PROTAC Selectivity
The length of the linker is a fundamental parameter in PROTAC design, directly impacting the ability of the PROTAC to bridge the POI and the E3 ligase effectively.
-
Too Short: A linker that is too short will be unable to span the distance between the two proteins, leading to steric clashes and preventing the formation of a stable ternary complex.[9]
-
Too Long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[9] It can also introduce excessive flexibility, which can be entropically unfavorable for stable complex formation.[7]
-
The "Goldilocks" Principle: For each POI-E3 ligase pair, there exists an optimal linker length that maximizes ternary complex stability and degradation efficacy. This optimal length is highly context-dependent and often requires empirical determination.[10]
Alterations in linker length can also be a powerful tool for achieving selectivity between protein isoforms or family members that share a high degree of structural homology.[7] For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2. However, the extension of the linker by a single ethylene glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation.[7] This highlights how subtle changes in linker length can dramatically alter the geometry of the ternary complex, favoring interactions with one target over another.
Dissecting the Role of Linker Composition
The chemical composition of the linker is as critical as its length, influencing a PROTAC's physicochemical properties and its interactions within the ternary complex.
Hydrophobicity and Hydrophilicity: A Balancing Act
The balance between hydrophobicity and hydrophilicity in the linker is crucial for a PROTAC's overall performance.
-
Hydrophobic Linkers (e.g., Alkyl Chains): These linkers, typically composed of saturated or unsaturated alkyl chains, can enhance cell permeability, which is essential for targeting intracellular proteins.[5][11] However, they can also decrease aqueous solubility, potentially leading to aggregation and poor pharmacokinetic properties.[11]
-
Hydrophilic Linkers (e.g., Polyethylene Glycol - PEG): PEG linkers are composed of repeating ethylene glycol units and impart hydrophilicity, which can improve a PROTAC's solubility and biocompatibility.[1][5][11] This increased polarity, however, can sometimes hinder passive cell permeability.[11]
The choice between a hydrophobic and a hydrophilic linker is therefore a trade-off between solubility and permeability, and the optimal choice will depend on the specific properties of the warhead and E3 ligase ligand.
Rigidity vs. Flexibility: Dictating Conformational Freedom
The rigidity of the linker plays a significant role in pre-organizing the PROTAC into a conformation conducive to ternary complex formation.
-
Flexible Linkers (e.g., Alkyl and PEG Chains): These are the most commonly used linkers due to their synthetic accessibility and ease of modification.[2] Their flexibility allows for a degree of conformational sampling, which can be advantageous in the initial stages of PROTAC design.
-
Rigid Linkers (e.g., Alkynes, Triazoles, Spirocycles): Rigid linkers can reduce the entropic penalty associated with ternary complex formation by locking the PROTAC into a bioactive conformation.[2][5] This can lead to enhanced potency and selectivity.[5] For example, the incorporation of a 1,4-disubstituted phenyl ring to create a more rigid linker has been shown to improve molecular recognition within the ternary complex.[12]
Strategic Linker Design and Optimization Workflow
A systematic approach to linker design is essential for the development of potent and selective PROTACs. The following workflow outlines a rational strategy for linker optimization.
Figure 1: A rational workflow for PROTAC linker design and optimization.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in characterizing the impact of linker design on PROTAC performance.
Protocol 1: Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)
Objective: To quantitatively assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC candidates dissolved in DMSO
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of POI:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the POI (at a suitable concentration in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare serial dilutions of the E3 ligase complex in running buffer.
-
Prepare a constant concentration of the PROTAC in running buffer.
-
For each E3 ligase concentration, prepare a sample with and without the PROTAC.
-
Inject the samples over the POI-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active sensorgram.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Compare the binding of the E3 ligase in the presence and absence of the PROTAC to determine the cooperativity of ternary complex formation.
-
Protocol 2: Cellular Degradation Assay using Western Blot
Objective: To determine the concentration-dependent degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC candidates dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Protocol 3: Selectivity Profiling using Quantitative Proteomics
Objective: To assess the global selectivity of a PROTAC by measuring changes in the cellular proteome.
Materials:
-
Cell line of interest
-
PROTAC candidate and vehicle control (DMSO)
-
Lysis buffer for proteomics (e.g., urea-based buffer)
-
Trypsin
-
Tandem mass tags (TMT) or other isobaric labeling reagents
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that gives significant degradation of the POI (and a vehicle control) in biological replicates.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion and Labeling:
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT) according to the manufacturer's instructions.
-
Pool the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample (e.g., by high-pH reversed-phase chromatography).
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Plot the results as a volcano plot to visualize significantly changed proteins. The target POI should be among the most significantly downregulated proteins.
-
Data Presentation: Summarizing Key Linker Parameters and Their Impact
Table 1: Impact of Linker Type on PROTAC Properties
| Linker Type | Composition | Key Characteristics | Advantages | Disadvantages |
| Alkyl | Saturated/unsaturated hydrocarbon chains | Hydrophobic, flexible | Good cell permeability[11] | Poor aqueous solubility, potential for aggregation[11] |
| PEG | Repeating ethylene glycol units | Hydrophilic, flexible | High aqueous solubility, good biocompatibility[5][11] | Can reduce cell permeability, potential for lower metabolic stability[5] |
| Rigid | Alkynes, triazoles, spirocycles | Conformationally constrained | Pre-organizes PROTAC for binding, can improve selectivity and potency[2][5] | More synthetically challenging[2] |
Conclusion: The Linker as a Key to Unlocking PROTAC Potential
The linker is a critical component of a PROTAC, and its rational design is paramount for achieving optimal degradation potency and selectivity.[3][6][7] By systematically modulating linker length and composition, researchers can fine-tune the geometry of the ternary complex, leading to the development of highly selective PROTACs, even for targets within the same protein family. The interplay between hydrophobicity, hydrophilicity, rigidity, and flexibility of the linker provides a rich chemical space for optimization. The experimental protocols outlined in this guide provide a robust framework for evaluating the impact of linker modifications on PROTAC performance, from ternary complex formation to cellular degradation and global selectivity. As our understanding of the structural and dynamic nature of PROTAC-mediated ternary complexes continues to grow, so too will our ability to rationally design linkers for the next generation of targeted protein degraders.
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Drummond, M. L., & Williams, C. I. (2019). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.
- Chan, K. H., Zengerle, M., Testa, A., & Ciulli, A. (2018). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 1831, 141-164.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
- Schiemer, J., et al. (2020).
- Pei, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11463-11489.
- Schiemer, J., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Ishida, T., et al. (2021).
- Protein & Cell. (2023). Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. Protein & Cell, 14(12), 883-899.
- International Journal of Current Research and Review. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. International Journal of Current Research and Review, 17(1), 1-10.
-
ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]
- Signal Transduction and Targeted Therapy. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-22.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Doñate, F., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(5), 760-766.
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
- Drug Discovery Today. (2024). The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. Drug Discovery Today, 29(7), 104032.
- Open Exploration. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 118-129.
- Journal of Medicinal Chemistry. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry.
- NIH. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. bioRxiv.
-
ResearchGate. (n.d.). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Retrieved from [Link]
- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 633913.
- Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Békés, M., Langley, D. R., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development.
- MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(1), 1.
- Ishida, T., et al. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
-
ResearchGate. (n.d.). Structure based PROTAC linker optimization based on ternary complex.... Retrieved from [Link]
-
Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid
Welcome to the technical support guide for the Boc deprotection of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth, field-proven insights and solutions to ensure the successful synthesis of your target molecule, 2-(pyrrolidin-3-yloxy)acetic acid.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Boc deprotection of this compound.
Q1: My Boc deprotection reaction is incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Acid: The Boc group is cleaved under acidic conditions.[1][2][3] Ensure you are using a sufficient molar excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[3][4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
Solvent Choice: The choice of solvent is crucial. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection. For HCl, dioxane or ethyl acetate are often used.[3][4] Ensure your starting material is fully dissolved in the chosen solvent to prevent a heterogeneous reaction mixture.[5]
Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?
A2: The primary side reaction of concern is the alkylation of nucleophilic sites by the tert-butyl cation generated during deprotection.[6][7][8]
-
Alkylation: The tert-butyl cation is a reactive electrophile that can alkylate electron-rich aromatic rings, thiols, and other nucleophiles present in your molecule or reaction mixture.[7][8]
-
Mitigation: The most effective way to prevent this is by using "scavengers." These are reagents that readily trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.
Q3: I am struggling with the work-up and isolation of my product, 2-(pyrrolidin-3-yloxy)acetic acid. What is the best approach?
A3: The zwitterionic nature of the product (containing both a basic amine and a carboxylic acid) can complicate extraction and purification.
-
Post-Reaction Neutralization: After the reaction is complete, the excess acid must be removed. This is typically done by evaporation under reduced pressure.[4] The resulting residue can then be dissolved in a suitable solvent and neutralized.
-
Purification Strategies:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds.
-
Crystallization: If the product is crystalline, crystallization from a suitable solvent system can be an excellent purification technique.
-
Reverse-Phase HPLC: For small-scale purifications, reverse-phase HPLC can provide high purity material.
-
II. In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific experimental challenges and their solutions.
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Causality Analysis: The stability of the Boc group is dependent on the strength of the acid used for cleavage.[1][2][3] The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates.[1][2][9] If the acid is not strong enough or present in a sufficient concentration, this equilibrium will not favor the products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Protocols for Alternative Deprotection Methods
| Method | Reagents and Solvents | Typical Conditions |
| TFA in DCM | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temperature, 30 min - 4 hours[4] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane | Room Temperature, 1 - 4 hours[4] |
| HCl in Ethyl Acetate | Saturated HCl in Ethyl Acetate | 0°C to Room Temperature, 1 - 2 hours |
Issue 2: Product Isolation and Purification Challenges
Symptom: Difficulty in extracting the deprotected product from the aqueous phase during work-up, or challenges in achieving high purity.
Causality Analysis: The product, 2-(pyrrolidin-3-yloxy)acetic acid, is a zwitterion at neutral pH. This means it has both a positive (protonated amine) and a negative (deprotonated carboxylic acid) charge, leading to high polarity and potentially low solubility in common organic solvents.
Purification Strategy Flowchart:
Caption: Decision tree for the purification of 2-(pyrrolidin-3-yloxy)acetic acid.
Step-by-Step Protocol for Work-up and Isolation
-
Reaction Quenching: Upon completion of the deprotection (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[4]
-
Dissolution: Dissolve the residue in a minimal amount of water or a polar solvent like methanol.
-
Neutralization (Optional, for extraction): To extract into an organic solvent, the pH must be adjusted to the isoelectric point of the amino acid, where its net charge is zero. This can be a delicate process and may not be ideal for all substrates.
-
Recommended Purification - Ion-Exchange:
-
Load the aqueous solution of the crude product onto a strong cation exchange resin (e.g., Dowex 50WX8).
-
Wash the resin with water to remove any non-basic impurities.
-
Elute the desired product with an aqueous ammonia solution (e.g., 2M NH4OH).
-
Lyophilize the fractions containing the product to obtain the pure zwitterionic compound.
-
III. Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting.
Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group is a well-established process.[1][2][9]
Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][2]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[1][9] It is crucial to perform this reaction in a well-ventilated system.[1]
-
Final State: Under acidic conditions, the newly liberated amine is protonated, forming an ammonium salt.[1]
IV. References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Optimization of Coupling Reaction Conditions for Pyrrolidine Linkers
Welcome to the technical support center for the optimization of coupling reaction conditions for pyrrolidine linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully forming amide bonds with pyrrolidine-containing molecules. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the "why" behind experimental choices.
Section 1: Foundational Principles & Reagent Selection
This section covers the fundamental concepts of amide bond formation involving pyrrolidine, a secondary amine, and provides guidance on selecting the most appropriate coupling reagents for your specific application.
Q1: Why can coupling a carboxylic acid to a pyrrolidine linker be challenging, and what makes it different from coupling to a primary amine?
A1: Coupling a carboxylic acid to a pyrrolidine linker, a secondary amine, presents unique challenges primarily due to steric hindrance and the inherent nucleophilicity of the pyrrolidine nitrogen.
-
Steric Hindrance: The cyclic structure of the pyrrolidine ring, along with any substituents, can physically obstruct the approach of the activated carboxylic acid, slowing down the reaction rate compared to less hindered primary amines. The non-planar, "puckered" conformation of the pyrrolidine ring further contributes to this steric bulk[1].
-
Nucleophilicity and Basicity: While secondary amines are generally good nucleophiles, the basicity of the pyrrolidine nitrogen can also lead to side reactions. It can act as a base, deprotonating the carboxylic acid to form a carboxylate salt, which is unreactive towards coupling reagents. This necessitates the use of an external base to neutralize the reaction mixture and free the amine for nucleophilic attack[1][2].
These factors require careful consideration of coupling reagent choice, reaction conditions, and stoichiometry to achieve high yields and purity.
Q2: What are the main classes of coupling reagents, and how do I choose the best one for my pyrrolidine linker?
A2: The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine, which typically requires the activation of the carboxylic acid[3]. Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts[4]. The choice of reagent depends on factors like the steric hindrance of your substrates, desired reaction speed, and tolerance for side products.
| Reagent Class | Examples | Mechanism of Action | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate[2][3]. | Cost-effective, widely available. | Can cause racemization; byproducts (e.g., DCU from DCC) can be difficult to remove[2]. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Form activated esters (e.g., OBt or OAt esters) in situ[4][5]. | High coupling efficiency, low racemization, suitable for hindered couplings[4][5]. | Byproducts can be hazardous (BOP); can be more expensive. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Also form activated esters in situ[4][5]. | Fast reaction rates, high yields, low racemization[4][5]. HATU is particularly effective for difficult couplings[5]. | Can react with the amine if used in excess[5]. Some reagents may contain explosive components (e.g., HOBt-based)[4]. |
Recommendation: For routine couplings with simple pyrrolidine linkers, carbodiimides like EDC (due to its water-soluble urea byproduct) with an additive like HOBt are a good starting point[2][5][6]. For more sterically hindered or challenging couplings, aminium/uronium salts like HATU or HCTU are often the reagents of choice due to their high reactivity and ability to minimize side reactions[4][5]. COMU is a newer, safer alternative to HOBt-based reagents and is compatible with greener solvents[4][5][7].
Section 2: Troubleshooting Common Issues
This section provides a troubleshooting guide for common problems encountered during the coupling of pyrrolidine linkers.
Q3: My reaction yield is low. What are the likely causes and how can I improve it?
A3: Low yield is a frequent issue. The following flowchart outlines a systematic approach to troubleshooting this problem.
Caption: A flowchart for troubleshooting low-yield coupling reactions.
Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A4: Several side reactions can occur during the coupling of pyrrolidine linkers. Understanding these can help in their prevention.
-
Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur, especially with carbodiimide reagents[2][5]. The formation of an oxazolone intermediate is a common cause.
-
Solution: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming an active ester that is less prone to this side reaction[2][5]. Using phosphonium or aminium/uronium reagents that incorporate these additives (e.g., HBTU, HATU) is also highly effective[5].
-
-
N-acylation of Urea Byproduct: With carbodiimides like DCC or DIC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.
-
Solution: Again, the addition of HOBt or HOAt helps to trap the O-acylisourea as a more stable active ester, preventing this rearrangement.
-
-
Guanidinylation of the Amine: When using excess HBTU, TBTU, or HATU, the coupling reagent can react with the free amine of the pyrrolidine linker to form a guanidinium byproduct, capping the amine and preventing the desired reaction[5].
-
Solution: Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid[5]. Pre-activating the carboxylic acid for a short period before adding the pyrrolidine can also minimize this side reaction.
-
-
Pyrrolidide Formation from Reagent Impurity: Some commercial phosphonium coupling reagents can be contaminated with small amounts of pyrrolidine, leading to the formation of a pyrrolidide side product with your carboxylic acid[8].
-
Solution: If this side product is observed, consider purifying the coupling reagent by crystallization before use[8].
-
Section 3: Experimental Protocols & Best Practices
This section provides detailed experimental protocols for common coupling reactions involving pyrrolidine linkers.
Protocol 1: General Coupling Procedure using HATU
This protocol is recommended for a wide range of pyrrolidine linkers, including those that are sterically hindered.
Materials:
-
Carboxylic acid (1.0 eq)
-
Pyrrolidine linker (1.0 - 1.2 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIEA to the reaction mixture and stir for another 5-10 minutes. This pre-activates the carboxylic acid.
-
Add the pyrrolidine linker to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Work-up Procedure for EDC/HOBt Coupling
This protocol is designed for couplings using the water-soluble carbodiimide EDC, which simplifies purification.
Procedure:
-
After the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted starting materials, HOBt, and the water-soluble urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Section 4: Advanced Topics & FAQs
This section addresses more nuanced questions and advanced considerations for optimizing your coupling reactions.
Q5: How does the choice of solvent affect my coupling reaction?
A5: The solvent plays a critical role in amide coupling reactions by influencing the solubility of reagents and intermediates, and by affecting reaction rates.
-
Polar Aprotic Solvents: DMF , DCM , and acetonitrile are the most commonly used solvents[2][6][9]. They generally provide good solubility for the reactants and coupling reagents.
-
Ethereal Solvents: Solvents like THF can also be used, but may result in slower reaction rates for some coupling reagents[9].
-
"Green" Solvents: There is a growing interest in using more environmentally friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate have been shown to be effective, particularly with coupling reagents like COMU[7].
For most applications, anhydrous DMF is an excellent starting point due to its high polarity and ability to dissolve a wide range of substrates.
Q6: What is the optimal temperature for my coupling reaction?
A6: The optimal temperature depends on the reactivity of your substrates and the chosen coupling reagent.
-
Initial Cooling: It is often beneficial to start the reaction at 0°C , especially during the addition of the coupling reagent and base, to control any exothermic processes and minimize side reactions[2].
-
Warming to Room Temperature: After the initial activation and addition of the amine, the reaction is typically allowed to warm to room temperature (20-25°C) and stirred until completion[2].
-
Elevated Temperatures: For particularly difficult or slow couplings, gentle heating (e.g., to 40-50°C) may be necessary, especially when using less reactive coupling reagents like HBTU[2]. However, higher temperatures can also increase the rate of side reactions, so this should be approached with caution and careful monitoring.
Q7: How do I monitor the progress of my reaction effectively?
A7: Monitoring the reaction is crucial to determine the endpoint and avoid the formation of byproducts from over-running the reaction.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the limiting starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more powerful technique that provides quantitative information about the consumption of starting materials and the formation of the desired product, as well as the detection of any side products. This is the preferred method for accurate reaction monitoring.
Q8: I have a very sterically hindered carboxylic acid and/or pyrrolidine linker. What are my best options?
A8: Extremely hindered couplings require the most powerful reagents and optimized conditions.
-
Reagent Choice: HATU and its analogues are generally considered the most effective for sterically demanding couplings due to the formation of the highly reactive OAt active ester[5]. PyBrOP is another highly reactive phosphonium salt that can be effective in such cases[5].
-
Reaction Conditions:
-
Pre-activation: A longer pre-activation time for the carboxylic acid (e.g., 15-30 minutes) before adding the pyrrolidine linker can be beneficial.
-
Temperature: Gentle heating may be required to drive the reaction to completion.
-
Stoichiometry: Using a slight excess of the pyrrolidine linker (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the product.
-
By systematically applying the principles and protocols outlined in this guide, you can overcome the challenges associated with the coupling of pyrrolidine linkers and achieve successful outcomes in your research and development endeavors.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
American Chemical Society. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Boc-Protected Pyrrolidine Compounds
Welcome to the technical support center for the purification of tert-butoxycarbonyl (Boc)-protected pyrrolidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile building blocks. Here, we address common and complex purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows.
Frequently Asked Questions (FAQs)
This section tackles the most common initial hurdles encountered during the purification of Boc-protected pyrrolidines.
Q1: My Boc-protected pyrrolidine is streaking badly during silica gel TLC and column chromatography. What's happening and how do I fix it?
A1: Streaking is a frequent issue when purifying amine-containing compounds on standard silica gel.[1] The root cause is the acidic nature of silica gel's surface silanol (Si-OH) groups. The basic nitrogen of your pyrrolidine can interact strongly with these acidic sites via an acid-base interaction, leading to poor peak shape and a "streak" rather than a compact spot.
Causality & Solution:
To mitigate this, you must neutralize the acidic sites on the silica. The most effective solution is to add a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase. The TEA is a stronger base than your compound and will preferentially bind to the acidic silica sites, allowing your compound to elute symmetrically.[1]
-
Ammonium Hydroxide: A few drops of concentrated ammonium hydroxide in the polar component of your eluent (e.g., methanol or ethanol) can also be effective, particularly for more polar amines.
Start with a small amount (e.g., 0.5% TEA) and increase if streaking persists, as excess base can sometimes affect the separation of other components.
Q2: I'm seeing a significant amount of unreacted di-tert-butyl dicarbonate (Boc anhydride) in my crude product. How can I easily remove it?
A2: Boc anhydride ((Boc)₂O) is a common excess reagent in protection reactions. While it can be removed by chromatography, there are simpler upstream solutions.
Causality & Solution:
(Boc)₂O is sensitive to nucleophiles. You can quench the excess reagent before workup.
-
Nucleophilic Quench: After the reaction is complete (as determined by TLC/LCMS), add a simple nucleophile like a primary or secondary amine (e.g., a small amount of ammonia, or use a polymer-supported trisamine resin).[2] This will react with the excess (Boc)₂O, forming a more polar and easily separable urea or carbamate byproduct.
-
Chromatography: If you must remove it via chromatography, (Boc)₂O is significantly less polar than most mono-Boc-protected pyrrolidines.[3] It will elute quickly in hexane/ethyl acetate systems.
Q3: My compound appears to be partially deprotecting during workup or on the column. Why is this happening?
A3: The Boc group is notoriously labile to acid.[4] Accidental deprotection is often caused by unintended exposure to acidic conditions.
Causality & Solution:
-
Acidic Workup: Avoid acidic aqueous washes (e.g., HCl, NH₄Cl) if possible. If an acid wash is necessary to remove basic impurities, perform it quickly, at low temperatures, and immediately neutralize the organic layer with a basic wash (e.g., sat. NaHCO₃).
-
Acidic Silica Gel: As mentioned in Q1, silica gel is acidic. For highly sensitive compounds, prolonged exposure on a column can cause slow deprotection, leading to tailing and yield loss.[5] Using a TEA-modified eluent helps, but for extremely sensitive substrates, consider deactivating the silica gel with a base or using an alternative stationary phase like alumina.
-
Acidic Solvents/Reagents: Ensure solvents like dichloromethane (DCM) are free of residual HCl. Be cautious with reagents that can generate acid in situ.
Q4: My highly polar, Boc-protected pyrrolidine derivative won't elute from a silica column, even with 20% methanol in DCM. What are my options?
A4: This indicates your compound is too polar for normal-phase chromatography on silica. The strong hydrogen bonding interactions between your compound and the silica surface are preventing elution.
Causality & Solution:
You need to change the fundamental separation mechanism.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., on a C18 column) is often the best choice.[1] The mobile phase is polar (water/acetonitrile or water/methanol), and your polar compound will elute effectively.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a form of normal-phase chromatography that uses a polar stationary phase (like amine-bonded silica) with a reverse-phase type mobile phase (high organic content with a small amount of aqueous solvent).[6][7] It is an excellent technique for retaining and separating very polar molecules that show little or no retention in reverse-phase mode.[6][7]
In-Depth Troubleshooting Guides
This section provides structured approaches to more complex purification scenarios, complete with workflow diagrams and detailed protocols.
Challenge 1: Separation of Diastereomers
Many synthetic routes involving substituted pyrrolidines result in diastereomeric mixtures. Their similar physical properties can make separation by standard flash chromatography challenging.[8]
The Core Problem: Diastereomers often have very similar polarities, resulting in poor separation (low ΔRf) on TLC and co-elution during column chromatography.
Systematic Approach to Separation:
-
TLC Screening (The Key to Success): The first step is to find a solvent system that provides baseline separation, or at least partial separation, on an analytical TLC plate.
-
Test a Range of Polarities: Start with standard systems like Hexane/Ethyl Acetate and DCM/Methanol.
-
Vary the Solvent Composition: Sometimes, a three-component system (e.g., Hexane/EtOAc/DCM) or using a different polar modifier (e.g., acetone, isopropanol instead of EtOAc) can subtly change selectivities and improve separation.
-
Additives: As always, if your compounds are basic, include 0.5-1% TEA in your screening solvents.
-
-
Optimize Column Chromatography Parameters:
-
Use a Longer Column: A longer column provides more theoretical plates, increasing the resolution between closely eluting spots.
-
Shallow Gradient: Instead of a steep gradient, use a very shallow one (or isocratic elution if ΔRf is sufficient) around the elution point of your diastereomers. This gives the compounds more time to resolve.[8]
-
Sample Loading: Load the sample in a minimal amount of solvent or, ideally, "dry load" it by adsorbing it onto a small amount of silica gel. This ensures a tight starting band.
-
-
Advanced Techniques:
-
Preparative HPLC: If flash chromatography fails, preparative HPLC (either normal-phase or reverse-phase) offers significantly higher resolving power and is often the go-to method for difficult diastereomer separations.[8]
-
Diastereomeric Salt Crystallization: If your pyrrolidine contains a basic or acidic handle, you can react it with a chiral resolving agent (like tartaric acid or a chiral amine) to form diastereomeric salts.[9] These salts have different solubilities and can often be separated by fractional crystallization.[9][10]
-
Workflow for Diastereomer Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Common side reactions in the synthesis of ether-based PROTAC linkers
Welcome, researchers and drug development professionals, to our dedicated technical support center. As Senior Application Scientists, we understand the intricate challenges of synthesizing complex molecules like Proteolysis Targeting Chimers (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common side reactions encountered during the synthesis of ether-based PROTAC linkers. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your synthetic routes.
Part 1: Troubleshooting Guide for Common Side Reactions
The formation of an ether linkage is a cornerstone of many PROTAC linker syntheses, prized for its relative stability and the flexibility it imparts to the linker. However, the very reactions used to create this bond can be prone to side reactions, leading to low yields, complex purification, and ambiguous analytical data. This section addresses the most common issues encountered with three workhorse reactions: the Williamson ether synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig C-O coupling.
Issue 1: Low or No Yield in Williamson Ether Synthesis
The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a fundamental method for forming ether bonds. However, its success is highly dependent on substrate structure and reaction conditions.
Question: I am attempting to synthesize a PEG-based linker via Williamson ether synthesis, but I am getting very low yields of my desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in a Williamson ether synthesis are a common issue, often stemming from a competing elimination reaction or suboptimal reaction conditions.[1][2][3] Let's break down the potential culprits and solutions.
Potential Cause A: E2 Elimination as a Major Side Reaction
The alkoxide in a Williamson synthesis is a strong base, which can promote the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, to form an alkene instead of an ether.[2][3][4][5]
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Strategy: The SN2 mechanism is sensitive to steric hindrance. If you are synthesizing an asymmetrical ether, you have two possible routes. Always choose the pathway that utilizes the less sterically hindered alkyl halide (preferably primary). For example, to synthesize a PROTAC linker segment with a tert-butyl ether, it is far better to use sodium tert-butoxide and a primary alkyl halide than sodium methoxide and a tert-butyl halide.[2][5]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[5] By lowering the temperature, you can kinetically favor the desired SN2 pathway.
-
Choice of Base: While a strong base is necessary to form the alkoxide, using an excessively strong or hindered base can favor elimination. For simple alcohol deprotonation, sodium hydride (NaH) is a good choice as it irreversibly forms the alkoxide.[6] For phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient and can reduce side reactions.[7]
Potential Cause B: Incomplete Deprotonation of the Alcohol
For the reaction to proceed efficiently, the alcohol must be fully converted to the more nucleophilic alkoxide.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sodium hydride and other strong bases react violently with water. Any moisture in your solvent or on your glassware will consume the base, leading to incomplete deprotonation. Use freshly dried solvents and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).
-
Sufficient Equivalents of Base: Use at least a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure full deprotonation of the alcohol.
Potential Cause C: Poor Solubility or Reactivity
With complex fragments of a PROTAC molecule, solubility can be a significant issue, leading to a sluggish or incomplete reaction.
Troubleshooting Steps:
-
Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis.[5] They effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion.[5] If solubility is an issue, consider a solvent mixture or a different polar aprotic solvent.
-
Consider a Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the alkoxide into the organic phase, increasing the reaction rate.[8]
Issue 2: Formation of Unexpected Byproducts in Mitsunobu Reactions
The Mitsunobu reaction is a powerful tool for forming ethers, especially when dealing with stereochemical inversion at a secondary alcohol center. It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Question: I am using a Mitsunobu reaction to couple a phenol with a primary alcohol on my linker, but my LC-MS shows a complex mixture of products. What could be going wrong?
Answer: The Mitsunobu reaction, while versatile, can be plagued by side reactions if not carefully controlled. The acidity of the nucleophile and the order of reagent addition are critical.[9][10][11]
Potential Cause A: Azodicarboxylate Adduct Formation
A common side-product arises when the azodicarboxylate displaces the activated alcohol leaving group instead of your desired nucleophile.[9] This is more likely to occur if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[9][11]
Troubleshooting Steps:
-
Verify Nucleophile Acidity: Phenols (pKa ≈ 10) are generally acidic enough for the Mitsunobu reaction.[11] However, if your phenol is highly electron-rich, its acidity may be reduced. For less acidic nucleophiles, alternative coupling methods might be more suitable.
-
Optimize Reagent Addition: The order of addition can be crucial. The standard protocol involves dissolving the alcohol, the nucleophile (phenol), and triphenylphosphine in a suitable solvent (like THF), cooling to 0 °C, and then slowly adding the azodicarboxylate.[9][10] If side reactions persist, you can try pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine first, followed by the alcohol and then the nucleophile.[9]
Potential Cause B: O-Alkylation of Carbonyls in Amide-like Nucleophiles
If your nucleophile contains an amide or a similar functional group, there is a risk of O-alkylation of the carbonyl oxygen instead of the desired N-alkylation.
Troubleshooting Steps:
-
Protecting Groups: If O-alkylation is a persistent issue, consider protecting the amide or using an alternative synthetic route where the ether is formed before the amide.
-
Reaction Conditions: Lowering the reaction temperature may improve selectivity for N-alkylation over O-alkylation.
Issue 3: Catalyst Deactivation and Side Reactions in Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming diaryl ethers, which can be challenging to synthesize via traditional methods.[12][13][14]
Question: I am attempting a Buchwald-Hartwig C-O coupling to form a diaryl ether in my PROTAC linker, but the reaction is sluggish and I see byproducts. How can I optimize this reaction?
Answer: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and the electronic properties of the substrates.[15][16]
Potential Cause A: Hydrodehalogenation and Homocoupling
Two common side reactions are the hydrodehalogenation of the aryl halide (replacement of the halide with hydrogen) and the homocoupling of the aryl halide to form a biaryl species.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step over side reactions.[17] For diaryl ether synthesis, specific biarylphosphine ligands have been developed to improve efficiency.[14] Experiment with different generations of Buchwald-Hartwig ligands to find the optimal one for your substrate combination.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide are common. However, for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be necessary.[15] The choice of base can significantly impact the reaction outcome, so screening different bases is recommended.
Potential Cause B: Catalyst Deactivation
The palladium catalyst can be deactivated by certain functional groups on the substrates or by impurities.
Troubleshooting Steps:
-
Substrate Purity: Ensure your starting materials are of high purity. Trace impurities can poison the catalyst.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can affect catalyst stability and activity. It is often beneficial to use a slight excess of the ligand.
-
Use of Pre-catalysts: Commercially available palladium pre-catalysts are often more stable and provide more consistent results than generating the active catalyst in situ.[15]
Part 2: FAQs on Ether-Based PROTAC Linker Synthesis
Q1: Why are ether-based linkers so common in PROTAC design?
A1: Ether-based linkers, particularly those incorporating polyethylene glycol (PEG) units, offer several advantages in PROTAC design. They provide a balance of flexibility and conformational constraint, which is crucial for achieving a productive ternary complex between the target protein and the E3 ligase.[18][19][20] Additionally, the incorporation of ether functionalities can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability.[18]
Q2: How do I choose the right protecting group strategy for my synthesis?
A2: Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions at reactive functional groups.[21][22][23][24][25] The choice of protecting group should be guided by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal without affecting other parts of the molecule. For complex syntheses, an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous.[25]
Q3: What are the best methods for purifying PROTACs with polar ether-based linkers?
A3: The purification of PROTACs, especially those with polar PEG linkers, can be challenging. Standard normal-phase silica gel chromatography is often ineffective due to the high polarity of the molecules. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs. Developing a suitable gradient of solvents (typically water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid) is key to achieving good separation.
Q4: How can I confirm the identity of my desired product and any side products?
A4: A combination of analytical techniques is essential for characterizing your synthesized molecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and identifying the molecular weights of the product and any impurities.[26][27][28][29][30]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information to confirm the connectivity of your molecule.[26][31] For ether formation, look for the disappearance of the alcohol proton signal and the appearance of new signals for the protons on the carbons adjacent to the ether oxygen, typically in the 3.4-4.5 ppm range in the ¹H NMR spectrum.[32][33][34]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the disappearance of the starting alcohol's broad O-H stretch (around 3200-3550 cm⁻¹) and the appearance of a strong C-O stretch (around 1050-1150 cm⁻¹).[32]
Part 3: Data Summaries and Experimental Protocols
Table 1: Common Side Products in Ether Synthesis and Their Identification
| Reaction | Common Side Product(s) | Identification by LC-MS (Expected m/z) | Key NMR Signal(s) |
| Williamson Ether Synthesis | Alkene from E2 elimination | [Alkyl Halide - HX] | Appearance of vinyl proton signals (typically 5-6 ppm in ¹H NMR) |
| C-alkylated phenoxide | Same as O-alkylated product | Different aromatic substitution pattern in ¹H and ¹³C NMR | |
| Mitsunobu Reaction | Azodicarboxylate adduct | [Alcohol + DEAD/DIAD - H₂O] | Characteristic signals from the DEAD/DIAD moiety |
| Triphenylphosphine oxide | 278.27 | Characteristic phosphorus signals in ³¹P NMR if run | |
| Buchwald-Hartwig C-O Coupling | Hydrodehalogenated arene | [Aryl Halide - X + H] | Disappearance of halide-induced splitting/shifts in NMR |
| Biaryl homocoupling product | [2 x Aryl Halide - 2X] | More complex aromatic signals in ¹H and ¹³C NMR |
Protocol 1: General Procedure for Williamson Ether Synthesis of a PEG-based Linker
This protocol describes a general procedure for the alkylation of a PEG alcohol with an alkyl halide.
Materials:
-
PEG-alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous DMF
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Under an argon atmosphere, add the PEG-alcohol to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the alkyl halide dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or preparative HPLC.
Part 4: Visualizations
Diagram 1: Williamson Ether Synthesis - SN2 vs. E2 Pathways
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Diagram 2: Troubleshooting Workflow for Low-Yield Ether Synthesis
Caption: A systematic workflow for troubleshooting low-yield ether synthesis reactions.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
The Synthetic Roving Reporter. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Unbound. (2025). Williamson Ether Synthesis: A Step-by-Step Guide. [Link]
-
ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
National Institutes of Health. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]
-
Royal Society of Chemistry. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]
-
ACS Publications. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
National Institutes of Health. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]
-
Graduation Papers. (n.d.). Williamson Ether Synthesis Mechanism. [Link]
-
LabRulez. (n.d.). Impurities Investigation of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound through Fraction Collection. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Virscidian. (2024). LC-MS for PROTACs & Targeted Protein Degraders. [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]
-
Transtutors. (2025). Williamson Ether Synthesis (continued on the next page): (3 pts).... [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link]
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Technical Support Center: Synthesis of 2-((1-(tert-Butoxycarbonyl)pyrrolidin--3-yl)oxy)acetic acid
Welcome to the technical support center for the synthesis of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we will delve into the nuances of its synthesis, troubleshoot common issues, and provide evidence-based strategies to optimize your reaction yields and purity.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis, where the protected alcohol, (R)- or (S)-1-Boc-3-hydroxypyrrolidine, is reacted with an α-haloacetate ester, such as ethyl bromoacetate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.
While seemingly straightforward, this synthesis is prone to several challenges that can significantly impact the yield and purity of the final product. This guide will address these potential pitfalls and offer practical solutions.
Reaction Workflow
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Williamson Ether Synthesis Step
Question 1: My Williamson ether synthesis is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this step are a common frustration and can often be traced back to several key factors related to the SN2 mechanism of the Williamson ether synthesis.[1][2][3][4]
-
Incomplete Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide from N-Boc-3-hydroxypyrrolidine. If the base used is not strong enough or is used in insufficient quantity, the starting alcohol will remain, leading to a lower yield.
-
Solution: Employ a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Ensure the NaH is fresh and used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A moderate temperature, typically ranging from room temperature to 50-60 °C, is often optimal. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time for your specific setup.
-
-
Choice of Solvent: The solvent plays a crucial role in an SN2 reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the "naked" alkoxide anion.[1] Protic solvents should be avoided as they can solvate the alkoxide and reduce its nucleophilicity.[1]
-
-
Steric Hindrance: While ethyl bromoacetate is a primary alkyl halide and ideal for SN2 reactions, the pyrrolidine ring does present some steric bulk.[1][2][3]
-
Solution: Ensure efficient stirring to maximize the collision frequency between the reactants.
-
Question 2: I'm observing a significant amount of an elimination byproduct. How can I minimize this?
Answer:
The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with the desired SN2 reaction.[1][2] While less common with primary alkyl halides like ethyl bromoacetate, it can still occur, especially under suboptimal conditions.
-
Reaction Temperature: Higher temperatures favor elimination over substitution.[1]
-
Solution: Lowering the reaction temperature can significantly favor the SN2 pathway. If you are running the reaction at an elevated temperature, try reducing it and extending the reaction time.
-
-
Basicity of the Alkoxide: A highly basic and sterically hindered alkoxide can favor elimination.
-
Solution: While a strong base is necessary for deprotonation, ensure that the subsequent alkylation step is performed under controlled temperature conditions. Adding the ethyl bromoacetate slowly to the formed alkoxide solution can help maintain a lower instantaneous concentration of the base.
-
Question 3: Are there any side reactions involving the Boc protecting group?
Answer:
The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic conditions of the Williamson ether synthesis. However, exposure to strong acids or high temperatures for prolonged periods can lead to its cleavage.
-
Solution: Maintain the reaction under basic or neutral conditions and avoid excessive heat. The primary concern with the Boc group is during the workup and purification. If acidic conditions are used, there is a risk of deprotection.[5]
Part 2: The Ester Hydrolysis Step
Question 4: My ester hydrolysis is not going to completion. What can I do?
Answer:
Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.
-
Choice of Base and Stoichiometry: Lithium hydroxide (LiOH) is a common choice for this hydrolysis.
-
Solution: Use a sufficient excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.
-
-
Solvent System: The choice of solvent is critical for ensuring the solubility of both the ester and the hydroxide salt.
-
Solution: A mixture of THF and water or methanol and water is commonly used to facilitate the reaction. Ensure there is enough organic solvent to fully dissolve the starting ester.
-
-
Reaction Temperature and Time: Hydrolysis can be slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. Monitor the reaction by TLC until the starting material is no longer visible.
-
Question 5: I am having difficulty with the workup and purification of the final product. Any suggestions?
Answer:
The workup and purification can be challenging due to the amphiphilic nature of the product.
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate and allow for extraction into an organic solvent.
-
Solution: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the pH is acidic (around 3-4). Be cautious as this step is exothermic.
-
-
Extraction: The product can sometimes be tricky to extract efficiently.
-
Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery of the product. A brine wash of the combined organic layers can help to break any emulsions and remove excess water.
-
-
Purification: The final product is often a solid.[6]
-
Solution: If impurities are present, column chromatography on silica gel may be necessary. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.
-
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Ester Hydrolysis |
| Typical Yield | 70-90% | 85-98% |
| Purity (crude) | 80-95% | 90-99% |
| Common Solvents | THF, DMF | THF/Water, Methanol/Water |
| Typical Temp. | RT to 60 °C | RT to 50 °C |
| Common Reagents | NaH, Ethyl bromoacetate | LiOH, NaOH, HCl (for workup) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.
Visualization of Key Relationships
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the first step.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane.... Retrieved from [Link]
-
ACS Omega. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from [Link]
-
PubChem. (n.d.). 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from [Link]
-
National Institutes of Health. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&H CHEM. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid CAS NO.204688-61-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Résultats de l'optimisation des conditions réactionnelles d'alkylation.... Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized conditions for the alkylation step and reproducibility of the method. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Slideshare. (n.d.). N boc-3-pyrrolidinone. Retrieved from [Link]
-
National Institutes of Health. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]
-
PubMed Central. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
Sources
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Stability of Boc-pyrrolidine linkers in different solvent systems
Welcome to the Technical Support Center for Boc-Pyrrolidine Linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the stability of Boc-pyrrolidine linkers in various solvent systems. Our goal is to equip you with the expertise to anticipate and resolve challenges in your experimental workflows.
Introduction to Boc-Pyrrolidine Linker Stability
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1] The Boc-pyrrolidine moiety serves as a versatile linker, offering a robust handle for molecular assembly. However, the stability of the Boc group is highly dependent on the chemical environment. Understanding and controlling its stability is paramount to the success of your synthesis and the integrity of your final conjugate.
This guide will address common questions and troubleshooting scenarios related to the stability of Boc-pyrrolidine linkers, providing both theoretical explanations and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc-pyrrolidine linker considered stable?
The Boc group is renowned for its stability under a wide range of conditions, which is why it is such a popular protecting group.[1][2] Generally, a Boc-pyrrolidine linker is stable in:
-
Basic Conditions: It is resistant to cleavage by most bases, including common reagents like piperidine, which is used for Fmoc deprotection.[3] This orthogonality is a key advantage in peptide synthesis.
-
Nucleophilic Conditions: The Boc group is stable towards most nucleophiles.[3]
-
Neutral Aqueous Conditions: In standard aqueous buffers at neutral pH, the Boc-pyrrolidine linker is generally stable for extended periods at room temperature.
Q2: What are the primary causes of Boc-pyrrolidine linker degradation?
The primary pathway for the degradation of a Boc-pyrrolidine linker is the cleavage of the Boc group, which is essentially a deprotection reaction. The most common cause is exposure to:
-
Acidic Conditions: The Boc group is highly sensitive to acid.[4][5] The deprotection is a carbamate hydrolysis reaction initiated by protonation of the carbonyl oxygen.[2] This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decomposes into the free pyrrolidine amine and carbon dioxide.[2]
Q3: Can the Boc-pyrrolidine linker degrade under basic conditions?
While generally stable in basic media, there are exceptions. Deprotection of Boc-protected amines can occur under basic conditions, particularly for primary amines with adjacent electron-withdrawing groups.[6] Although the secondary amine of the pyrrolidine ring is less susceptible than a primary amine, prolonged exposure to strong bases or elevated temperatures could lead to slow degradation.
Q4: How does the choice of solvent affect the stability of the Boc-pyrrolidine linker?
The solvent plays a crucial role in the stability of the Boc-pyrrolidine linker, primarily by influencing the effectiveness of acidic or basic reagents.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Dioxane): These are common solvents for acid-mediated deprotection using reagents like trifluoroacetic acid (TFA) or HCl.[2][5]
-
Protic Solvents (e.g., Methanol, Water): In the presence of acid, these solvents can participate in the deprotection mechanism. Some protection protocols for amines are even performed in water or water/THF mixtures.[5]
-
Unusual Solvent-Dependent Reactivity: In specific contexts, the solvent can lead to unexpected side reactions. For example, the deproto-zincation of N-Boc pyrrolidine proceeds as expected in hexane, but in toluene, the intermediate attacks the solvent, leading to a cascade of reactions.[7][8]
Troubleshooting Guide
Scenario 1: Premature Cleavage of the Boc Group During Synthesis
Problem: You observe the appearance of the deprotected pyrrolidine amine in your reaction mixture before the intended deprotection step.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Contaminants | Trace amounts of acid in your reagents or solvents can be sufficient to catalyze the cleavage of the Boc group. | Ensure all solvents and reagents are anhydrous and free of acidic impurities. Consider passing solvents through a column of activated alumina. |
| Inadvertent Exposure to Low pH | Your reaction conditions may be generating acidic byproducts, or a reagent may be more acidic than anticipated. | Monitor the pH of your reaction mixture. If necessary, add a non-nucleophilic base like 2,6-lutidine to scavenge protons. |
| Elevated Temperature | High temperatures can accelerate the rate of acid-catalyzed deprotection, even with trace amounts of acid. | Run your reaction at the lowest effective temperature. |
Scenario 2: Incomplete Boc Deprotection
Problem: After treatment with acid, you still have a significant amount of starting material (the Boc-protected linker).
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Acid | The amount of acid may be insufficient to fully deprotect the linker, especially if other acid-scavenging groups are present in the molecule. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or increase the reaction time. |
| Poor Solubility | The Boc-protected linker may not be fully dissolved in the chosen solvent system, limiting its exposure to the acid. | Choose a solvent system in which your substrate is fully soluble. Consider gentle heating if the molecule is thermally stable. |
| Water Content | In some cases, the presence of water can affect the efficiency of deprotection with certain reagents. | Use anhydrous solvents and reagents for the deprotection step. |
Scenario 3: Formation of Unexpected Byproducts During Deprotection
Problem: During the acidic deprotection of your Boc-pyrrolidine linker, you observe the formation of unknown impurities.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Alkylation by Tert-butyl Cation | The tert-butyl cation generated during deprotection is an electrophile and can alkylate other nucleophilic functional groups in your molecule (e.g., thiols, indoles).[2] | Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[1] |
| Degradation of Other Functional Groups | The strongly acidic conditions required for Boc deprotection may be cleaving other acid-sensitive functional groups in your molecule. | If your molecule contains other acid-labile groups, consider using a milder deprotection method, such as using a Lewis acid like zinc bromide (ZnBr2).[9] |
Experimental Protocols
Protocol 1: Stability Assessment of a Boc-Pyrrolidine Linker in Different Solvent Systems
This protocol provides a framework for systematically evaluating the stability of your Boc-pyrrolidine linker under various conditions.
Workflow Diagram:
Caption: Workflow for assessing Boc-pyrrolidine linker stability.
Step-by-Step Methodology:
-
Prepare a stock solution of your Boc-pyrrolidine linker (e.g., 10 mg/mL) in a stable solvent like acetonitrile.
-
Set up incubation conditions: In separate vials, dilute the stock solution into the desired solvent systems to a final concentration of 1 mg/mL.
-
Acidic: 1% TFA in 50:50 acetonitrile:water.
-
Neutral: Phosphate-buffered saline (PBS), pH 7.4.
-
Basic: 100 mM sodium carbonate buffer, pH 10.
-
-
Incubate: Place the vials at different, constant temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench: For the acidic and basic samples, immediately neutralize the aliquot with an appropriate buffer to stop further degradation.
-
Analysis: Analyze all samples by HPLC-MS to determine the percentage of the intact Boc-pyrrolidine linker remaining and to identify any degradation products.[10][11]
Protocol 2: Standard Boc Deprotection with Scavengers
This protocol describes a standard procedure for the deprotection of a Boc-pyrrolidine linker while minimizing side reactions.
Deprotection Mechanism Diagram:
Caption: Acid-catalyzed Boc deprotection mechanism with a scavenger.
Step-by-Step Methodology:
-
Dissolve Substrate: Dissolve the Boc-pyrrolidine linker-containing compound in an anhydrous solvent like dichloromethane (DCM).
-
Add Scavenger: Add a scavenger, such as triisopropylsilane (TIS) (typically 2-5 equivalents), to the solution.[1]
-
Add Acid: Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM).[1]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[2]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation: Precipitate the deprotected amine salt by adding a non-polar solvent like diethyl ether, and isolate the product by filtration.[2]
Data Summary
The following table summarizes the general stability of the Boc group under various conditions, which is directly applicable to Boc-pyrrolidine linkers.
| Condition | Reagent/Solvent System | Relative Stability | Primary Outcome |
| Strongly Acidic | 20-50% TFA in DCM | Very Low | Rapid Deprotection |
| Mildly Acidic | 1% Acetic Acid in Water | Moderate | Slow Deprotection |
| Neutral | PBS, pH 7.4 | High | Generally Stable |
| Basic | 1 M NaOH | High | Generally Stable |
| Nucleophilic | Piperidine in DMF | High | Stable |
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- Organic Chemistry Resources Worldwide. (n.d.). Boc Protection - Common Conditions.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bases. Wordpress.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of (S)-3-Acetyl-1-Boc-pyrrolidine Reaction Outcomes. BenchChem.
- BenchChem. (2025).
- BOC Sciences. (n.d.). Quality Control. BOC Sciences.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- BOC Sciences. (n.d.). Latest Technologies to Improve ADC Drug Solubility and Stability. BOC Sciences.
- Clegg, W., et al. (n.d.). Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency.
- ResearchGate. (2025). Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency | Request PDF.
- An, G., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility Issues of PROTACs with Pyrrolidine Linkers
Welcome to the technical support center dedicated to resolving the solubility challenges of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of pyrrolidine-containing linkers. This guide is designed for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation. Here, we synthesize technical accuracy with field-proven insights to provide actionable troubleshooting strategies and a comprehensive understanding of how to leverage pyrrolidine linkers to enhance the developability of your PROTAC candidates.
The Challenge: Overcoming the "Beyond Rule of Five" Problem in PROTACs
PROTACs represent a paradigm shift in therapeutics, moving from protein inhibition to targeted degradation.[1][2][3] However, their unique tripartite structure—a warhead for the protein of interest (POI), an E3 ligase binder, and a connecting linker—often results in molecules with high molecular weight and lipophilicity, placing them "beyond the rule of five" (bRo5).[2][4] This frequently leads to poor aqueous solubility, a major hurdle that can impede preclinical development and compromise oral bioavailability.[1][5][6]
Poor solubility can manifest in various experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Compound precipitation in aqueous assay buffers.
-
Inaccurate in vitro assay results due to aggregation.
-
Low exposure in pharmacokinetic studies.
The linker region, once considered a passive connector, is now recognized as a critical determinant of a PROTAC's physicochemical properties and overall performance.[7][][9] Strategic linker design is paramount to mitigating solubility issues.
The Pyrrolidine Solution: A Versatile Scaffold for Enhanced Solubility
The incorporation of saturated heterocycles, such as pyrrolidine, into the linker is an effective strategy to improve the solubility of PROTACs.[7][10] Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, offers several advantages in drug design.[11][12][13][14][15]
Why Pyrrolidine Linkers? The Physicochemical Rationale
The effectiveness of pyrrolidine in enhancing solubility stems from its unique combination of physicochemical properties:
-
Increased Polarity and Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, improving interactions with water molecules.[11] This is a key factor in increasing aqueous solubility.
-
Three-Dimensional Structure: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring disrupts molecular planarity and can reduce unfavorable crystal packing forces, which often contribute to poor solubility.[11][12]
-
Basicity and Ionization: Pyrrolidine is a secondary amine with a pKa of its conjugate acid around 11.27.[14] This basicity allows for the formation of salts at physiological pH, which can significantly enhance solubility.
-
Modulation of Lipophilicity: The introduction of a polar pyrrolidine moiety can effectively decrease the overall lipophilicity (LogP) of a PROTAC, bringing it into a more favorable range for solubility and permeability.[11]
Visualizing the Impact of Linker Modification
Caption: Optimization of PROTAC solubility through linker modification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers when working with PROTACs and provides specific guidance on leveraging pyrrolidine linkers for solubility enhancement.
FAQ 1: My PROTAC is precipitating out of my DMSO stock solution. What should I do?
Answer:
This is a common issue, especially with highly lipophilic PROTACs. Here's a step-by-step troubleshooting approach:
-
Lower the Stock Concentration: The most immediate solution is to prepare a lower concentration stock. While 10 mM is standard for many small molecules, PROTACs may require stocks in the 1-5 mM range.
-
Consider Alternative Solvents: While DMSO is the most common solvent, for particularly challenging compounds, you might explore co-solvent systems. A small percentage of a co-solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can sometimes improve solubility. However, always check for solvent compatibility with your downstream assays.
-
Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound. Be cautious not to overheat, as this could lead to degradation.
-
Incorporate Pyrrolidine in Your Next Design: If solubility issues persist across a series of analogs, this is a strong indicator that a fundamental change in the linker is needed. The introduction of a pyrrolidine moiety can significantly improve the solubility of the next generation of your compounds.
FAQ 2: My PROTAC is insoluble in aqueous assay buffer. How can I obtain reliable data?
Answer:
Precipitation in aqueous buffers is a classic sign of poor solubility and can lead to inaccurate and irreproducible results.
-
Reduce the Final Assay Concentration: Determine the highest concentration at which your PROTAC remains in solution in the final assay buffer. This is your "kinetic solubility limit" in that specific medium. All subsequent experiments should be conducted at or below this concentration.
-
Use of Surfactants or Co-solvents: In some biochemical assays, a very low percentage of a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) can help maintain solubility without significantly impacting protein activity. Always include a vehicle control with the surfactant alone to assess its effect.
-
Consider Biorelevant Media: For studies related to oral absorption, using biorelevant buffers like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) can provide a more accurate assessment of solubility, as these contain bile salts and phospholipids that aid in solubilization.[5]
-
Linker Optimization with Pyrrolidine: For long-term solutions, modifying the linker to include a pyrrolidine group is a highly effective strategy to enhance aqueous solubility and avoid these issues in future experiments.
FAQ 3: How do I decide where to place the pyrrolidine ring in the linker?
Answer:
The placement of the pyrrolidine ring is a critical aspect of linker design and can influence not only solubility but also the formation of the ternary complex.
-
Proximity to E3 Ligase or POI Binder: Placing the pyrrolidine closer to one of the binding moieties can influence the exit vector and the overall conformation of the PROTAC. Computational modeling can be a valuable tool to predict how the linker modification will affect the ternary complex formation.
-
Central Placement: Placing the pyrrolidine in the central part of the linker can provide a balance of improved solubility and conformational flexibility.
-
Stereochemistry: The stereochemistry of substituted pyrrolidines can be crucial.[11][12] Different stereoisomers can lead to distinct spatial arrangements of the warhead and E3 ligase binder, impacting the efficacy of the PROTAC. It is often beneficial to synthesize and test different stereoisomers.
FAQ 4: Will incorporating a pyrrolidine linker negatively affect the permeability of my PROTAC?
Answer:
This is a valid concern, as there is often a trade-off between solubility and permeability. While increasing polarity to enhance solubility can sometimes reduce passive permeability, the impact of a pyrrolidine linker is not always negative.
-
Balanced Physicochemical Properties: The goal is to achieve a balance. The introduction of a pyrrolidine can be part of a broader linker optimization strategy that also considers factors like the number of rotatable bonds and the overall topological polar surface area (TPSA).[16][17]
-
Intramolecular Hydrogen Bonding: The three-dimensional structure of the pyrrolidine ring can promote the formation of intramolecular hydrogen bonds, which can shield polar groups and improve cell permeability.[5]
-
Reduced Efflux: Some studies suggest that more rigid linkers, which can be achieved with cyclic structures like pyrrolidine, may be less prone to recognition by efflux transporters.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer of interest.
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add the DMSO solutions to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Measure the amount of soluble compound. This can be done by filtering or centrifuging the samples to remove any precipitate and then quantifying the concentration in the supernatant using LC-MS/MS or UV-Vis spectroscopy.
-
The kinetic solubility is the highest concentration at which no precipitation is observed.
Protocol 2: Amorphous Solid Dispersion (ASD) for Formulation
For PROTACs with persistent solubility issues, creating an amorphous solid dispersion (ASD) can be a viable formulation strategy to improve dissolution and oral bioavailability.[1][6][18]
-
Polymer Selection: Screen various polymers for their ability to stabilize the amorphous form of the PROTAC and enhance its supersaturation in solution. Common polymers include HPMCAS (hydroxypropyl methylcellulose acetate succinate) and PVPVA (polyvinylpyrrolidone-vinyl acetate copolymer).[18]
-
Preparation of the ASD:
-
Solvent Evaporation Method: Dissolve both the PROTAC and the selected polymer in a suitable solvent (e.g., dichloromethane-ethanol mixture).[18]
-
Evaporate the solvent under controlled conditions (e.g., in an oven at a specific temperature) to obtain the ASD.
-
-
Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the PROTAC.
-
Dissolution Testing: Perform non-sink dissolution testing in a biorelevant buffer (e.g., phosphate buffer pH 6.8) to compare the dissolution profile of the ASD with the crystalline or amorphous PROTAC alone.[1]
Data Summary: Impact of Linker Modification on Physicochemical Properties
| Linker Type | Typical Molecular Weight | Typical cLogP | Aqueous Solubility | Permeability | Key Considerations |
| Alkyl Chain | High | High | Low | Variable | Prone to metabolic instability. |
| PEG Chain | High | Moderate to High | Moderate | Low to Moderate | Can improve solubility but may decrease permeability. |
| Pyrrolidine-Containing | High | Moderate | Moderate to High | Moderate | Balances solubility and permeability; stereochemistry can be important. |
Visualizing the PROTAC Troubleshooting Workflow
Caption: A systematic workflow for addressing PROTAC solubility issues.
References
- Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement.
- 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
- Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
- Current strategies for the design of PROTAC linkers: a critical review.
- How to Tackle the Developmental Challenges of PROTAC Drugs. WuXi AppTec.
- Linker Design & Optimiz
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide. BenchChem.
- Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
- Uses and Properties of Pyrrolidine. ChemicalBook.
- Pyrrolidine Properties, Reactions and Applic
- Novel approaches for the rational design of PROTAC linkers.
- Linkers in PROTACs. Precise PEG.
- Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their R
- Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
Sources
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 15. safrole.com [safrole.com]
- 16. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Bulky Pyrrolidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyrrolidine scaffolds, especially those with bulky substituents at the 2- and/or 5-positions, are privileged motifs in medicinal chemistry.[1] However, their incorporation into complex molecules via standard cross-coupling methodologies like Buchwald-Hartwig amination or Suzuki-Miyaura coupling is often plagued by low yields and side reactions due to severe steric hindrance. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these challenges.
Section 1: Understanding the Core Challenge: The "Why" of Steric Hindrance
Steric hindrance in coupling reactions involving bulky pyrrolidine derivatives primarily impacts the key steps of the catalytic cycle: oxidative addition, amine/boronic acid coordination, and, most critically, reductive elimination. The bulky groups surrounding the reactive center (the nitrogen in C-N couplings or the carbon in C-C couplings) physically block the palladium catalyst from adopting the necessary geometry to facilitate bond formation.
This often leads to:
-
Low or No Conversion: The reactants cannot efficiently access the catalytic center.
-
Catalyst Decomposition: Unproductive pathways become favorable, leading to the formation of inactive palladium species (e.g., palladium black).
-
Side Reactions: Processes with lower activation energies, such as hydrodehalogenation or β-hydride elimination, can dominate over the desired coupling.[2][3]
The key to success lies in rationally selecting a catalyst system and reaction conditions that can accommodate this steric bulk.
Section 2: Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common initial challenges.
Q1: My Buchwald-Hartwig amination with a 2,5-disubstituted pyrrolidine is failing. What is the first parameter I should change? A1: Your ligand. The choice of phosphine ligand is the single most critical factor. Standard ligands like PPh₃ or even bidentate ligands like BINAP often fail. You must move to a state-of-the-art, bulky, and electron-rich monophosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or di(1-adamantyl)-n-butylphosphine (cataCXium® A) are designed specifically to create a highly active, coordinatively unsaturated Pd(0) species that is sterically accessible.[4][5][6][7]
Q2: I'm only recovering my starting aryl halide. How can I promote oxidative addition? A2: This is a classic sign that the initial step of the catalytic cycle is failing.
-
Switch to a More Active Ligand: As above, bulky, electron-rich ligands are essential. They promote the formation of the active L-Pd(0) species needed for oxidative addition.[8][9]
-
Consider a Different Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a pre-formed precatalyst like an XPhos-Pd-G3 catalyst. These are often more stable and generate the active Pd(0) species more reliably.[6]
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave irradiation is particularly effective for rapidly screening temperatures and accelerating sluggish reactions.[10][11][12]
Q3: My primary side product is the dehalogenated arene. Why is this happening and how do I stop it? A3: Hydrodehalogenation occurs when a hydride source intercepts a palladium intermediate. This can arise from the amine, solvent, or trace water.
-
Base Selection: The choice of base is critical. While strong, non-coordinating bases like NaOtBu or LHMDS are standard, they can sometimes promote side reactions. Consider switching to a weaker, bulkier carbonate base like Cs₂CO₃ or K₃PO₄, which can be surprisingly effective and minimize decomposition pathways.[6][13]
-
Solvent Purity: Ensure you are using anhydrous, degassed solvents. Common solvents for these couplings include toluene, dioxane, and THF.[14][15] Water can facilitate protodeboronation in Suzuki couplings, a major side reaction.[16]
Section 3: Systematic Troubleshooting Guide
When initial adjustments fail, a more systematic approach is required. Use this guide to logically diagnose and solve persistent issues.
Problem: Low Yield (<25%) or No Reaction
This workflow helps identify the bottleneck in your catalytic cycle.
Caption: Troubleshooting workflow for failed coupling reactions.
-
Evaluate the Catalyst System:
-
Ligand: Are you using a ligand designed for sterically hindered substrates? For a Buchwald-Hartwig amination of a 2,5-dimethylpyrrolidine with 2-bromo-toluene, a ligand like P(t-Bu)₃ or a biarylphosphine ligand (e.g., XPhos) is almost mandatory.[7][9][17] Standard ligands will fail. The steric bulk of the ligand forces a monoligated Pd(0) species, which is the active catalyst, and creates a larger pocket around the metal for the bulky substrates to coordinate.
-
Palladium Source: If using Pd(OAc)₂ or Pd₂(dba)₃, are you confident in its quality? These can degrade over time. Using a modern, air-stable precatalyst (e.g., t-butyl-XPhos Pd G3) removes ambiguity and ensures efficient generation of the active catalyst.[6]
-
-
Optimize Reaction Conditions:
-
Base: The base does more than just act as a proton scavenger; it is involved in the catalytic cycle.[18] For C-N couplings, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often required. For C-C (Suzuki) couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. If you see decomposition, switch to a different base.
-
Solvent: The solvent must be inert and capable of solubilizing all components at the reaction temperature.[14] Toluene and 1,4-dioxane are common first choices. Ensure they are anhydrous and have been sparged with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.
-
Temperature: Sterically hindered couplings often require significant thermal energy. Conventional heating at 80-110 °C is standard. If this fails, microwave heating is a powerful tool to rapidly access higher temperatures (e.g., 120-150 °C) and can dramatically accelerate reactions that are sluggish under conventional heating.[10][11][12][19]
-
-
Verify Substrate Quality:
-
Ensure your pyrrolidine derivative and aryl halide/triflate are pure. Impurities can poison the catalyst.
-
For Suzuki reactions, check the quality of your boronic acid or ester. Boronic acids are prone to decomposition (protodeboronation). Using more stable MIDA boronates or pinacol esters can be a reliable strategy.[16]
-
Section 4: Advanced Strategies & Recommended Conditions
When standard troubleshooting isn't enough, these advanced strategies can provide a breakthrough.
Strategy 1: Leveraging Modern Catalyst Systems
The evolution of phosphine ligands has been the key to overcoming steric hindrance. Below is a comparison of ligand classes for a model Buchwald-Hartwig reaction.
| Ligand Class | Example(s) | Typical Yield (Hindered Substrates) | Key Insight |
| Simple Trialkylphosphines | P(t-Bu)₃, PCy₃ | 40-70% | Good for many hindered substrates but can have limited scope. P(t-Bu)₃ is highly effective for Suzuki couplings of aryl chlorides.[9][20] |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos, Ad-BrettPhos | 70-95%+ | The "gold standard." The biaryl backbone provides a combination of bulk and electron-donating character that promotes both oxidative addition and reductive elimination.[4][6] |
| Ferrocene-based Ligands | Josiphos, DPPF | 30-60% | Effective in some cases, but generally superseded by Buchwald-type ligands for extremely hindered systems.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPE | Variable | Can be highly effective, especially in Suzuki couplings, but sometimes require specific optimization. Bulky NHCs can promote challenging couplings.[21] |
Strategy 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by providing rapid, uniform heating that can overcome high activation barriers.[10][11][22] It allows for the exploration of temperatures beyond the boiling point of the solvent in sealed vessels, often reducing reaction times from hours to minutes.
Caption: Transitioning from conventional to microwave heating.
Section 5: Detailed Experimental Protocol
This section provides a robust, starting-point protocol for a challenging Buchwald-Hartwig amination.
Reaction: Coupling of 2,5-trans-dimethylpyrrolidine with 1-bromo-2,6-dimethylbenzene.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (2 mol%)
-
Ligand: (Not needed if using precatalyst)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Aryl Halide: 1-bromo-2,6-dimethylbenzene (1.0 equivalent)
-
Amine: 2,5-trans-dimethylpyrrolidine (1.2 equivalents)
-
Solvent: Anhydrous Toluene (0.1 M concentration relative to aryl halide)
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, NaOtBu, and 1-bromo-2,6-dimethylbenzene under an inert atmosphere (Argon or Nitrogen).
-
Solvent & Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the 2,5-trans-dimethylpyrrolidine.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 110 °C (or into a microwave reactor set to 130 °C). Stir vigorously for 12-24 hours (for conventional heating) or 20-40 minutes (for microwave heating).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated pyrrolidine.
References
- Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. PubMed.
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate.
- Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. ACS Publications.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. PubMed.
- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Publications.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. CORE.
- Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PubMed.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise.
- Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. PubMed.
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki reaction between aryl halides and boronic acid catalyzed by Pd/rNDs. ResearchGate.
- Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Recent Advances in C–H Functionalization. ACS Publications.
- Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Accreditation Council for Continuing Medical Education.
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC.
- Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. PubMed.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. PubMed.
- Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. BenchChem.
- Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry.
- Enantioconvergent cross-couplings of racemic alkylmetal reagents with unactivated secondary alkyl electrophiles: catalytic asymmetric Negishi α-alkylations of N-Boc-pyrrolidine. PubMed.
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- 4. merckmillipore.com [merckmillipore.com]
- 5. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
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- 10. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
Technical Support Center: Navigating the Selective Functionalization of Piperidine Derivatives
Welcome to the technical support center for the selective functionalization of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the piperidine scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its precise functionalization is often a critical step in optimizing the pharmacological profile of a molecule.
This resource provides in-depth, field-proven insights into common challenges and their solutions, presented in a practical question-and-answer format. We will delve into the "why" behind experimental choices, ensuring you are well-equipped to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My piperidine starting material has a yellow or brown tint. Is it still usable, and how can I purify it?
A1: The discoloration of piperidine is a common issue, typically arising from oxidation when exposed to air and light.[3][4] For many applications, especially those not sensitive to minor impurities, the discolored piperidine may still be usable. However, for reactions requiring high purity, purification is recommended.
The most effective method for removing colored impurities is distillation.[3][4] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[4]
Q2: I'm struggling to separate piperidine from pyridine after a reaction. Why is this, and what's the best approach?
A2: The difficulty in separating piperidine and pyridine by simple distillation is due to the formation of a constant boiling azeotropic mixture.[4][5] A more effective method is to exploit the difference in basicity. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide to form a solid piperidine carbonate, which can be removed by filtration. The pyridine will remain in the solution.[4]
Q3: What are the key factors influencing regioselectivity in C-H functionalization of the piperidine ring?
A3: Regioselectivity in piperidine C-H functionalization is a complex interplay of electronic and steric effects, which can be manipulated through the choice of catalyst and nitrogen-protecting group.
-
C2-Position: This position is electronically activated due to the adjacent nitrogen atom, which can stabilize a positive charge buildup during the reaction.[6][7] However, it is also the most sterically hindered position.
-
C3-Position: The C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct C-H functionalization challenging.[6][7] Indirect methods, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, can be employed to achieve functionalization at this site.[6][7]
-
C4-Position: The electronic deactivation at C4 is less pronounced than at C3, and it is sterically the most accessible position.[6][7] Functionalization at C4 can be favored by using bulky protecting groups on the nitrogen and sterically demanding catalysts that block the C2 position.[6][7]
The choice of catalyst and the protecting group on the piperidine nitrogen are crucial for controlling the site of functionalization.[6][7][8]
Troubleshooting Guide
Scenario 1: Low Yield in N-Alkylation of a Piperidine
Issue: You are experiencing low yields in the N-alkylation of your piperidine substrate.
Possible Causes and Solutions:
-
Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr, HCl) that protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[3]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can significantly slow down the reaction.[3]
-
Solution: Consider increasing the reaction temperature or using a more reactive alkylating agent. In some cases, exploring an alternative synthetic route may be necessary.[3]
-
-
Solvent Effects: The choice of solvent plays a critical role in reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[3]
-
Scenario 2: Poor Diastereoselectivity in α-Arylation of a Substituted Piperidine
Issue: Your photoredox-catalyzed α-amino C-H arylation of a substituted piperidine derivative is resulting in a low diastereomeric ratio.
Underlying Principle: In some photoredox-catalyzed arylations, the initial C-H arylation can be rapid and non-selective. The final high diastereoselectivity is often achieved through a subsequent, slower epimerization process that enriches the thermodynamically more stable diastereomer.[9][10]
Troubleshooting Steps:
-
Prolong Reaction Time: If the initial arylation is fast and the epimerization is slow, increasing the reaction time may allow the mixture to reach thermodynamic equilibrium, thus improving the diastereomeric ratio.
-
Re-subject the Mixture to Reaction Conditions: To confirm that the observed ratio is the thermodynamic one, you can isolate the mixture of diastereomers and re-subject it to the reaction conditions. If the ratio converges to the same value, it indicates that thermodynamic equilibrium has been reached.[9][10]
-
Computational Analysis: Use density functional theory (DFT) calculations to determine the relative energies of the different diastereomers. This can help predict the expected thermodynamic ratio and confirm if your experimental results are in line with theoretical predictions.[9][10]
Scenario 3: Competing Reactions and Side Products in Cross-Coupling Reactions
Issue: You are observing significant side product formation in your N-arylation cross-coupling reaction (e.g., Buchwald-Hartwig amination).
Common Side Products and Mitigation Strategies:
-
Over-arylation of Primary Amines: This can be an issue when using primary amine substrates.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can help prevent over-arylation.
-
-
Hydrolysis of Functional Groups: Base-sensitive functional groups (e.g., esters, nitriles) on your substrate may not be stable to the reaction conditions.
-
Solution: Use a weaker base such as a carbonate or phosphate. You can also try lowering the reaction temperature.
-
-
Formation of Quaternary Ammonium Salt: In N-alkylation reactions, over-alkylation can lead to the formation of a quaternary ammonium salt.
-
Solution: This is often caused by using an excess of the alkylating agent or running the reaction for too long. Carefully control the stoichiometry of your reagents.
-
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed α-C–H Arylation of N-Aryl Piperidines
This protocol is adapted from methodologies demonstrating high diastereoselectivity in the functionalization of complex piperidines.[9][10][11]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the N-aryl piperidine (1.0 equiv.), the aryl nitrile coupling partner (1.2 equiv.), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, to a concentration of 0.1 M).
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vial before a light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general guideline for the N-arylation of piperidine derivatives, particularly those with steric hindrance.[12]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the piperidine derivative (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Data and Visualization
Table 1: Influence of Protecting Group and Catalyst on Regioselectivity of C-H Functionalization
| N-Protecting Group | Catalyst | Major Product | Reference |
| N-Boc | Rh₂(R-TCPTAD)₄ | C2-Functionalized | [6][7][8] |
| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2-Functionalized | [6][7][8] |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-Functionalized | [6][7][8] |
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low N-alkylation yields.
Diagram 2: Conceptual Overview of Regioselective C-H Functionalization
Caption: Factors influencing regioselectivity in piperidine C-H functionalization.
References
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (n.d.).
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.).
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.).
- Walker, M., Koronkiewicz, B., Chen, S., Houk, K. N., Mayer, J., & Ellman, J. (2019).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.
- Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. (2019). PubMed.
- Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.).
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (n.d.). Benchchem.
- Common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
- Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxid
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016).
- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (n.d.).
- Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020).
- Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. (2025).
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).
- Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. (n.d.).
- Approaches to α-functionalization of piperidines by C H... (n.d.).
- Piperidine Purification and Isolation: A Technical Support Guide. (n.d.). Benchchem.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. (n.d.).
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv.
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (n.d.). Benchchem.
- Technical Support Center: Optimizing Radical Cross-Coupling of Piperidines. (n.d.). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
- Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. (2025).
- Piperidine Synthesis. (2025).
- piperidine analysis in API by GC-HS. (2015).
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of Pyrrolidine-2-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrrolidine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. The pyrrolidine ring is a vital scaffold in pharmaceuticals, and mastering its synthesis is key to advancing drug discovery.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered in the laboratory.
Troubleshooting Guides & FAQs
We will address issues ranging from reaction yield and stereoselectivity to purification and scale-up.
Section 1: Low Reaction Yield and Incomplete Conversion
Question: My reaction yield is consistently low, or the reaction does not go to completion. What are the primary factors I should investigate?
Answer: Low yield or incomplete conversion is a multifaceted problem that often points to suboptimal reaction conditions or reagent quality. A systematic approach is the most effective way to diagnose the issue.
-
Catalyst Activity and Loading:
-
Purity: The purity of the catalyst, especially in organocatalysis using L-proline or its derivatives, is paramount.[3] Commercial L-proline can contain impurities that inhibit the catalytic cycle. Consider recrystallizing your L-proline before use (see Experimental Protocols).
-
Loading: While higher catalyst loading can increase the reaction rate, it can also lead to unwanted side reactions or complicate purification. Conversely, too little catalyst will result in slow or incomplete conversion. An optimal catalyst loading typically ranges from 5-30 mol%. It's crucial to perform a screen to find the sweet spot for your specific substrate combination.
-
Mechanism of Action: Proline-based catalysts typically operate by forming enamine or iminium ion intermediates.[4][5][6] Any impurity that interferes with the formation of these intermediates will drastically reduce your yield.
-
-
Reaction Concentration and Stoichiometry:
-
Concentration: Many proline-catalyzed reactions, such as aldol or Mannich reactions, can be sensitive to concentration. Highly dilute conditions may slow down the reaction, while overly concentrated conditions can lead to side product formation or solubility issues.
-
Stoichiometry: In multi-component reactions (e.g., Mannich), the stoichiometry of the reactants is critical. For reactions involving a ketone as a nucleophile, an excess of the ketone is often used to push the equilibrium towards product formation.[7] It is advisable to methodically screen the ratio of your reactants.
-
-
Temperature and Reaction Time:
-
Temperature: Lowering the reaction temperature can often improve selectivity but may decrease the reaction rate, leading to incomplete conversion if the reaction time is not extended. Conversely, increasing the temperature might drive the reaction to completion but could also promote side reactions or decomposition. A temperature screen is recommended.
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the point of maximum conversion.
-
Section 2: Poor Stereoselectivity (Enantioselectivity & Diastereoselectivity)
Question: I am obtaining the desired product, but with low enantiomeric excess (% ee) or poor diastereoselectivity. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is often the primary goal when synthesizing chiral pyrrolidine derivatives. Several factors intricately control the stereochemical pathway of the reaction.
-
Solvent Effects: The solvent is not merely a medium for the reaction; it plays a critical role in stabilizing the transition state that determines the stereochemical outcome.[3]
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are common starting points for proline-catalyzed reactions.[7]
-
Solvent Screening: A comprehensive solvent screen is one of the most powerful tools for optimization. Sometimes, a mixture of solvents can provide the best results. For example, adding chloroform (CHCl₃) to a DMSO/acetone system has been shown to enhance the enantiomeric ratio.[3]
-
Protic Solvents: While protic solvents like methanol can sometimes lead to poor stereocontrol, mixtures with water have been found to be exceptionally effective in some cases, offering a "green chemistry" advantage.[5][7]
-
-
Water Content: The presence of small amounts of water can be either beneficial or detrimental, depending on the specific reaction. Water can influence the solubility of the proline catalyst and participate in hydrogen-bonding networks within the transition state. It is crucial to be consistent with the water content in your solvents. If you suspect water is an issue, try running the reaction under strictly anhydrous conditions using freshly distilled, dry solvents.
-
Catalyst Structure:
-
The structure of the pyrrolidine catalyst itself is the primary director of stereochemistry. While L-proline is a robust starting point, its derivatives can offer improved performance.[8]
-
N-Substituents: Modifying the nitrogen of the pyrrolidine ring can tune the catalyst's steric and electronic properties, influencing selectivity.[8][9]
-
Ring Substituents: Substituents on the pyrrolidine ring (e.g., at the 4-position) can alter the ring pucker, which in turn influences the orientation of the reactants in the transition state.
-
Table 1: Effect of Solvent on a Model Proline-Catalyzed Aldol Reaction
This table summarizes typical results from a solvent screen for the aldol reaction between cyclohexanone and p-nitrobenzaldehyde, demonstrating the profound impact of the solvent on yield and enantioselectivity.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| DMSO | 25 | 24 | 95 | 96 |
| DMF | 25 | 24 | 90 | 92 |
| CH₃CN | 25 | 48 | 75 | 88 |
| THF | 25 | 72 | 50 | 75 |
| MeOH/H₂O (1:1) | 25 | 19 | 92 | 99 |
| CHCl₃ | 25 | 72 | 65 | 85 |
| Data is representative and compiled from typical outcomes reported in organocatalysis literature.[7] |
Section 3: Side Product Formation and Purification Challenges
Question: I am observing significant side product formation, which is complicating the purification of my desired pyrrolidine derivative. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a common hurdle that can often be overcome by fine-tuning the reaction conditions and understanding the potential competing reaction pathways.
-
Self-Condensation/Polymerization: Aldehyd or ketone starting materials, particularly those that are easily enolizable, can undergo self-condensation (e.g., aldol condensation). This can often be mitigated by the slow addition of the electrophile to the reaction mixture.
-
Over-alkylation: When synthesizing N-substituted pyrrolidines, over-alkylation can occur, leading to quaternary ammonium salts.[10] This is because the product secondary amine is often more nucleophilic than the starting amine.
-
Solution: Carefully control the stoichiometry, using only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly can also help maintain its low concentration, disfavoring the second alkylation event.[10]
-
-
Protecting Group Strategy: The choice of protecting groups for the carboxylic acid and the nitrogen atom (if not part of the reaction) is crucial.[11]
-
Carboxylic Acid: Esters (methyl, ethyl, t-butyl, benzyl) are the most common protecting groups.[12] The choice depends on the desired deprotection conditions. For example, a t-butyl ester is readily cleaved with acid (like TFA), while a benzyl ester is typically removed by hydrogenolysis.[13]
-
Nitrogen Atom: For reactions not involving the pyrrolidine nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl). Their stability to different reaction conditions (orthogonality) is a key consideration in planning a synthetic route.[13]
-
-
Purification: If side products are unavoidable, purification by column chromatography is the standard method.[14] Screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is essential to achieve good separation.
Visualizing the Process
Diagrams can help clarify complex chemical processes and troubleshooting logic.
Catalytic Cycle of a Proline-Catalyzed Reaction
Caption: General catalytic cycle for a proline-catalyzed three-component Mannich reaction.[4]
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in your reaction.
Experimental Protocols
Protocol 1: Recrystallization of L-Proline Catalyst
This protocol is essential for ensuring high catalyst purity, which is critical for achieving optimal stereoselectivity.[3]
Materials:
-
Commercial L-proline
-
Deionized water
-
Isopropanol (or Ethanol)
-
Heating mantle or hot plate with stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: In a flask, dissolve the commercial L-proline in a minimum amount of hot deionized water (e.g., ~3 mL of water per gram of proline) with stirring. Heat the mixture to approximately 80-90 °C until all the solid has dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add isopropanol (approximately 4-5 times the volume of water used) to the hot solution with continuous stirring.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified L-proline crystals under vacuum at 40-50 °C overnight. Store the catalyst in a desiccator.
Protocol 2: General Procedure for a Solvent Screen
This protocol provides a systematic way to evaluate the effect of different solvents on your reaction's yield and selectivity.
Procedure:
-
Setup: Arrange a series of identical reaction vials. Ensure all glassware is clean and dry.
-
Reagent Preparation: Prepare stock solutions of your starting materials and catalyst if possible. This ensures consistent concentrations across all reactions.
-
Reaction Execution:
-
To each vial, add the catalyst and starting materials in the correct stoichiometry.
-
Add the solvent to be tested to each vial to achieve the desired concentration. The solvents to test should include a range of polarities and types (e.g., DMSO, DMF, CH₃CN, THF, CH₂Cl₂, Toluene, and a MeOH/H₂O mixture).
-
Seal the vials and stir the reactions under identical conditions (temperature, stir rate).
-
-
Monitoring and Analysis:
-
Take aliquots from each reaction at set time points (e.g., 2, 6, 12, 24 hours).
-
Analyze the aliquots by a suitable method (e.g., TLC, GC, ¹H NMR) to determine conversion.
-
Once the reactions are complete, perform a work-up and purify a small sample from each vial.
-
Analyze the purified product to determine the yield and stereoselectivity (e.g., by chiral HPLC for % ee).
-
-
Data Compilation: Record all data in a table for easy comparison (see Table 1 for an example).
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Iwamura, H., & Iwamura, T. (2003). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. (Note: This appears to be a summary article; primary sources are preferred but this provides a good overview). [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Bigi, F., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(7), 1736. [Link]
- Google Patents. (2014).
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Al-Juboori, A. M., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]
-
ResearchGate. (2025). Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. [Link]
- Google Patents. (2014).
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Vitale, R., & Pihko, P. M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 738–752. [Link]
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D'Erasmo, M. P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6649. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 14(34), 8064-8069. [Link]
-
Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5849. [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 14(34), 8064-8069. [Link]
-
Vitale, R., & Pihko, P. M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 738–752. [Link]
-
Kerrick, S. T., & Beak, P. (1991). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9708–9710. [Link]
-
Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]
-
Reimer, M. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(25), 7972–7982. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Al-Saeedi, A. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3298. [Link]
-
Albaugh, V. L., & Barbul, A. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 147(11), 2011–2017. [Link]
-
Kananovich, D. G., & Zavarzin, I. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
-
Edwards, O. E., & Lesage, M. (1962). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 40(8), 1548-1554. [Link]
-
Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science, 31(1), 118-125. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid
Introduction
In the landscape of modern drug discovery and development, the use of chiral building blocks is fundamental to the synthesis of complex and stereospecific pharmaceutical compounds. 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is one such intermediate, valued for its functionalized pyrrolidine core. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing for facile deprotection, and the acetic acid moiety provides a handle for further synthetic transformations.[1]
Given its role as a critical precursor, the unambiguous structural confirmation and purity assessment of this molecule are paramount. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected data, present detailed experimental protocols, and offer a comparative analysis of these indispensable analytical techniques. This document is intended for researchers, chemists, and quality control professionals who rely on precise analytical data to drive their scientific endeavors.
Molecular Overview
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule.
Caption: Chemical structure of this compound.
Table 1: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₅ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| CAS Number (for (S)-enantiomer) | 895126-64-4 | [2] |
| IUPAC Name | This compound | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like the title compound, both ¹H and ¹³C NMR are essential for complete characterization.[3]
Causality of Experimental Choices & Predicted Signatures
The choice to use both ¹H and ¹³C NMR is driven by their complementary nature. ¹H NMR reveals proton environments and their coupling relationships, while ¹³C NMR provides a map of the carbon skeleton.
A key structural feature influencing the NMR spectra is the tert-butoxycarbonyl (Boc) group. The amide bond within this group exhibits restricted rotation, leading to the potential for two distinct rotameric conformations. At room temperature, this can cause significant broadening of NMR signals for the nuclei proximal to the nitrogen atom (specifically C2, C5, and their attached protons on the pyrrolidine ring).[4] This is a critical diagnostic feature; observing sharp signals for these positions may require elevated temperatures to accelerate the rotational exchange.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | H -O-C=O | The carboxylic acid proton is acidic and exchanges rapidly. Its signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[5] |
| ~4.3 - 4.5 | m | 1H | CH -O | This methine proton is attached to a carbon bearing an electronegative oxygen atom, shifting it significantly downfield. |
| ~4.15 | s | 2H | O-CH₂ -COOH | These methylene protons are adjacent to an ether oxygen and a carbonyl group, resulting in a downfield shift. They are chemically equivalent and thus appear as a singlet. |
| ~3.2 - 3.7 | m | 4H | CH₂ -N-CH₂ | These are the methylene protons on the pyrrolidine ring adjacent to the nitrogen. Their signals are often complex and may be broadened due to the aforementioned Boc group rotamers.[4] |
| ~2.0 - 2.3 | m | 2H | CH₂ | These are the remaining methylene protons on the pyrrolidine ring. They will exhibit complex splitting due to coupling with adjacent protons. |
| 1.46 | s | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent, resulting in a sharp, strong singlet. This is a characteristic signature of the Boc protecting group.[6] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~173-175 | C =O (Acid) | The carboxylic acid carbonyl carbon is typically found in this downfield region.[5] |
| ~155 | C =O (Boc) | The carbamate carbonyl of the Boc group is also significantly deshielded.[6] |
| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristic and appears around 80 ppm.[6] |
| ~75-78 | C H-O | This methine carbon is shifted downfield due to the directly attached electronegative oxygen atom. |
| ~68 | O-C H₂-COOH | This methylene carbon, flanked by two oxygen atoms (ether and carbonyl), is also shifted downfield. |
| ~50-55 & ~44-47 | C H₂-N-C H₂ | The two methylene carbons adjacent to the nitrogen. Their signals may be broadened or appear as two distinct sets due to the Boc rotamers. |
| ~30-35 | C H₂ | The remaining methylene carbon of the pyrrolidine ring. |
| ~28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.[6] |
Self-Validating Experimental Protocol for NMR Analysis
This protocol is designed to ensure high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for achieving good signal dispersion for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks. This is validated by observing a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. The spectral width should encompass the expected range of proton signals (e.g., 0 to 12 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0 to 220 ppm is standard.
-
(Optional) 2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments validate the assignments made from 1D spectra by showing direct correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ionization method of choice.[7]
Predicted Ionization and Fragmentation Pathway
In positive-ion ESI, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. A sodium adduct, [M+Na]⁺, is also commonly observed. The subsequent fragmentation in the mass spectrometer (MS/MS analysis) is predictable based on the functional groups present.[8] The Boc group is particularly labile and serves as a primary fragmentation point.
Caption: Predicted ESI-MS ionization and fragmentation workflow.
The most characteristic fragmentation is the loss of the Boc group. This can occur in two main ways:
-
Loss of isobutylene (56 Da): The tert-butyl cation is unstable, so the group often fragments via elimination of isobutylene, leaving a carbamic acid intermediate.[9]
-
Loss of CO₂ (44 Da): The resulting carbamic acid is unstable and readily loses carbon dioxide. This results in a total mass loss of 100 Da from the protonated parent ion.
Predicted Mass Spectrum Data
Table 4: Predicted ESI-MS Data (Positive Ion Mode)
| m/z | Assignment | Rationale |
| 268.26 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |
| 246.28 | [M+H]⁺ | Protonated molecular ion (parent ion). |
| 190.28 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. A primary and highly characteristic fragment.[9] |
| 146.28 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group (isobutylene + CO₂). This fragment corresponds to the deprotected amine. |
Self-Validating Experimental Protocol for MS Analysis
This protocol ensures accurate mass determination and meaningful fragmentation data.
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial as it provides a source of protons to promote the formation of [M+H]⁺ ions.[9]
-
-
Instrument Setup & Calibration:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Calibrate the instrument using a known calibration standard mixture immediately prior to analysis. This is a critical self-validating step that ensures high mass accuracy.
-
Introduce the sample into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode. Set the mass range to adequately cover the expected ions (e.g., m/z 100-500). This scan will identify the parent ions ([M+H]⁺ and [M+Na]⁺).
-
Tandem MS (MS/MS): Select the primary parent ion ([M+H]⁺ at m/z 246.28) for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation.
-
Analysis: The resulting MS/MS spectrum will show the fragment ions (e.g., m/z 190.28, 146.28). The presence of these predicted fragments validates the structure of the parent ion.
-
Comparative Analysis and Alternative Techniques
NMR vs. Mass Spectrometry: A Symbiotic Relationship
Neither NMR nor MS alone can provide a complete picture with absolute certainty. They are best utilized as complementary techniques.
-
NMR Strengths:
-
Provides definitive information on the carbon-hydrogen framework and atom connectivity.
-
Can distinguish between isomers, which MS often cannot.
-
Non-destructive.
-
-
Mass Spectrometry Strengths:
-
Provides highly accurate molecular weight, confirming the molecular formula.[10]
-
Extremely sensitive, requiring very little sample.
-
Fragmentation patterns provide "puzzle pieces" that corroborate the structure proposed by NMR.
-
For this compound, NMR is essential to confirm the connectivity of the pyrrolidine ring, the position of the oxyacetic acid substituent (at position 3), and the overall covalent structure. Mass spectrometry validates this structure by confirming the exact mass and showing the characteristic loss of the Boc group and other predictable fragments.
Alternative & Complementary Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is excellent for rapid confirmation of functional groups. For the title compound, one would expect to see:
-
A very broad absorption from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
-
Two strong C=O stretching absorptions: one for the carbamate (~1690 cm⁻¹) and one for the carboxylic acid (~1710-1740 cm⁻¹).
-
C-O stretching absorptions in the 1000-1300 cm⁻¹ region.
-
-
High-Performance Liquid Chromatography (HPLC): While not a structure elucidation technique, HPLC coupled with a UV or MS detector is the gold standard for assessing the purity of the compound, which is a critical parameter for its use in further synthesis.
Conclusion
The comprehensive characterization of this compound relies on a multi-technique approach, with NMR and mass spectrometry at its core. ¹H and ¹³C NMR spectroscopy provide an intricate map of the molecular architecture, while high-resolution mass spectrometry confirms the elemental composition and reveals key structural motifs through predictable fragmentation pathways. The potential for signal broadening in NMR due to Boc group rotamers and the characteristic neutral loss of 100 Da in MS are key diagnostic signatures for this class of compounds. By employing the robust, self-validating protocols described herein, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their drug development programs.
References
-
Malz, F., & Jancke, H. (2005). Validation of NMR spectroscopy for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135565737, (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from [Link]
-
Ng, S. S., et al. (2004). Synthesis, Characterization, and Preliminary Biological Study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone). Journal of Biomedical Materials Research Part A, 70(2), 294-301. [Link]
-
ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Perissutti, B., et al. (2021). Mechanochemical Synthesis and Physicochemical Characterization of Previously Unreported Praziquantel Solvates with 2-Pyrrolidone and Acetic Acid. Pharmaceutics, 13(10), 1638. [Link]
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SpectraBase. (n.d.). Compound: 1-Boc-pyrrolidine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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University of Warsaw Repository. (2021). Mechanochemical Synthesis and Physicochemical Characterization of Previously Unreported Praziquantel Solvates with 2-Pyrrolidone and Acetic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Journal of The American Society for Mass Spectrometry, 31(7), 1473-1482. [Link]
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A Comparative Guide to LC-MS Analysis for Purity Assessment of Synthetic Pyrrolidine Linkers
In the landscape of modern drug development, particularly in the burgeoning field of antibody-drug conjugates (ADCs) and targeted therapies, the chemical linker's integrity is paramount. Synthetic pyrrolidine linkers, valued for their conformational rigidity and biocompatibility, are integral components in these sophisticated therapeutic modalities.[1][2] Ensuring the purity of these linkers is not merely a quality control checkpoint; it is a critical determinant of the final drug product's safety and efficacy.[3] This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of synthetic pyrrolidine linkers, grounded in scientific principles and practical, field-proven insights.
The Imperative of Purity in Synthetic Linker Chemistry
Impurities in active pharmaceutical ingredients (APIs) and their synthetic precursors can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[3] In the context of pyrrolidine linkers, even minute impurities can have significant downstream consequences, including:
-
Altered Pharmacokinetics and Pharmacodynamics: Impurities can lead to unpredictable in vivo behavior of the drug conjugate.
-
Immunogenicity: Novel, uncharacterized impurities could elicit an immune response in patients.
-
Reduced Potency: Impurities that compete for conjugation sites can lower the overall efficacy of the therapeutic.
-
Toxicity: Certain impurities may be inherently toxic or genotoxic.[4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification and characterization of impurities above specific thresholds.[5][6][7]
LC-MS: The Gold Standard for Purity Determination
LC-MS has emerged as the cornerstone of analytical chemistry for the characterization and quantification of small molecules in complex mixtures.[8][9] Its power lies in the synergistic combination of two potent techniques:
-
Liquid Chromatography (LC): This technique separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[8]
-
Mass Spectrometry (MS): Following separation by LC, the MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection.[8][10]
This hyphenated technique offers unparalleled advantages for purity profiling, including high sensitivity, selectivity, and the ability to provide structural information about unknown impurities.[11][12]
Visualizing the LC-MS Workflow
Caption: A generalized workflow of an LC-MS system for purity analysis.
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology is critical and depends on the specific properties of the pyrrolidine linker and the potential impurities.
| Parameter | Ultra-Performance Liquid Chromatography (UPLC)-MS | High-Performance Liquid Chromatography (HPLC)-MS | Two-Dimensional LC (2D-LC)-MS |
| Principle | Utilizes sub-2 µm particle size columns for higher resolution and faster separations.[13][14] | Employs larger particle size columns (3-5 µm), a well-established and robust technique.[15] | Involves two independent chromatographic separations for enhanced peak capacity and resolution of complex mixtures.[16] |
| Resolution | Superior peak resolution, ideal for separating closely related impurities. | Good resolution, but may struggle with co-eluting peaks in complex samples. | Exceptional resolution, capable of separating thousands of compounds in a single analysis.[17] |
| Speed | Significantly faster analysis times (minutes vs. tens of minutes).[18] | Longer run times. | Longer overall analysis time due to the two-dimensional separation. |
| Sensitivity | High sensitivity due to narrower peaks. | Good sensitivity, but can be limited by peak broadening. | High sensitivity, particularly for trace-level impurities that may be hidden under the main peak in 1D-LC.[16] |
| Application | High-throughput screening, complex impurity profiling, and when speed is critical. | Routine quality control, well-characterized impurity profiles. | Analysis of extremely complex samples, resolving co-eluting isomers, and in-depth characterization. |
The Power of High-Resolution Mass Spectrometry (HRMS)
For definitive structural elucidation of unknown impurities, High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is indispensable.[12][13] HRMS provides highly accurate mass measurements (sub-ppm), which allows for the determination of the elemental composition of an unknown compound.[5] This is a significant advantage over nominal mass instruments like triple quadrupoles, especially when dealing with novel impurities.[19] Tandem mass spectrometry (MS/MS) capabilities further aid in structural confirmation by providing fragmentation patterns of the parent ion.[11]
Orthogonal Approaches for Self-Validating Protocols
To ensure the trustworthiness and robustness of purity assessment, employing orthogonal analytical techniques is a best practice.[20][21] An orthogonal method utilizes a different separation mechanism or detection principle to confirm the results obtained from the primary method.[22]
| Primary Method | Orthogonal Method | Rationale |
| Reversed-Phase LC-MS | Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | HILIC provides a different selectivity for polar compounds that may not be well-retained in reversed-phase chromatography.[23] |
| LC-UV | LC-MS | While UV detection is quantitative, MS provides mass information for peak identification and can detect impurities that lack a UV chromophore.[22] |
| LC-MS | Quantitative NMR (qNMR) | qNMR offers a universal detection method that is not dependent on ionization efficiency and can provide an absolute measure of purity.[24] |
| LC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents, which may not be amenable to LC-MS.[15][25] |
Experimental Protocol: A Step-by-Step Guide to Purity Assessment of a Synthetic Pyrrolidine Linker
This protocol outlines a typical workflow for the purity assessment of a novel synthetic pyrrolidine linker using UPLC-HRMS.
Sample Preparation
-
Accurately weigh approximately 1 mg of the synthetic pyrrolidine linker.
-
Dissolve in a suitable high-purity solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.[14]
-
Perform serial dilutions to prepare calibration standards and quality control samples at appropriate concentrations.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
UPLC-HRMS Method Development
A systematic approach to method development is crucial for achieving optimal separation and detection.[19]
Caption: A logical flow for LC-MS method development.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point for many small molecules.[19]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be a linear ramp from 5% to 95% B over 5-10 minutes.[19]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes to ensure detection of all potential impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (auto-MS/MS) to obtain fragmentation data for impurity identification.[5]
-
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products that may form under various stress conditions.[18][26][27][28]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state).
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the developed UPLC-HRMS method to assess for degradation and ensure the method can separate the degradants from the main peak.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][6][29][30]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] |
| Linearity | A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.[4] |
| Range | The range over which the method is accurate, precise, and linear. |
| Accuracy | The closeness of the test results to the true value, typically assessed by recovery studies (e.g., 98-102%).[4] |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD), typically ≤ 2%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
The purity of synthetic pyrrolidine linkers is a non-negotiable aspect of developing safe and effective targeted therapeutics. LC-MS, particularly UPLC-HRMS, stands as a powerful and indispensable tool for the comprehensive purity assessment of these critical components. By employing a systematic approach to method development, incorporating forced degradation studies, and validating the method according to regulatory guidelines, researchers and drug development professionals can ensure the quality and integrity of their synthetic linkers. The strategic use of orthogonal methods further strengthens the analytical data, providing a self-validating system that builds confidence in the final drug product.
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A Senior Scientist’s Guide: Comparing Rigid Pyrrolidine-Based Linkers and Flexible PEG Linkers in PROTAC Design
Abstract
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2][] While often viewed as a simple spacer, the linker's chemical composition, length, and rigidity are paramount determinants of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[5][6][7] Historically, flexible polyethylene glycol (PEG) chains have been the workhorse for initial PROTAC development due to their synthetic tractability and solubility-enhancing properties.[][8] However, the field is increasingly pivoting towards more rigid and sophisticated linkers to overcome the limitations of early-generation PROTACs, particularly in achieving desirable drug-like properties.[5][9]
This guide provides an in-depth, data-driven comparison between traditional, flexible PEG-based linkers and the emerging class of rigid, heterocyclic linkers, with a focus on structures incorporating a pyrrolidine scaffold. We will dissect the fundamental properties of each linker type, explain the causal mechanisms behind their performance differences, and provide validated experimental protocols for their synthesis and evaluation. Our analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make rational, effective choices in linker design and optimization.
Chapter 1: The PROTAC Linker - A Strategic Driver of Function
A PROTAC's mechanism of action relies on its ability to induce the formation of a productive ternary complex between the POI and an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system (UPS) for targeted degradation.[1][] The linker is not merely a tether; it is a critical modulator of this process. Its length and geometry dictate the relative orientation of the two proteins within the complex, which is essential for efficient ubiquitin transfer.[10][11][]
Furthermore, the linker is a primary contributor to the overall physicochemical profile of the PROTAC molecule.[6][7] As PROTACs are inherently large molecules, often falling "beyond the Rule of 5" (bRo5), properties like solubility, cell permeability, and metabolic stability are significant challenges.[10][13] Strategic linker design is the most effective tool for optimizing this delicate balance and advancing a PROTAC from a tool compound to a clinical candidate.[13]
Chapter 2: The Workhorse Linker: Polyethylene Glycol (PEG)
PEG linkers are composed of repeating ethylene glycol units and are the most common motifs found in early-stage PROTAC development.[][8][9] Statistically, over half of all reported PROTACs have utilized a PEG-based linker, a testament to its utility and accessibility.[14]
Core Advantages:
-
Enhanced Solubility: The ether oxygens in the PEG chain are hydrogen bond acceptors, which significantly improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[1][14][15][16] This is a crucial property for biological assays and potential formulation.
-
Synthetic Accessibility: A vast array of bifunctional PEG linkers of varying lengths are commercially available, enabling the rapid and facile assembly of PROTAC libraries for screening.[][15][16]
-
Tunable Length & Flexibility: The length of the linker can be precisely controlled by the number of glycol units, allowing for systematic optimization of the distance between the two ligands.[15][16] Its high flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[10]
Key Disadvantages:
-
Metabolic Liability: PEG chains can be susceptible to oxidative metabolism (O-dealkylation), potentially leading to poor in vivo stability and a shorter half-life.[1][]
-
High Flexibility & Entropic Penalty: While flexibility can be an advantage, it also results in a high number of rotatable bonds (nRotB). This conformational freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[10]
-
Permeability Challenges: The inherent polarity that aids solubility can sometimes hinder passive diffusion across the nonpolar cell membrane, although this is complex and context-dependent.[18][19]
Chapter 3: The Rise of Rigidity: Pyrrolidine-Based and Heterocyclic Linkers
To address the pharmacokinetic (PK) challenges associated with flexible linkers, researchers are increasingly incorporating rigid structural elements, such as cycloalkanes and heterocycles, into the linker backbone.[7][] Boc-pyrrolidine-oxyacetic acid serves as an exemplary building block for this class of linkers, providing a constrained, non-planar scaffold. This strategy is exemplified by the clinical candidates ARV-110 and ARV-471, which utilize rigid piperidine and piperazine moieties in their linkers to achieve improved drug-like properties.[13][]
Core Advantages:
-
Improved Metabolic Stability: Rigid, saturated ring systems are generally less prone to oxidative metabolism compared to linear ether chains, which can significantly enhance the in vivo half-life of the PROTAC.[][] Replacing a flexible PEG linker with a rigid structure has been shown to dramatically improve metabolic stability.[]
-
Enhanced Permeability: By replacing polar ether oxygens with lipophilic methylene groups and reducing the molecule's ability to form hydrogen bonds, rigid linkers can decrease the topological polar surface area (TPSA).[] This often leads to improved passive membrane permeability, a critical factor for oral bioavailability.[]
-
Conformational Pre-organization: A rigid linker can lock the PROTAC into a more defined three-dimensional shape.[10][] If this conformation is favorable for ternary complex formation, it reduces the entropic penalty of binding and can lead to more stable and potent degradation.[10]
Key Disadvantages:
-
Synthetic Complexity: The synthesis of functionalized heterocyclic linkers is often more complex and less modular than simply coupling commercially available PEG chains.[10]
-
Risk of Geometric Mismatch: The lack of flexibility means that if the linker's inherent geometry is not optimal for a given POI-E3 ligase pair, it may be impossible to form a productive ternary complex, leading to a complete loss of activity.[10]
Chapter 4: Head-to-Head Comparison: Performance Metrics
The choice of linker profoundly impacts a PROTAC's journey from chemical synthesis to cellular activity. The following tables summarize comparative data, drawing from literature examples where linker composition was a key variable.
Table 1: Physicochemical & Pharmacokinetic Properties
| Property | PEG-Based Linker | Pyrrolidine/Rigid Linker | Causality & Rationale |
| Aqueous Solubility | Generally Higher[1][23] | Generally Lower[6][] | The ether oxygens in PEG linkers act as H-bond acceptors, increasing hydrophilicity. Rigid alkyl/heterocyclic linkers are more lipophilic.[6][14] |
| Cell Permeability (PAMPA) | Variable; can be high if folding shields polarity[19][23] | Often Superior[] | At matched lipophilicity, alkyl-based and rigid linkers often outperform PEG analogues by reducing TPSA and H-bond donors/acceptors, facilitating better passive diffusion.[] |
| Metabolic Stability (t½) | Lower (Susceptible to oxidation)[1][] | Higher (More resistant to metabolism)[][] | Linear ethers are common sites for CYP-mediated O-dealkylation. Saturated cyclic structures are more metabolically robust.[][] |
| Oral Bioavailability | Challenging | Potentially Improved | Improved permeability and metabolic stability are key drivers for overcoming the challenges of oral absorption for bRo5 molecules.[13] |
Table 2: Cellular Efficacy & Performance
| Parameter | PEG-Based Linker | Pyrrolidine/Rigid Linker | Causality & Rationale |
| Target Degradation (DC₅₀) | Potent | Potent | Potency is highly dependent on achieving the optimal length and geometry for the specific POI-E3 pair. Both linker types can yield highly potent degraders if optimized correctly.[24] |
| Max Degradation (Dₘₐₓ) | High | High | Dₘₐₓ is primarily a function of forming a productive ternary complex and the intrinsic efficiency of the UPS, assuming sufficient compound exposure. |
| Synthetic Accessibility | High (Modular, commercial sources)[] | Moderate to Low (Multi-step synthesis)[10] | PEG linkers are readily available building blocks. Custom heterocyclic linkers require dedicated synthetic routes. |
| Optimization Path | Excellent for initial length screening. | Ideal for late-stage lead optimization to improve DMPK properties.[] | The ease of PEG synthesis allows for rapid screening of linker lengths. Once an optimal length is found, rigidification is a key strategy to enhance drug-like properties.[] |
Chapter 5: Experimental Protocols & Methodologies
A self-validating research plan requires robust and reproducible experimental methods. Below are standardized protocols for the synthesis and evaluation of PROTACs with different linker classes.
Protocol 1: General Synthesis of a PEG-linked PROTAC via Amide Coupling
-
Objective: To couple a warhead containing a carboxylic acid and an E3 ligand containing a free amine using a bifunctional amino-PEG-acid linker.
-
Step 1: Activate Warhead: Dissolve the warhead (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir at room temperature for 15 minutes.
-
Step 2: First Coupling: Add the amino-PEG-acid linker (1.0 eq) to the activated warhead solution. Stir at room temperature for 4-12 hours, monitoring by LC-MS until starting material is consumed.
-
Step 3: Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the resulting warhead-PEG-acid intermediate by flash chromatography.
-
Step 4: Second Coupling: Repeat the activation process (Step 1) with the purified warhead-PEG-acid intermediate (1.0 eq).
-
Step 5: Final PROTAC Formation: Add the E3 ligase containing a free amine (1.0 eq) to the activated intermediate. Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Step 6: Final Purification: Perform an aqueous workup and purify the final PROTAC product using reverse-phase preparative HPLC to yield the pure compound. Confirm identity and purity by LC-MS and ¹H NMR.
Protocol 2: Assessing Cell Permeability using PAMPA
-
Objective: To measure the passive diffusion of a PROTAC across an artificial lipid membrane.
-
Materials: 96-well PAMPA plate system (e.g., Corning Gentest), phosphatidylcholine in dodecane, Phosphate Buffered Saline (PBS), DMSO, test PROTACs.
-
Step 1: Prepare Donor Plate: Dissolve PROTACs in DMSO to create 10 mM stock solutions. Dilute stocks into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration <1%).
-
Step 2: Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Step 3: Coat Membrane: Add the lipid solution to the filter membrane of the donor plate and allow it to impregnate for 5 minutes.
-
Step 4: Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Step 5: Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.
-
Step 6: Quantify: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe) using established formulas, comparing against high and low permeability controls.
Conclusion & Future Outlook
The choice between a flexible PEG linker and a rigid heterocyclic linker is not a matter of one being definitively superior, but rather a strategic decision based on the stage of drug development and the specific objectives at hand.
-
PEG-based linkers remain the undisputed tool of choice for initial library synthesis and proof-of-concept studies. Their synthetic simplicity and solubility benefits allow for rapid exploration of the structure-activity relationship related to linker length.
-
Rigid linkers, including those derived from pyrrolidine scaffolds, represent a critical evolution for lead optimization. By improving metabolic stability and cell permeability, they directly address the core DMPK challenges that have historically plagued the PROTAC field. The success of clinical candidates like ARV-110 validates this approach.[13][]
The future of linker design lies in further innovation, moving beyond simple spacers to incorporate "smart" functionalities like photoswitchable elements or cleavable motifs for targeted delivery.[10] However, the fundamental principles learned from comparing flexible and rigid linkers will continue to guide the rational design of the next generation of protein degraders, bridging the gap between potent molecules and effective medicines.
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The Pivotal Role of the Linker: A Comparative Guide to the Biological Activity of PROTACs with Pyrrolidine-Based and Other Constrained Linkers
Introduction: The PROTAC Revolution and the Often-Underestimated Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic degraders, hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins entirely.[2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
While the warhead and anchor dictate the "what" and "how" of protein degradation, the linker is the crucial element that governs the efficiency and overall success of this process. It is far more than a passive spacer; the linker's length, rigidity, and chemical composition profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC efficacy.[3] An ill-suited linker can lead to steric hindrance, unfavorable protein-protein interactions, or poor physicochemical properties, ultimately rendering the PROTAC ineffective.
Historically, PROTAC design has heavily relied on flexible polyethylene glycol (PEG) and alkyl chain linkers due to their synthetic accessibility.[4] However, the field is increasingly recognizing the limitations of this "trial and error" approach and is moving towards more sophisticated, rigid linker designs to enhance biological activity and drug-like properties.[4] Among these, saturated heterocyclic scaffolds such as piperidine, piperazine, and pyrrolidine are gaining prominence for their ability to impart conformational constraint.
This guide provides a comparative analysis of the biological activity of PROTACs containing these constrained linkers, with a particular focus on the emerging role of pyrrolidine-based structures. We will delve into the mechanistic advantages of rigid linkers, present comparative experimental data, and provide detailed protocols for evaluating PROTAC performance.
The Rationale for Rigidity: Moving Beyond Flexible Linkers
Flexible linkers, while easy to synthesize, present several challenges. Their high conformational freedom can lead to an entropic penalty upon binding to the POI and E3 ligase, potentially destabilizing the ternary complex. Furthermore, the hydrophobicity of long alkyl chains can result in poor solubility and unfavorable pharmacokinetic profiles.[1]
Rigid linkers, by pre-organizing the PROTAC into a bioactive conformation, can overcome these limitations. This conformational constraint reduces the entropic cost of ternary complex formation, leading to enhanced stability and, consequently, more efficient ubiquitination and degradation of the target protein. Saturated heterocycles like piperidine, piperazine, and pyrrolidine are particularly attractive for this purpose as they can:
-
Improve Metabolic Stability: The cyclic nature of these linkers can shield the PROTAC from metabolic enzymes, prolonging its half-life in vivo.[1]
-
Enhance Solubility and Permeability: The inclusion of nitrogen atoms, as in piperazine and pyrrolidine, can increase polarity and provide opportunities for hydrogen bonding, thereby improving solubility and cell permeability.[]
-
Optimize Ternary Complex Geometry: The defined three-dimensional structure of rigid linkers can orient the warhead and anchor in an optimal fashion to facilitate productive protein-protein interactions between the POI and the E3 ligase.
The clinical success of Arvinas's ARV-110 and ARV-471, both of which feature a rigid piperidine-piperazine linker, underscores the power of this design strategy.[6][7]
Comparative Analysis of Linker Performance
Androgen Receptor (AR) Degraders: The Rise of Rigid Linkers
The development of PROTACs targeting the Androgen Receptor for the treatment of prostate cancer provides a compelling case study for the advantages of rigid linkers.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Oral Bioavailability (%) | Reference |
| ARV-110 | Rigid | Piperidine-Piperazine | ~1 | >95 | ~30 (mice) | [8][9] |
| ARD-61 | Flexible | PEG-based | 8.0 | >90 | Not Reported | [10] |
| ARD-266 | Flexible | Alkyl-based | 0.2-1 | >95 | Not Reported | [11] |
Table 1: Comparative performance of Androgen Receptor (AR) PROTACs with different linker types. Note that while ARD-266 shows high potency, its oral bioavailability has not been reported, a key advantage of the rigid linker-containing ARV-110.
As illustrated in Table 1, the rigid piperidine-piperazine linker in ARV-110 not only facilitates potent degradation of the AR but also contributes to its favorable oral bioavailability, a critical parameter for clinical success.[8] While some flexible linker-containing PROTACs like ARD-266 exhibit high potency in cellular assays, their pharmacokinetic properties are often less optimal.[11]
BET Bromodomain Degraders: A Diverse Landscape
The development of PROTACs targeting BET bromodains, such as BRD4, has explored a wider variety of linker architectures.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| dBET1 | Flexible | PEG-based | ~4 | >90 | CRBN | [12] |
| MZ1 | Flexible | PEG-based | ~25 | >90 | VHL | [4] |
| dBET6 | Flexible | Alkyl Chain | ~50 | >90 | CRBN | [13] |
| dBET70 | Rigidified | Contains cyclic elements | ~5 | >95 | CRBN | [13] |
| NC-1 | Flexible | PEG-based | 2.2 | 97 | CRBN | [14] |
Table 2: Comparative performance of BET bromodomain PROTACs with different linker types. The data illustrates the high potency achievable with both flexible and more rigidified linkers, though physicochemical properties often differ.
The data for BET degraders showcases that high potency can be achieved with various linker types. However, the move towards more rigidified structures like in dBET70 often aims to improve upon the drug-like properties of the initial flexible-linker PROTACs.[13]
The Promise of Pyrrolidine-Based Linkers
While extensive comparative data for pyrrolidine-containing PROTACs is still emerging, the pyrrolidine scaffold itself is a well-established and valuable motif in medicinal chemistry. Its inclusion in a PROTAC linker offers several potential advantages:
-
Stereochemical Control: The chiral centers in a pyrrolidine ring allow for fine-tuning of the linker's three-dimensional structure, which can be crucial for optimizing ternary complex formation.
-
Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, potentially improving solubility and cell permeability.
-
Synthetic Versatility: A wide range of functionalized pyrrolidine building blocks are commercially available, facilitating the synthesis of diverse PROTAC libraries.
A commercially available E3 ligase ligand-linker conjugate, "Thalidomide-piperazine-pyrrolidine dihydrochloride," highlights the recognized potential of incorporating a pyrrolidine moiety into a rigid linker design for PROTAC synthesis.[3]
Experimental Protocols for Evaluating PROTAC Activity
The following are detailed, step-by-step methodologies for key experiments to characterize and compare the biological activity of PROTACs with different linkers.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This assay is the gold standard for quantifying the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
Ternary Complex Formation Assays
These assays confirm that the PROTAC is functioning by bringing the POI and the E3 ligase together.
Methodology (Proximity-Based Assay, e.g., AlphaLISA):
-
Reagent Preparation: Prepare recombinant purified POI, E3 ligase, and biotinylated PROTAC. Prepare AlphaLISA acceptor beads conjugated to an antibody against the POI and streptavidin-coated donor beads.
-
Assay Plate Setup: In a 384-well plate, add the POI, E3 ligase, and varying concentrations of the biotinylated PROTAC.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add the acceptor and donor beads to the wells.
-
Signal Detection: Incubate the plate in the dark at room temperature for 1 hour and then read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cell Viability Assays
These assays assess the functional consequence of target protein degradation.
Methodology (e.g., CellTiter-Glo):
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTACs for a desired period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to the vehicle control and plot cell viability against the PROTAC concentration to determine the IC50 value.
Visualizing the PROTAC Workflow and Logic
Caption: A streamlined workflow for the design and evaluation of PROTACs.
Caption: Comparison of key features of flexible versus rigid PROTAC linkers.
Conclusion and Future Directions
The linker is a critical determinant of a PROTAC's biological activity and overall success as a therapeutic agent. While flexible linkers have been instrumental in the early development of PROTACs, the field is increasingly embracing rigid and constrained linkers to overcome the limitations of their more flexible counterparts. Saturated heterocycles, including piperidine, piperazine, and the promising pyrrolidine scaffold, offer a powerful means to improve metabolic stability, enhance solubility, and optimize the geometry of the ternary complex.
The data presented in this guide, drawn from studies on clinically relevant targets, highlights the tangible benefits of rigid linker design, particularly in achieving favorable pharmacokinetic properties. As our understanding of the complex interplay between the linker and the ternary complex deepens, we can expect to see the development of even more sophisticated and effective PROTACs. The continued exploration of novel linker chemistries, including the systematic investigation of pyrrolidine-based structures, will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.
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Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link].
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In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. Molecules. Available at: [Link].
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link].
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Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment. Nature Communications. Available at: [Link].
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Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Acta Pharmaceutica Sinica B. Available at: [Link].
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First-in-human phase I study of ARV-110, an androgen receptor (AR) PROTAC degrader in patients (pts) with metastatic castrate-resistant prostate cancer (mCRPC) following enzalutamide (ENZ) and/or abiraterone (ABI). Journal of Clinical Oncology. Available at: [Link].
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Phase 1/2 study of ARV-110, an androgen receptor (AR) PROTAC degrader, in metastatic castration-resistant prostate cancer (mCRPC). Journal of Clinical Oncology. Available at: [Link].
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Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].
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A Comparative Guide to Ether vs. Alkyl Chain Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules catalytically induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC's architecture consists of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][3][4][5]
While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing everything from cell permeability and solubility to the stability of the crucial ternary complex.[1][3][4][5][6][7] Among the most common linker motifs are polyethylene glycol (PEG)-type ether chains and simple alkyl chains, each imparting distinct physicochemical properties to the final molecule.[1][8]
This guide provides an in-depth comparison of ether and alkyl chain linkers, offering field-proven insights and experimental frameworks to aid researchers in the rational design and optimization of next-generation protein degraders.
Section 1: Physicochemical Properties & Cell Permeability
A primary hurdle in PROTAC development is achieving sufficient cell permeability to engage intracellular targets. Due to their high molecular weight and number of rotatable bonds, PROTACs often reside in a chemical space "beyond the Rule of 5," making passive diffusion across the cell membrane challenging.[9][10] The linker's chemical nature is instrumental in navigating this challenge.[11]
Ether Linkers (PEG-type): Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units. The ether oxygens act as hydrogen bond acceptors, which can significantly increase the hydrophilicity and aqueous solubility of the PROTAC molecule.[8][] This is a critical advantage, as poor solubility can terminate a drug candidate's development.[3] However, the increased polarity and hydrogen bonding capacity can be a double-edged sword, potentially hindering passive diffusion across the lipophilic cell membrane.[]
Alkyl Linkers: Alkyl chains are simple, nonpolar hydrocarbon chains. Their hydrophobicity can improve passive membrane permeability by reducing the energetic penalty of desolvation required to enter the lipid bilayer.[][13] Recent studies have shown that replacing ether oxygens with methylene groups reduces the topological polar surface area (TPSA), which can correlate with improved permeability.[] The trade-off is a potential decrease in aqueous solubility, which may necessitate careful formulation strategies.[]
The "Chameleon Effect": A Unifying Principle Emerging research suggests that the most permeable PROTACs act as "molecular chameleons."[14][15] These molecules can adopt folded, compact conformations in nonpolar environments (like the cell membrane) to shield their polar surface area, while maintaining more extended conformations in aqueous environments to ensure solubility.[14][15] The flexibility of both ether and alkyl linkers is essential for this conformational adaptability.[9][16] Studies have shown that the ability to form intramolecular hydrogen bonds and other non-covalent interactions is key to stabilizing these folded states and enhancing permeability.[9][14][17]
| Property | Ether (PEG-type) Linker | Alkyl Chain Linker | Rationale & Field Insights |
| Solubility | Generally Higher | Generally Lower | Ether oxygens are H-bond acceptors, improving interaction with water.[8] Alkyl chains are hydrophobic.[] |
| Permeability | Potentially Lower | Potentially Higher | Hydrophobicity of alkyl chains can favor passive diffusion.[][13] High polarity of PEG can be a barrier. |
| Polar Surface Area (TPSA) | Higher | Lower | Ether oxygens contribute to TPSA; their removal in alkyl chains reduces it.[] |
| Flexibility | High | High | Both linker types have a high number of rotatable bonds, allowing for conformational adaptability.[13] |
| Metabolic Stability | Potential for Oxidation | Generally More Stable | PEG chains can undergo oxidative metabolism; alkyl chains are more metabolically inert.[3][] |
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability. It serves as a robust initial screen to evaluate how linker modifications impact a PROTAC's ability to cross a lipid bilayer.[15][18]
Causality: This assay isolates passive diffusion by removing the complexities of active transport and efflux pumps present in cell-based assays like Caco-2.[18] This allows for a direct, unbiased comparison of the physicochemical potential of different linkers to permeate membranes.
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% w/v lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer, sometimes containing a surfactant to improve the solubility of poorly soluble compounds.
-
Compound Preparation: Prepare stock solutions of the PROTACs with ether and alkyl linkers in a suitable solvent (e.g., DMSO). Dilute the stocks into the buffer for the donor plate to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is low (<1%).
-
Assay Incubation: Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the membrane separates the donor and acceptor wells. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) without shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the wells.
-
Self-Validation: Include high-permeability (e.g., propranolol) and low-permeability (e.g., Lucifer yellow) control compounds in each plate. The results for these controls must fall within established limits to validate the assay run.
Section 2: Ternary Complex Formation & Degradation Efficacy
The ultimate function of a PROTAC is to form a productive ternary complex (POI-PROTAC-E3 Ligase), which positions the POI for ubiquitination.[6][19][20] The linker is a critical mediator of this interaction, influencing the stability and geometry of the complex.[6][21]
Mechanism: A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity.[21] This means the affinity of the two proteins for each other within the complex is greater than their intrinsic, un-liganded affinity. This cooperativity is key to forming a stable complex, especially when one of the PROTAC's ligands has a weak binding affinity.[1]
-
Ether Linkers: Their flexibility can be advantageous, allowing the PROTAC to act as a "molecular spring" that accommodates a wide range of protein surfaces to find an energetically favorable conformation.[7] The ether oxygens can also form crucial hydrogen bonds that stabilize the complex.[7][22]
-
Alkyl Linkers: While also flexible, their defined hydrophobic character can drive complex formation through favorable van der Waals interactions.[1] However, a purely alkyl linker may lack the specific hydrogen bonding interactions that can lock the complex into a productive orientation.[7]
The "Hook Effect": A common phenomenon in PROTAC studies is the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[2][21][23] This occurs because the high concentration favors the formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[2][21] Linker design plays a role; linkers that promote high cooperativity can mitigate the hook effect by stabilizing the ternary complex even at higher concentrations.[21][23]
This data, adapted from literature, demonstrates the impact of a mixed alkyl/ether linker length on degradation efficacy.[1]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12 | Submicromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Insight: This highlights that an optimal linker length exists, which is a function of both the linker composition and the specific protein targets. Both overly short and excessively long linkers are detrimental to efficacy.[1][7]
The Western blot is the gold-standard assay for visually confirming and semi-quantifying the degradation of a target protein.[8][24] It provides definitive evidence of a reduction in protein levels.
Causality: This method directly measures the downstream biological outcome of PROTAC action—the disappearance of the target protein. By including a loading control, it ensures that any observed decrease in the target is due to specific degradation and not experimental artifacts like unequal protein loading.
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293T, HeLa) and allow them to adhere. Treat the cells with a range of concentrations of the ether- and alkyl-linked PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal protein loading.
-
SDS-PAGE: Normalize the protein concentrations for all samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein. Simultaneously, incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose expression is not expected to change with treatment.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an HRP substrate (e.g., ECL) and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[25][26]
Visualizing the Process: Workflows and Mechanisms
To better understand the relationships between linker choice and experimental outcomes, we can visualize the key processes.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for the comparative evaluation of different PROTAC linkers.
Conclusion and Future Outlook
The choice between an ether and an alkyl linker is not a simple one; it is a multi-parameter optimization problem that is highly dependent on the specific POI and E3 ligase pair.[8]
-
Ether (PEG-type) linkers are often excellent starting points due to their synthetic tractability and their ability to confer solubility.[1][22] Their flexibility and hydrogen bonding capacity can be highly beneficial for ternary complex stabilization.[7]
-
Alkyl linkers are a powerful tool for optimizing cell permeability and metabolic stability, particularly in later-stage lead optimization.[] Their inherent hydrophobicity can be leveraged to reduce TPSA and improve passive diffusion.
The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided methods.[1][3][4][5] Advances in computational modeling and structural biology will be essential to better predict the dynamic behavior of PROTACs and the intricate protein-protein interactions within the ternary complex.[1][3][4][5][27] Ultimately, the most successful PROTACs of the future will likely incorporate linkers that are neither purely "ether" nor "alkyl," but are sophisticated chemical entities designed to precisely balance solubility, permeability, and the conformational requirements for potent and selective protein degradation.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. Available at: [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available at: [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). ACS Publications. Available at: [Link]
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Linker-dependent folding rationalizes PROTAC cell permeability. (2023). ChemRxiv. Available at: [Link]
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Key methods to assemble PROTAC libraries using alkyl and ether linkers. (2020). ResearchGate. Available at: [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). ACS Publications. Available at: [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). PMC - PubMed Central. Available at: [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. Available at: [Link]
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Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2025). PMC - NIH. Available at: [Link]
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A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (2021). Springer Nature Experiments. Available at: [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Available at: [Link]
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The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022). Chemical Society Reviews. Available at: [Link]
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). PubMed Central. Available at: [Link]
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Novel approaches for the rational design of PROTAC linkers. (2020). PMC - NIH. Available at: [Link]
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Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Available at: [Link]
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From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers. Available at: [Link]
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Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PMC - NIH. Available at: [Link]
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Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). SpringerLink. Available at: [Link]
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Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. (2024). bioRxiv. Available at: [Link]
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A Comparative Guide to X-ray Crystallography of Protein-PROTAC Ternary Complexes Featuring Pyrrolidine-Based E3 Ligase Binders
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A Senior Application Scientist's Perspective on Navigating the Structural Biology of Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A deep understanding of the ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—is paramount for the rational design of effective degraders. X-ray crystallography stands as a cornerstone technique, providing atomic-level insights into these transient yet critical interactions. This guide offers a comprehensive comparison of crystallographic strategies for studying protein-PROTAC complexes, with a particular focus on those incorporating pyrrolidine-containing ligands for popular E3 ligases like von Hippel-Lindau (VHL).
The Significance of Pyrrolidine-Containing PROTACs and Their Structural Elucidation
Pyrrolidine scaffolds, particularly hydroxyproline derivatives, are privileged motifs in the design of VHL-recruiting PROTACs.[1][2] These ligands mimic the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), facilitating high-affinity binding.[3] The stereochemistry of the pyrrolidine ring and its substituents significantly influences binding affinity and the overall conformation of the PROTAC, which in turn dictates the geometry of the ternary complex.[1]
X-ray crystal structures of these ternary complexes are invaluable for several reasons:
-
Mechanism of Action: They provide a static snapshot of the induced proximity, revealing the specific protein-protein and protein-ligand interactions that drive complex formation.[4][5][6]
-
Rational Design: Structural information guides the optimization of PROTACs by enabling structure-based design of linkers and modifications to the warhead or E3 ligase ligand to enhance cooperativity and degradation efficiency.[7][8]
-
Selectivity: Crystal structures can elucidate the basis of selective degradation of one protein over another, even among highly homologous proteins.[7][9]
However, obtaining high-quality crystals of these ternary complexes is a significant bottleneck due to their inherent flexibility and dynamic nature.[4][5]
The Crystallization Challenge: A Multi-faceted Problem
The crystallization of protein-PROTAC ternary complexes is notoriously challenging.[4][5] Several factors contribute to this difficulty:
-
Inherent Flexibility: PROTACs, by design, possess a flexible linker connecting two distinct ligands, leading to a multitude of possible conformations in solution.[10]
-
Transient Nature: The ternary complex is a transient species designed to facilitate ubiquitination, not to be a stable, long-lived entity.
-
Heterogeneity: The sample may contain a mixture of binary (protein-PROTAC) and ternary complexes, as well as unbound components, which can hinder the formation of a well-ordered crystal lattice.[4][5]
-
Poor Physicochemical Properties: Many PROTACs have high molecular weights and poor aqueous solubility, further complicating crystallization efforts.[10]
Strategic Approaches to Crystallizing Protein-Pyrrolidine PROTAC Ternary Complexes
Success in crystallizing these challenging complexes often relies on a systematic and multi-pronged approach. The following sections compare key experimental strategies.
Construct Design and Protein Preparation: The Foundation of Success
The quality and stability of the protein components are paramount. For VHL-based PROTACs, it is common to use a truncated VHL construct in complex with Elongin B and Elongin C (VCB) to enhance stability and solubility.[11] Similarly, for the target protein, using a specific domain, such as the bromodomain of BRD4, can be more amenable to crystallization than the full-length protein.[7][12]
Key Considerations:
-
Purity and Homogeneity: Protein preparations must be of the highest purity (>95%) and monodispersed to minimize heterogeneity that can inhibit crystallization.[13]
-
Surface Entropy Reduction: Mutating flexible surface residues (e.g., lysines, glutamates) to smaller, less flexible amino acids like alanine can sometimes promote the formation of crystal contacts.[13]
Ternary Complex Formation and Purification: Isolating the Species of Interest
Pre-forming the ternary complex before setting up crystallization trials is a critical step. This is typically achieved by incubating the three components (POI, PROTAC, and E3 ligase complex) together.
Workflow for Ternary Complex Formation:
Caption: Workflow for ternary complex formation and purification.
A crucial step that can significantly improve the chances of crystallization is to purify the ternary complex away from binary complexes and unbound components using size-exclusion chromatography (SEC).[4] This ensures that the crystallization drop contains a homogenous population of the desired species.
Crystallization Screening and Optimization: A Numbers Game
Given the challenges, a broad and systematic screening of crystallization conditions is essential. High-throughput robotic screening using commercially available sparse-matrix screens is a standard starting point.
Table 1: Comparison of Crystallization Techniques for Protein-PROTAC Complexes
| Technique | Description | Advantages | Disadvantages |
| Co-crystallization | The purified ternary complex is directly used for crystallization trials.[14][15] | Can yield high-quality crystals if the complex is stable and homogeneous. | Highly dependent on the stability and homogeneity of the complex. |
| Crystal Soaking | A pre-existing crystal of the target protein or the E3 ligase is soaked in a solution containing the PROTAC and the other protein partner.[14][15] | Useful when apo-crystals are readily available and can circumvent the need to purify the ternary complex. | Often leads to crystal cracking or dissolution due to conformational changes upon binding. Ligand may not diffuse into the crystal lattice. |
| Microseeding | Using crushed crystals from a previous, often poor-quality, crystallization hit to seed new crystallization drops.[15] | Can significantly improve crystal quality and reproducibility. | Requires an initial crystallization hit, which may be difficult to obtain. |
Experimental Protocol: Co-crystallization of a BRD4-PROTAC-VHL Ternary Complex
This protocol provides a generalized starting point for the co-crystallization of a ternary complex involving the second bromodomain of BRD4 (BRD4-BD2), a pyrrolidine-based PROTAC, and the VCB complex.
-
Protein Preparation: Express and purify human BRD4-BD2 and the VCB complex to >95% purity.
-
Ternary Complex Formation:
-
Mix BRD4-BD2, the PROTAC, and VCB in a 1:1.2:1.1 molar ratio.
-
Incubate on ice for 1-2 hours to allow for complex formation.
-
-
Complex Purification:
-
Load the mixture onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect fractions corresponding to the ternary complex peak.
-
-
Crystallization:
-
Concentrate the purified ternary complex to 5-10 mg/mL.
-
Set up sitting or hanging drop vapor diffusion trials at 20°C and 4°C, mixing the complex with a variety of commercial crystallization screens.
-
-
Optimization:
-
If initial hits are obtained, optimize conditions by varying the precipitant concentration, pH, and additives. Consider microseeding if initial crystals are of poor quality.
-
Comparative Analysis with Other Structural Biology Techniques
While X-ray crystallography provides unparalleled atomic detail, other techniques can offer complementary information, especially when crystallization proves intractable.
Table 2: Comparison of Structural Biology Techniques for PROTAC-Protein Complexes
| Technique | Resolution | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Atomic (<3 Å) | High concentration, pure, crystallizable sample | High resolution provides detailed interaction maps.[16][17] | Crystallization is a major bottleneck.[13][18] Provides a static picture. |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic (3-5 Å) | Lower concentration, no crystals needed | Can handle larger, more flexible complexes.[19] Provides information on conformational heterogeneity. | Resolution may not be sufficient to visualize detailed ligand interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic | High concentration, soluble, isotopically labeled sample | Provides information on dynamics and solution-state interactions.[16] | Limited to smaller proteins and complexes (<50 kDa). |
| Small-Angle X-ray Scattering (SAXS) | Low | Moderate concentration, soluble | Provides information on the overall shape and size of the complex in solution. | Does not provide atomic-level detail. |
Logical Relationship of Structural Techniques:
Caption: Interplay between different structural biology techniques.
Case Study: The First Ternary Crystal Structure of a PROTAC (MZ1)
A landmark achievement in the field was the determination of the crystal structure of the BRD4 degrader MZ1 in a ternary complex with the second bromodomain of BRD4 (BRD4BD2) and VHL.[7][9][12] This structure (PDB: 5T35) revealed several key features:
-
Cooperative Interactions: The PROTAC induced novel protein-protein interactions between BRD4 and VHL, leading to a highly cooperative and stable ternary complex.[7][9]
-
PROTAC Conformation: The flexible linker of MZ1 adopted a specific, folded conformation to enable the formation of these new contacts.[7]
-
Structure-Guided Design: This structure provided a blueprint for designing new PROTACs with improved selectivity and degradation efficiency.[8][9]
Table 3: Selected Crystal Structures of Pyrrolidine-PROTAC Ternary Complexes
| PDB ID | Target Protein | E3 Ligase | PROTAC | Resolution (Å) | Key Finding |
| 5T35 | BRD4 (BD2) | VHL | MZ1 | 2.70 | First PROTAC ternary complex structure, revealed cooperative interactions.[7] |
| 6BN9 | BRD4 (BD1) | CRBN | dBET70 | 4.38 | Demonstrated plasticity in PROTAC-induced interfaces.[20][21] |
| 8BDS | BRD4 (BD1) | VHL | PROTAC 48 | 2.10 | Elucidated structural details of VHL/BRD4-BD1 interactions.[22] |
| 8BDT | BRD4 (BD2) | VHL | PROTAC 49 | 1.85 | High-resolution structure guiding linker optimization.[22] |
Conclusion and Future Outlook
X-ray crystallography remains the gold standard for elucidating the atomic details of protein-PROTAC ternary complexes. For those containing pyrrolidine-based VHL ligands, these structures have been instrumental in transforming PROTAC design from a trial-and-error process to a more rational, structure-guided endeavor. While the path to obtaining high-quality crystals is fraught with challenges, a systematic approach encompassing careful construct design, rigorous purification of the ternary complex, and extensive crystallization screening can lead to success. The integration of crystallography with other biophysical and structural techniques like Cryo-EM and NMR will continue to provide a more complete picture of the dynamic process of targeted protein degradation, paving the way for the development of next-generation therapeutics.
References
- Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology.
- Crystallization of VHL-based PROTAC-induced ternary complexes - Discovery - the University of Dundee Research Portal. University of Dundee.
- Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Journal of the American Chemical Society.
- First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory - University of Dundee. University of Dundee.
- Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC.
- Crystallization of VHL-based PROTAC-induced ternary complexes | Request PDF.
- Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer.
- Ternary complex crystal structures between BRD4‐BD1/BD2, VCB and... - ResearchGate.
- 6BN9: Crystal structure of DDB1-CRBN-BRD4(BD1) complex bound to dBET70 PROTAC - RCSB PDB. RCSB PDB.
- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central.
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- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
- (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - ResearchGate.
- Structural basis of PROTAC cooperative recognition for selective protein degradation - Discovery - the University of Dundee Research Portal. University of Dundee.
- Protein X-ray Crystallography and Drug Discovery - MDPI. MDPI.
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- Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - NIH.
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH.
- Common Problems in Protein X-ray Crystallography and How to Solve Them. Ossianix.
- Crystallization of protein–ligand complexes - PMC - NIH.
- Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking - ScienceOpen. ScienceOpen.
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A Senior Application Scientist's Guide to In-Vitro Assays for Evaluating Novel PROTAC Degradation Efficiency
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to inducing the outright degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate a protein of interest (POI).[3][4] This unique mechanism of action (MoA) necessitates a robust and multi-faceted validation strategy to confirm on-target degradation, assess potency and kinetics, and ensure the desired biological outcome.
This guide provides an in-depth comparison of the key in-vitro assays used to evaluate the degradation efficiency of novel PROTACs. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to equip researchers with the knowledge to design a self-validating and comprehensive screening cascade.
The PROTAC Mechanism: A Foundation for Assay Selection
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][5] Its function is to act as a molecular bridge, bringing the POI and the E3 ligase into proximity to form a ternary complex.[4][6] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the POI. Once poly-ubiquitinated, the POI is recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[4][7]
Sources
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A Senior Application Scientist's Guide to Assessing the Resistance to Reduction of Sterically Hindered Pyrrolidine Nitroxides
For researchers in drug development and molecular imaging, the stability of a probe is paramount. Pyrrolidine nitroxides, with their unique paramagnetic properties, hold immense promise as spin labels and magnetic resonance imaging (MRI) contrast agents.[1][2] However, their practical application is often thwarted by a critical vulnerability: rapid reduction to their diamagnetic hydroxylamine counterparts within the biologically reductive intracellular environment.[3][4][5] This process effectively "switches off" their paramagnetic signal, limiting their useful lifetime.
A leading strategy to counteract this is the rational design of sterically hindered nitroxides. By flanking the reactive nitroxide moiety (N-O•) with bulky chemical groups, we can create a physical shield that impedes the approach of reducing agents like ascorbate and glutathione.[3][4][6] This guide provides a comprehensive framework for quantitatively assessing the efficacy of this steric shielding, enabling researchers to select or design nitroxide scaffolds with the optimal stability for their specific application. We will delve into the causality behind experimental choices and present self-validating protocols that form the bedrock of trustworthy and reproducible assessment.
The Principle of Steric Protection
The rate of reduction of a nitroxide is profoundly influenced by its chemical structure. It is well-established that five-membered pyrrolidine rings are inherently more resistant to reduction than their six-membered piperidine analogues.[3][4][5][7] The true breakthrough in stability, however, comes from modifying the substituents adjacent to the nitroxide group. The progression from standard gem-dimethyl groups (found in common PROXYL derivatives) to more sterically demanding structures like spirocyclohexyl or, most effectively, gem-diethyl groups, can slow the rate of reduction by orders of magnitude.[3][8][9] This increased kinetic stability is a direct result of the bulky alkyl groups sterically hindering the pathway for electron transfer from reducing agents.[4]
Caption: Conceptual diagram of steric shielding.
Experimental Assessment Frameworks
A robust assessment of reduction resistance requires a multi-pronged approach. We will detail two complementary, gold-standard methodologies: a kinetic assay using Electron Paramagnetic Resonance (EPR) spectroscopy and a thermodynamic assessment via Cyclic Voltammetry (CV).
Method 1: Kinetic Stability via Ascorbate Reduction Assay
Expertise & Experience: This assay provides a direct measure of how quickly a nitroxide is reduced in the presence of a biologically relevant reducing agent. We use ascorbate (Vitamin C) as it is a primary driver of nitroxide reduction in many biological systems.[3][5][7] EPR spectroscopy is the technique of choice because it exclusively detects paramagnetic species; as the nitroxide radical is reduced to its EPR-silent hydroxylamine form, the signal decay can be monitored in real-time to extract kinetic data.[10][11][12] We establish pseudo-first-order conditions by using a significant excess of ascorbate, ensuring the reaction rate is dependent only on the concentration of the nitroxide.[4]
Caption: Workflow for the Ascorbate Reduction Assay using EPR.
-
Reagent Preparation:
-
Phosphate-Buffered Saline (PBS): Prepare a 0.1 M PBS solution at pH 7.4. Ensure it is deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes to prevent side reactions.
-
Nitroxide Stock Solutions: Prepare 1 mM stock solutions of each test nitroxide in the deoxygenated PBS.
-
Ascorbic Acid Solution: Prepare a fresh 20 mM solution of sodium ascorbate in deoxygenated PBS immediately before use, as ascorbate solutions are prone to oxidation.
-
-
EPR Instrumentation and Setup:
-
Spectrometer: An X-band EPR spectrometer is standard.
-
Temperature Control: Set the sample cavity temperature to 37°C to mimic physiological conditions.
-
Typical Parameters:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10 mW (non-saturating)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Time Constant: 164 ms
-
Sweep Time: 60 s
-
-
-
Procedure:
-
In an Eppendorf tube, mix the nitroxide stock solution and PBS to achieve a final concentration of 100 µM in a volume of 90 µL.
-
Transfer this solution to a glass capillary EPR tube.
-
Record an initial EPR spectrum (t=0).
-
To initiate the reaction, add 10 µL of the 20 mM ascorbate solution to the EPR tube (final ascorbate concentration: 2 mM). Mix quickly but gently.
-
Immediately place the sample in the spectrometer and begin recording spectra at fixed time intervals (e.g., every 2 minutes) for a duration determined by the nitroxide's stability (from 30 minutes for unstable compounds to several hours for highly stable ones). The decay of the low-field or center-field peak height is monitored.[4]
-
-
Data Analysis:
-
Extract the peak height or double integral of the EPR signal at each time point.
-
Calculate the natural logarithm of the signal intensity (ln[I]).
-
Plot ln[I] versus time (in seconds). The data should yield a straight line, the slope of which is the negative pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) using the formula: k = k' / [Ascorbate] . The units will be M⁻¹s⁻¹.
-
Method 2: Thermodynamic Stability via Cyclic Voltammetry
Expertise & Experience: Cyclic Voltammetry (CV) offers a powerful electrochemical perspective on stability. It measures the potential at which a molecule is reduced. A more negative reduction potential indicates a molecule that is thermodynamically more difficult to reduce.[13][14] While the ascorbate assay measures kinetic stability (the rate of reaction), CV provides insight into the thermodynamic driving force of the reduction. For pyrrolidine nitroxides, the one-electron reduction to the corresponding hydroxylamine is an electrochemically irreversible process, meaning we will observe a cathodic (reduction) peak but no corresponding anodic (oxidation) peak on the reverse scan.[13] The potential at which this reduction peak occurs (the cathodic peak potential, Epc) is our key parameter for comparison.
Caption: Workflow for Cyclic Voltammetry Assessment.
-
Reagents and Materials:
-
Solvent: Anhydrous acetonitrile is a common choice.
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) is used to ensure conductivity of the solution.
-
Nitroxides: Prepare solutions of each test nitroxide at a concentration of approximately 1 mM in the electrolyte solution.
-
-
Instrumentation and Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrochemical Cell:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Inert Atmosphere: The cell must be purged with an inert gas (argon or nitrogen) for at least 15 minutes prior to and during the experiment to remove dissolved oxygen, which is electroactive.
-
-
Procedure:
-
Polish the working electrode with alumina slurry, rinse thoroughly with solvent, and dry.
-
Assemble the three-electrode cell with the nitroxide/electrolyte solution.
-
Begin purging with inert gas.
-
Set the potentiostat parameters. A typical scan rate is 100 mV/s. The potential window should be set to scan from a potential where no reaction occurs (e.g., 0 V) towards negative potentials until the reduction wave is observed (e.g., -1.5 V), and then back to the starting potential.
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
The output is a plot of current versus potential.
-
Identify the peak potential of the irreversible reduction wave on the cathodic scan. This value is the Epc .
-
For more rigorous comparison, all potentials should be referenced against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
-
Comparative Data & Interpretation
To illustrate the utility of these protocols, the following table presents representative data for three classes of pyrrolidine nitroxides.
| Class | Example Structure | Steric Hindrance | Ascorbate Reduction Rate Constant (k) [M⁻¹s⁻¹] | Reduction Potential (Epc) [V vs. Fc/Fc⁺] |
| A | 3-Carboxy-PROXYL (gem-dimethyl) | Low | ~3.0 x 10⁻¹ | ~ -1.10 V |
| B | Spirocyclohexyl Derivative | Medium | ~5.0 x 10⁻² | ~ -1.18 V |
| C | Tetraethyl Derivative | High | ~5.0 x 10⁻³ | ~ -1.25 V |
(Note: Data are representative values based on published literature for illustrative purposes.)[3][4][15]
Authoritative Interpretation:
The data clearly demonstrates a strong structure-activity relationship.
-
Kinetic Stability (EPR Data): As the steric bulk around the nitroxide increases from Class A to Class C, the second-order rate constant (k) for reduction by ascorbate decreases by a factor of 60.[3][8][16] A lower 'k' value signifies a slower reaction and therefore higher resistance to reduction. The tetraethyl derivative (Class C) is exceptionally stable.
-
Thermodynamic Stability (CV Data): The trend in the cathodic peak potential (Epc) corroborates the kinetic findings. The Epc becomes progressively more negative from Class A to Class C. This indicates that more energy is required to reduce the more sterically shielded nitroxides, making them thermodynamically more stable against reduction.
The synergy between these two methods provides a self-validating system. The kinetic assay confirms that the steric bulk slows down the reduction, while the electrochemical data confirms that the shielded nitroxide is fundamentally harder to reduce.
Implications for Researchers and Drug Development
The choice of a nitroxide scaffold has profound consequences for in vivo applications.
-
For MRI Contrast Agents: A high resistance to reduction (low 'k', very negative Epc), as seen in Class C nitroxides, is essential.[17] A longer biological half-life allows the agent more time to accumulate in target tissues, such as tumors, leading to enhanced image contrast and longer imaging windows.[3][17]
-
For Redox-Sensing Probes: In some advanced applications, the goal is not to prevent reduction but to measure it as an indicator of the local redox environment.[2][11] In these cases, a nitroxide from Class A or B with a moderate and well-characterized reduction rate might be preferable.
-
Pharmacokinetic Considerations: It is crucial to recognize that increasing steric bulk often increases lipophilicity.[18] This can impact aqueous solubility, biodistribution, and potential off-target interactions, creating a design trade-off that must be balanced during the drug development process.[15]
Conclusion
Assessing the reduction resistance of sterically hindered pyrrolidine nitroxides is not a single measurement but a comprehensive evaluation of both kinetic and thermodynamic stability. The combination of the ascorbate reduction assay by EPR and electrochemical analysis by cyclic voltammetry provides a robust, reliable, and deeply informative picture of a molecule's potential for in vivo applications. By understanding the causal link between molecular structure—specifically the steric shielding afforded by bulky substituents—and resistance to reduction, researchers can rationally design and select superior nitroxide-based agents for the next generation of diagnostics and therapies.
References
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Paletta, J. T., Pink, M., Foley, B. L., Rajca, S., & Rajca, A. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters, 14(20), 5322–5325. [Link]
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Paletta, J. T., Pink, M., Rajca, S., & Rajca, A. (2013). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. UNL Digital Commons. [Link]
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Al-Gharabli, S. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(13), 4238. [Link]
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Safety Operating Guide
Proper Disposal of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product's use, ensuring a safe laboratory environment for all personnel. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Structural Components and Associated Hazards:
-
Carboxylic Acid Moiety: This functional group classifies the compound as an organic acid. Concentrated forms may be corrosive or irritant to the skin and eyes and may require neutralization before disposal, depending on local regulations.[1][2]
-
Pyrrolidine Core: Pyrrolidine and its derivatives can be hazardous. Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage.[3][4][5] While the N-Boc protection and substitution in the target molecule significantly alter its properties, the potential for underlying toxicity should be considered.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is stable under basic conditions but labile in the presence of strong acids.[6][7][8] This is an important consideration for waste stream segregation to prevent unintended reactions.
A structurally similar compound, (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, is classified under the Globally Harmonized System (GHS) with the following hazards[9]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this analysis, This compound should be treated as a hazardous waste that is potentially irritating to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against splashes and accidental eye contact.[10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[10][12] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spill from spreading. For solid spills, gently cover with an absorbent material to avoid raising dust. For solutions, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[13]
-
Neutralize (if applicable and safe): For acidic solutions, cautious neutralization with a weak base (e.g., sodium bicarbonate) can be performed by trained personnel.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[10][14]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[15][16] Never pour this chemical down the drain or dispose of it in regular trash. [17]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: This compound must be managed as a regulated hazardous waste.[1][18]
-
Segregate as Organic Acid Waste: Designate a specific waste container for this compound and other compatible organic acids.[17][19]
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a clearly labeled, high-density polyethylene (HDPE) or glass container that is compatible with organic acids.[19][21]
-
Ensure Good Condition: The container must be in good condition, with a secure, leak-proof lid.[21]
-
Maintain Headspace: Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[17][21]
-
Keep Closed: The waste container must be kept tightly sealed except when adding waste.[1][22]
Step 3: Labeling
-
Label Clearly: All waste containers must be clearly labeled as soon as waste is added.[15] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][2] This could be a secondary containment bin within a fume hood or a designated cabinet.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment tray or bin to contain any potential leaks.[15][19]
-
Regular Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[2]
Step 5: Arrange for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[1][2]
-
Professional Disposal: The waste will be collected by trained EHS personnel and managed by a licensed hazardous waste disposal company in compliance with all federal, state, and local regulations.[10][15][23]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid
Welcome to your essential safety and operational guide for handling 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid (CAS No. 895126-64-4). As researchers and drug development professionals, our primary commitment is to safety, which enables groundbreaking science. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. It is designed to empower you with the knowledge to handle this compound confidently and safely, ensuring the integrity of your work and the well-being of your team.
Section 1: Hazard Assessment: Understanding the Compound's Profile
This compound is a chiral building block used in organic synthesis. Its structure, featuring a carboxylic acid group and a tert-Butoxycarbonyl (Boc) protected amine, dictates its specific handling requirements. The Boc group is notably acid-labile, a crucial consideration for reaction quenching and waste compatibility.[1][2]
A thorough risk assessment begins with understanding its classified hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that necessitate specific protective measures.[3][4][5]
| Hazard Class | GHS Hazard Code | Description of Risk |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5] |
| Data synthesized from multiple Safety Data Sheets. |
The primary risks associated with this compound are irritant in nature. The fine, dusty nature of the solid form increases the risk of inadvertent inhalation, leading to respiratory tract irritation. Direct contact with skin and eyes can cause significant irritation.[3][4][6] Therefore, our PPE strategy is focused on creating a complete barrier to prevent these exposures.
Section 2: Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Knee-length Lab Coat | Disposable Nitrile Gloves | ANSI Z87.1 Safety Goggles | Recommended if outside a fume hood |
| Preparing Solutions | Knee-length Lab Coat | Disposable Nitrile Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Not required if in a fume hood |
| Running/Monitoring Reaction | Knee-length Lab Coat | Disposable Nitrile Gloves | ANSI Z87.1 Safety Glasses | Not required if in a fume hood |
| Handling Spills | Knee-length Lab Coat | Heavy-duty Nitrile Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Air-purifying respirator with P100 filter |
In-Depth PPE Justification
-
Body Protection : A knee-length, long-sleeved lab coat is mandatory to protect your skin and personal clothing from potential splashes and spills.[7][8] For tasks with a high splash risk, such as transferring large volumes of solutions, supplement your lab coat with a chemically resistant apron.[8]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Given that this compound is a skin irritant, it is crucial to prevent direct contact. Always inspect gloves for tears or holes before use. If direct contact with the compound occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair.[8][9] For extended work or when handling larger quantities, consider double-gloving.
-
Eye and Face Protection : This compound poses a serious risk of eye irritation.[3][4]
-
Safety Glasses : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[9][10]
-
Safety Goggles : When weighing the solid powder or handling solutions, chemical splash goggles are required. They form a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[10]
-
Face Shield : A face shield should always be worn in addition to safety goggles when there is a significant splash hazard, such as when preparing solutions or cleaning up spills.[9][10]
-
-
Respiratory Protection : The compound can cause respiratory irritation if inhaled.[3][4] All work that may generate dust or aerosols, especially weighing the solid, should be performed within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available for such a task, a properly fitted N95 respirator or a half-mask respirator with P100 particulate filters is necessary.
Section 3: Procedural Guidance: Safe Handling from Start to Finish
Adherence to established protocols is paramount for safety. The following step-by-step guides provide clear instructions for critical operations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

